molecular formula C11H15NO2 B1296916 Ethyl 3-amino-3-phenylpropanoate CAS No. 6335-76-8

Ethyl 3-amino-3-phenylpropanoate

Cat. No.: B1296916
CAS No.: 6335-76-8
M. Wt: 193.24 g/mol
InChI Key: NUWRDXMXYDWUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-phenylpropanoate (CAS 6335-76-8) is a valuable chiral β-amino ester serving as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. This compound is a crucial chiral building block for the synthesis of various active pharmaceutical ingredients (APIs). Its significance is highlighted in the preparation of key intermediates for pharmaceuticals such as fluoxetine, a treatment for depression, and atomoxetine, the first non-stimulant drug approved by the FDA for attention deficit hyperactivity disorder (ADHD) . Researchers utilize this compound in the development of efficient enzymatic systems for producing high-value chiral molecules, leveraging its amino and ester functional groups for further chemical modifications . The compound is characterized by a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol . It has a boiling point of approximately 299°C at 760 mmHg and a flash point of 154.7°C . This product is presented as an off-white to white powder with a typical purity of 98% minimum and is intended for Research Use Only. It is not for diagnostic, therapeutic, or any other human use. Proper storage conditions of 2-8°C and protection from light are recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRDXMXYDWUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284758, DTXSID40902791
Record name ethyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3346
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-76-8
Record name Ethyl β-aminobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6335-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-3-phenylpropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6335-76-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-3-phenylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-3-phenylpropanoate (CAS Number 6335-76-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-phenylpropanoate is an organic compound belonging to the class of β-amino acid esters. Its structure, featuring a phenyl group attached to the β-carbon of an ethyl propanoate backbone, makes it a chiral molecule with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, and explores the known biological activities of related β-amino acid derivatives, highlighting its potential relevance in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some discrepancies exist in the reported values from different sources, which may be attributed to variations in experimental conditions and sample purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6335-76-8[1][2]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[3][4]
Boiling Point ~299 °C at 760 mmHgN/A
Melting Point Not well established; may be a low-melting solidN/A
Density ~1.075 g/cm³N/A
Refractive Index ~1.524N/A
Solubility Sparingly soluble in water (<0.1 g/100 mL at 25 °C). Miscible with common organic solvents such as ethanol, acetone, and ether.[3][5]
XLogP3 1.6[1]

Synthesis

General Synthetic Approach: Modified Rodionov-Johnson Reaction

This one-pot reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with malonic acid in the presence of ammonia or an ammonium salt in an alcoholic solvent, followed by in-situ decarboxylation and esterification.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde Heating Heating (Reflux) Benzaldehyde->Heating MalonicAcid Malonic Acid MalonicAcid->Heating Ammonia Ammonia/Ammonium Salt Ammonia->Heating Ethanol Ethanol (Solvent) Ethanol->Heating UnstableIntermediate Unstable Intermediates (e.g., β-amino dicarboxylic acid) Heating->UnstableIntermediate Condensation & Decarboxylation Target This compound UnstableIntermediate->Target Esterification

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Absolute ethanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in absolute ethanol.

  • Addition of Ammonia Source: Add ammonium acetate (2-3 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid and then extract with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Analytical Characterization

Detailed experimental spectra for this compound are not consistently available. The following sections describe the expected spectral characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the diastereotopic protons of the methylene group adjacent to the ester (a multiplet around 2.6-2.8 ppm), the methine proton at the chiral center (a multiplet around 4.4-4.6 ppm), the amine protons (a broad singlet), and the aromatic protons of the phenyl group (multiplets in the range of 7.2-7.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the ethyl group carbons (~14 ppm and ~60 ppm), the methylene carbon (~40-45 ppm), the methine carbon (~50-55 ppm), the aromatic carbons (in the range of 125-145 ppm), and the carbonyl carbon of the ester group (~172 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • N-H stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O stretching (ester): A strong, sharp peak around 1730 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N stretching: A medium intensity peak around 1200-1020 cm⁻¹.

  • C-O stretching (ester): A strong peak in the 1300-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 148, and cleavage at the Cα-Cβ bond.

MS_Fragmentation M [C₁₁H₁₅NO₂]⁺˙ m/z = 193 F1 [M - OCH₂CH₃]⁺ m/z = 148 M->F1 - •OCH₂CH₃ F2 [C₆H₅CHNH₂]⁺ m/z = 106 M->F2 α-cleavage F3 [CH₂COOCH₂CH₃]⁺˙ m/z = 87 M->F3 β-cleavage

A simplified representation of potential mass spectral fragmentation pathways.

Biological and Pharmacological Potential

While no specific biological activity or pharmacological studies have been reported for this compound (CAS 6335-76-8), the broader class of β-amino acids and their derivatives are of significant interest in medicinal chemistry[7].

General Biological Relevance of β-Amino Acids

β-Amino acids are known to be building blocks for various natural products and have been incorporated into synthetic peptides to enhance their metabolic stability and biological activity[7]. They are also precursors for the synthesis of β-lactam antibiotics. Some β-amino acid derivatives have shown a range of pharmacological activities, including hypoglycemic, antifungal, and insecticidal properties[7].

Potential as a Scaffold in Drug Discovery

The structure of this compound makes it a valuable chiral building block. The presence of the amino group and the ester functionality allows for a variety of chemical modifications to generate a library of compounds for biological screening. It is plausible that derivatives of this compound could be explored for activities in areas where other β-amino acid derivatives have shown promise, such as in the development of enzyme inhibitors or as modulators of neurological or cardiovascular function[4][8].

Metabolism

The in-vivo metabolism of this compound has not been specifically studied. However, it is anticipated that the ester group would be hydrolyzed by esterases to yield 3-amino-3-phenylpropanoic acid and ethanol[9]. The resulting β-amino acid could then potentially enter amino acid metabolic pathways[10].

Safety and Handling

Based on available safety data sheets, this compound is considered harmful if swallowed and may cause skin and eye irritation[1]. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a chiral β-amino acid ester with potential as a building block in organic synthesis and drug discovery. While its specific biological activities have not been extensively investigated, the broader class of β-amino acids demonstrates a wide range of pharmacological properties. This technical guide has summarized the available information on its physicochemical properties, provided a general synthetic strategy, and outlined expected analytical characteristics. Further research is warranted to fully elucidate the biological and pharmacological profile of this compound and its derivatives to unlock its potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-Amino-3-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-3-phenylpropanoate is a β-amino acid ester of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its synthetic pathways and potential biological relevance. All quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. Data for the closely related compound, ethyl 3-phenylpropanoate (which lacks the amino group), is included for comparative purposes.

Table 1: General and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂PubChem[1]
Molecular Weight 193.24 g/mol PubChem[1]
CAS Number 6335-76-8PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 (Computed) 1.6PubChem[1]
Topological Polar Surface Area 52.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 5ChemScene[2]

Table 2: Experimental and Reported Physical Properties

PropertyThis compoundEthyl 3-Phenylpropanoate (for comparison)Source
Physical State Liquid (presumed)Clear, colorless liquid-
Boiling Point 299 °C at 760 mmHg247-249 °C at 760 mmHgCrysdot LLC, ChemSynthesis[3]
Melting Point Not availableNot applicable-
Density 1.075 g/cm³~1.01 g/mLLookChem[4], ChemSynthesis[3]
Refractive Index 1.524~1.494LookChem[4], ChemSynthesis[3]
Solubility Not specifiedInsoluble in water; Soluble in ethanol, chloroform, and oilsPubChem[5], ChemicalBook[6]

Note: Some physical properties for this compound are from single sources and should be confirmed experimentally.

Experimental Protocols

This section outlines detailed methodologies for the key experiments required to characterize this compound.

Synthesis of this compound

A common method for the synthesis of β-amino esters is the Rodionov-Johnson reaction, which involves the condensation of an aldehyde with malonic acid and an amine, followed by esterification.

Protocol: One-Pot Synthesis

  • Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 50 mL of ethanol, 9.3 g of malonic acid, and 18.2 g of ammonium acetate.

  • Addition of Benzaldehyde: Heat the mixture to 50 °C with stirring. Add 10.0 g of benzaldehyde dropwise from the dropping funnel.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period to form 3-amino-3-phenylpropanoic acid.

  • Esterification: Cool the mixture to approximately 10 °C. Carefully add 40 g of thionyl chloride dropwise.

  • Second Reflux: Heat the mixture to reflux for 16 hours to facilitate the esterification of the carboxylic acid to the ethyl ester.

  • Work-up: Remove the ethanol by distillation. To the residue, add 50 mL of dichloromethane and adjust the pH to 6-7 with a 5N NaOH solution.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography.

Determination of Physical Properties

Protocol: Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: Fill a small test tube with 1-2 mL of this compound. Place a capillary tube, sealed at one end, open-end down into the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

  • Heating: Suspend the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) so that the heat transfer medium is above the level of the sample.

  • Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner. Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Recording: Record the temperature at which the bubbling is vigorous. For accuracy, allow the apparatus to cool slightly and record the temperature at which the liquid just begins to be drawn back into the capillary tube.

Protocol: Solubility Determination (Shake-Flask Method)

  • Sample Preparation: To a series of vials, add a known volume (e.g., 2 mL) of various solvents (e.g., water, ethanol, methanol, chloroform, ethyl acetate).

  • Addition of Solute: Add a small, accurately weighed amount of this compound to each vial, ensuring an excess of solid remains undissolved.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, allow the solids to settle. Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (0.45 µm).

  • Quantification: Dilute the filtrate with a known volume of a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

  • Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as N-H stretches (amine), C=O stretch (ester), C-O stretch (ester), and aromatic C-H and C=C stretches.

Protocol: Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.

  • Fragmentation Analysis: In tandem MS (MS/MS) experiments, induce fragmentation of the molecular ion to obtain structural information from the fragment ions.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the amino group, the ester group, and the phenyl ring. The amino group can act as a nucleophile, while the ester group is susceptible to hydrolysis under acidic or basic conditions.

Synthesis Workflow

The one-pot synthesis described in the experimental protocols section is a streamlined approach to producing this compound. The workflow can be visualized as follows:

Synthesis_Workflow Reactants Benzaldehyde + Malonic Acid + Ammonium Acetate Intermediate 3-Amino-3-phenylpropanoic Acid (in situ) Reactants->Intermediate Condensation (Rodionov-Johnson) Esterification Esterification with Ethanol and Thionyl Chloride Intermediate->Esterification Product This compound Esterification->Product Purification Purification (Extraction & Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: One-pot synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not well-documented, the broader class of β-amino acids and their derivatives are known to exhibit a range of biological activities. β-Alanine itself is recognized as a neurotransmitter that can interact with glycine and GABA receptors[7]. Derivatives of 3-amino-3-phenylpropanoic acid have been investigated for various therapeutic applications, including as anticancer and antimicrobial agents.

Hypothetical Mechanism of Action in a Neuronal Context

Based on the known neuroactivity of β-alanine, a plausible, though hypothetical, mechanism of action for this compound could involve its interaction with inhibitory neurotransmitter receptors. As an analog of GABA and glycine, it might modulate the activity of GABAergic or glycinergic signaling pathways.

The following diagram illustrates a logical relationship for this hypothetical mechanism.

Hypothetical_Signaling EAPP This compound GABA_R GABA Receptor EAPP->GABA_R Binds to (Agonist/Modulator) Glycine_R Glycine Receptor EAPP->Glycine_R Binds to (Agonist/Modulator) IonChannel Chloride Ion Channel Opening GABA_R->IonChannel Glycine_R->IonChannel Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: This diagram represents a hypothetical mechanism based on the structural similarity of the compound to known neurotransmitters and should be a subject of experimental verification.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. This technical guide has summarized its known physical and chemical properties, provided detailed experimental protocols for its synthesis and characterization, and explored its potential biological relevance. While there are gaps in the experimentally determined data for this specific molecule, the information provided herein serves as a valuable resource for researchers and scientists working with this and related compounds. Further investigation is warranted to fully elucidate its properties and biological mechanisms of action.

References

Ethyl 3-amino-3-phenylpropanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential physicochemical data for Ethyl 3-amino-3-phenylpropanoate, a compound of interest for researchers in organic synthesis and drug development. The information is presented to be clear and readily accessible for scientific professionals.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.24 g/mol [1][2]
CAS Number 6335-76-8[1][2]

Logical Relationship of Compound Identifiers

The following diagram illustrates the direct relationship between the compound's common name and its core chemical identifiers.

Compound This compound Formula Molecular Formula C₁₁H₁₅NO₂ Compound->Formula has MolWeight Molecular Weight 193.24 g/mol Compound->MolWeight has

References

Spectroscopic Profile of Ethyl 3-Amino-3-Phenylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics of ethyl 3-amino-3-phenylpropanoate based on the analysis of its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Predicted)Analog Data Source
~7.20-7.40m5HAromatic (C₆H₅)Ethyl 3-phenylpropanoate[1][2]
~4.50t1HCH-NH₂-
~4.10q2HO-CH₂-CH₃Ethyl 3-phenylpropanoate[1][2]
~2.70d2HCH₂-COEthyl 3-phenylpropanoate[1][2]
~1.50-2.00br s2HNH₂-
~1.20t3HO-CH₂-CH₃Ethyl 3-phenylpropanoate[1][2]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment (Predicted)Analog Data Source
~172C=O (Ester)Ethyl 3-phenylpropanoate[1][3]
~140Aromatic (Quaternary C)Ethyl 3-phenylpropanoate[1][3]
~128.5Aromatic (CH)Ethyl 3-phenylpropanoate[1][3]
~128.3Aromatic (CH)Ethyl 3-phenylpropanoate[1][3]
~126.2Aromatic (CH)Ethyl 3-phenylpropanoate[1][3]
~60.5O-CH₂Ethyl 3-phenylpropanoate[1][3]
~55CH-NH₂-
~40CH₂-CO-
~14.2CH₃Ethyl 3-phenylpropanoate[1][3]
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment (Predicted)Analog Data Source
3300-3400N-H Stretch (Amine)2-Amino-3-phenylpropionic acid, ethyl ester[4]
3000-3100C-H Stretch (Aromatic)Ethyl 3-phenylpropanoate[5]
2850-3000C-H Stretch (Aliphatic)Ethyl 3-phenylpropanoate[5]
~1735C=O Stretch (Ester)Ethyl 3-phenylpropanoate[5]
1600, 1495C=C Stretch (Aromatic)Ethyl 3-phenylpropanoate[5]
~1600N-H Bend (Amine)2-Amino-3-phenylpropionic acid, ethyl ester[4]
1150-1250C-O Stretch (Ester)Ethyl 3-phenylpropanoate[5]
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon Assignment (Predicted)Analog Data Source
193[M]⁺ (Molecular Ion)-
120[C₆H₅CHNH₂]⁺-
104[C₆H₅CH=NH]⁺-
91[C₇H₇]⁺ (Tropylium ion)Ethyl 3-phenylpropanoate[6]
77[C₆H₅]⁺ (Phenyl ion)Ethyl 3-phenylpropanoate[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing the mixture into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.

References

An In-depth Technical Guide to the Core Characteristics of Beta-Amino Phenylpropanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amino phenylpropanoate esters represent a class of organic compounds with significant interest in the pharmaceutical and fine chemical industries. Their structural motif, featuring a phenyl ring, a propanoate ester, and a beta-amino group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Notably, these esters are key intermediates in the production of selective serotonin reuptake inhibitors (SSRIs), such as dapoxetine, which is used for the treatment of premature ejaculation. Their chiral nature also makes them valuable building blocks in asymmetric synthesis. This guide provides a comprehensive overview of the key characteristics of beta-amino phenylpropanoate esters, including their physicochemical properties, synthesis, and biological relevance, with a focus on providing practical data and experimental methodologies for researchers in the field.

Physicochemical Properties

The physicochemical properties of beta-amino phenylpropanoate esters are crucial for their application in drug development, influencing factors such as solubility, absorption, and distribution. These properties can be significantly affected by the specific substitutions on the phenyl ring and the nature of the ester and amino groups. Below is a summary of available data for representative compounds.

Compound NameEnantiomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilityDensity (g/cm³)
Ethyl 3-amino-3-phenylpropanoateRacemicC₁₁H₁₅NO₂193.24LiquidSoluble in organic solvents1.064
This compound Hydrochloride(R)C₁₁H₁₆ClNO₂229.70119Soluble in waterNot available
This compound Hydrochloride(S)C₁₁H₁₆ClNO₂229.70171-174Soluble in water and polar organic solvents[1]1.2[1]
Mthis compound Hydrochloride(R)C₁₀H₁₄ClNO₂215.68Not availableNot availableNot available
Methyl (R)-3-amino-3-phenylpropanoate(R)C₁₀H₁₃NO₂179.22LiquidNot available1.098 (Predicted)

Synthesis and Experimental Protocols

The synthesis of beta-amino phenylpropanoate esters can be achieved through various methods, including the Rodionov reaction and subsequent esterification, or through asymmetric synthesis to obtain specific enantiomers. A common and efficient method for preparing racemic this compound is outlined below.

Protocol 1: Synthesis of Racemic this compound

This protocol is based on the Rodionov reaction followed by esterification.

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 3-Amino-3-phenylpropanoic acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

  • Add ammonium acetate (2 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol and then diethyl ether.

  • The crude 3-amino-3-phenylpropanoic acid can be recrystallized from a suitable solvent if necessary.

Step 2: Esterification to this compound

  • Suspend the dried 3-amino-3-phenylpropanoic acid (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, then heat to reflux for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Enzymatic Kinetic Resolution

For the separation of enantiomers, enzymatic kinetic resolution using lipases is a highly effective method. This process selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)

  • Organic solvent (e.g., diisopropyl ether, toluene)

  • Phosphate buffer (pH 7.0)

  • Sodium bicarbonate solution

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve racemic this compound in the chosen organic solvent in a flask.

  • Add the immobilized lipase to the solution.

  • Add a small amount of phosphate buffer to maintain the pH.

  • Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with the organic solvent.

  • Extract the filtrate with a sodium bicarbonate solution to separate the acidic product (the hydrolyzed enantiomer) from the unreacted ester.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the amino acid.

  • Wash the organic layer containing the unreacted ester with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched ester.

  • Determine the enantiomeric excess (ee) of both the recovered ester and the acid using chiral HPLC.

Biological Activity and Signaling Pathways

Beta-amino phenylpropanoate esters are primarily of interest for their role as precursors to SSRIs. SSRIs function by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

While the esters themselves are not typically the active pharmacological agents, their in vivo hydrolysis to the corresponding beta-amino acid can be a critical step in the prodrug strategy. The resulting amino acid can then be further metabolized to the active SSRI.

The signaling pathway affected by the final active compound, derived from the beta-amino phenylpropanoate ester, is the serotonergic system. The diagram below illustrates the general mechanism of action of an SSRI at the synaptic level.

SSRI_Mechanism cluster_pre cluster_post presynaptic Presynaptic Neuron vesicle Vesicle (containing Serotonin) postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft serotonin Serotonin (5-HT) vesicle->synaptic_cleft Release sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binds sert->presynaptic receptor->postsynaptic Signal Transduction ssri SSRI (derived from β-amino phenylpropanoate ester) ssri->sert Inhibits ester_prodrug β-amino phenylpropanoate ester (Prodrug) hydrolysis Hydrolysis (in vivo) ester_prodrug->hydrolysis hydrolysis->ssri Metabolism

Caption: Mechanism of action of an SSRI derived from a beta-amino phenylpropanoate ester prodrug.

Experimental and Logical Workflows

The development and characterization of beta-amino phenylpropanoate esters involve a series of logical and experimental steps, from initial synthesis to biological evaluation.

experimental_workflow start Start: Target Molecule Identification synthesis Synthesis of Racemic β-amino phenylpropanoate ester start->synthesis purification Purification (Distillation/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization resolution Enzymatic Kinetic Resolution characterization->resolution separation Separation of Enantiomers resolution->separation ee_determination Enantiomeric Excess (ee) Determination (Chiral HPLC) separation->ee_determination physicochem Physicochemical Profiling (pKa, logP, Solubility) ee_determination->physicochem biological_assay In vitro Biological Assays (e.g., Transporter Binding) ee_determination->biological_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) physicochem->data_analysis biological_assay->data_analysis end End: Lead Candidate Selection data_analysis->end

Caption: General experimental workflow for the synthesis and evaluation of beta-amino phenylpropanoate esters.

Conclusion

Beta-amino phenylpropanoate esters are a valuable class of compounds with significant applications in medicinal chemistry, particularly as precursors to SSRIs. This guide has provided an overview of their key characteristics, including physicochemical properties, detailed synthetic and resolution protocols, and their biological context. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and application of these versatile chemical entities.

References

Commercial availability and suppliers of racemic ethyl 3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analysis of racemic ethyl 3-amino-3-phenylpropanoate (CAS No. 6335-76-8). This valuable building block is utilized in the synthesis of various pharmaceutical compounds and research chemicals.

Commercial Availability and Suppliers

Racemic this compound is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical product offerings.

SupplierCAS No.PurityAvailable Quantities
Veeprho6335-76-8Not specifiedInquiry required
Crysdot LLC6335-76-8Not specifiedInquiry required
Sigma-Aldrich (BLD Pharmatech)6335-76-8Not specifiedInquiry required
ChemExpress6335-76-8>98%250mg, 1g, 5g, 10g

Note: Pricing and lead times are generally available upon request from the respective suppliers. It is recommended to contact them directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of racemic this compound is provided below.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol [1]
Appearance Inquire with supplier
Solubility Inquire with supplier
Boiling Point Not specified
Melting Point Not specified

Synthesis of Racemic this compound

Logical Workflow for Synthesis

cluster_reactants Reactants cluster_process Reaction cluster_products Products benzaldehyde Benzaldehyde reaction Rodionov Reaction benzaldehyde->reaction malonic_acid Malonic Acid malonic_acid->reaction ammonia Ammonia Source (e.g., Ammonium Acetate) ammonia->reaction ethanol Ethanol (Solvent & Reactant) ethanol->reaction product Racemic Ethyl 3-Amino-3-phenylpropanoate reaction->product byproducts Water, CO2 reaction->byproducts cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Results sample Racemic Ethyl 3-Amino-3-phenylpropanoate nmr NMR Spectroscopy sample->nmr hplc HPLC (Purity) sample->hplc chiral_hplc Chiral HPLC (Enantiomeric Ratio) sample->chiral_hplc structure Structural Confirmation nmr->structure purity Purity Assessment hplc->purity enantiomeric_ratio Enantiomeric Ratio chiral_hplc->enantiomeric_ratio

References

An In-depth Technical Guide to Ethyl 3-Amino-3-Phenylpropanoate: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key experimental protocols related to ethyl 3-amino-3-phenylpropanoate. This beta-amino acid ester is a valuable building block in organic synthesis and holds potential in the development of novel therapeutics, particularly in the realm of gene delivery and immunomodulation.

Chemical and Physical Properties

This compound is a chiral compound with the molecular formula C₁₁H₁₅NO₂. Its physical and chemical properties are crucial for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Weight 193.24 g/mol --INVALID-LINK--
CAS Number 6335-76-8--INVALID-LINK--
Appearance Not explicitly stated, likely a liquid or low-melting solidGeneral chemical knowledge
Boiling Point Not available
Melting Point Not available
Solubility Not explicitly stated, likely soluble in organic solventsGeneral chemical knowledge
XLogP3 1.6--INVALID-LINK--

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Hazardous to the aquatic environment, long-term hazard 3H412: Harmful to aquatic life with long lasting effects

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear impervious clothing.

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Handling and Storage

Handling
  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Keep away from sources of ignition - No smoking.

  • Take measures to prevent the build-up of electrostatic charge.

Storage
  • Keep container tightly closed in a dry and well-ventilated place.

  • Recommended storage temperature: 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

  • As a general guideline for amino acid derivatives, they should be stored in a tightly closed vessel and protected from humidity and light.[2]

Experimental Protocols

Synthesis: One-Pot Synthesis from Benzaldehyde

A reported one-pot process for synthesizing 3-amino-3-phenylpropionic acid esters involves the reaction of benzaldehyde with malonic acid and ammonium acetate, followed by esterification. The following is a representative protocol based on a patent for the synthesis of the ethyl ester[3]:

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Thionyl chloride

  • Dichloromethane

  • 5N Sodium hydroxide solution

Procedure:

  • To a 500 mL three-necked flask, add 50 mL of ethanol, 9.3 g of malonic acid, and 18.2 g of ammonium acetate.

  • Heat the mixture to 50°C and add 10.0 g of benzaldehyde dropwise.

  • After the addition is complete, heat the reaction to reflux.

  • Cool the reaction mixture to below 10°C.

  • Slowly add 40 g of thionyl chloride dropwise.

  • Heat the mixture to reflux for 16 hours.

  • Remove the ethanol by distillation.

  • To the residue, add 50 mL of dichloromethane and adjust the pH to 6-7 with a 5N NaOH solution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and concentrate to obtain the crude product.

G cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Benzaldehyde mixing Mixing and Heating (50°C) benzaldehyde->mixing malonic_acid Malonic Acid malonic_acid->mixing ammonium_acetate Ammonium Acetate ammonium_acetate->mixing ethanol Ethanol ethanol->mixing thionyl_chloride Thionyl Chloride esterification Esterification with SOCl₂ thionyl_chloride->esterification reflux1 Reflux mixing->reflux1 cooling Cooling (<10°C) reflux1->cooling cooling->esterification reflux2 Reflux (16h) esterification->reflux2 workup Work-up reflux2->workup product This compound workup->product

Caption: One-pot synthesis of this compound.

Purification: Column Chromatography

Purification of the crude product can be achieved by column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of ethyl acetate in hexanes)

  • Glass column and other chromatography apparatus

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pack the column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G start Crude Product dissolve Dissolve in minimal solvent start->dissolve load Load onto silica gel column dissolve->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine Identify pure fractions evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end

Caption: General workflow for purification by column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used for similar compounds.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., ~254 nm).

  • Purity Determination: Purity can be assessed by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS can be used for purity assessment and identification of volatile impurities.

  • Derivatization may be necessary to improve the volatility and chromatographic behavior of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR are essential for structural confirmation and purity assessment.

  • Expected ¹H NMR signals would include those for the ethyl group (a triplet and a quartet), the protons on the propanoate backbone, and the protons of the phenyl group.

  • The purity can be determined by comparing the integrals of the compound's signals to those of an internal standard of known concentration.

Stability and Degradation

Forced Degradation (Stress Testing) Protocol Outline:

  • Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid compound to dry heat.

  • Photodegradation: Expose a solution of the compound to UV light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Biological Context and Potential Signaling Pathways

This compound belongs to the class of beta-amino esters. Polymers of beta-amino esters (PBAEs) have gained significant interest as non-viral vectors for gene delivery.[4] Their cationic nature allows them to condense negatively charged nucleic acids (DNA and RNA) into nanoparticles that can be taken up by cells.

A structurally related compound, methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, has been shown to inhibit inflammatory cytokines by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5] The NF-κB pathway is a crucial regulator of immune and inflammatory responses.

Proposed Mechanism of Action for Structurally Similar Compounds:

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. It is hypothesized that compounds like this compound could interfere with this pathway, potentially by inhibiting the activation of the IKK complex or the nuclear translocation of NF-κB.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkB IκB-NF-κB Complex ikk->ikb_nfkB phosphorylates IκB ikb_p P-IκB ikb_nfkB->ikb_p nfkB Free NF-κB ikb_p->nfkB releases ikb_deg Degraded IκB ikb_p->ikb_deg ubiquitination & degradation nfkB_nuc NF-κB nfkB->nfkB_nuc translocates compound This compound (Hypothesized Target) compound->ikk Inhibition? dna DNA nfkB_nuc->dna binds transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokines transcription->cytokines

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This guide provides a foundational understanding of the safety, handling, and potential applications of this compound. Researchers should always consult the most current Safety Data Sheet (SDS) before use and perform a thorough risk assessment for their specific experimental conditions.

References

Chiral β-Amino Esters: A Technical Guide to Asymmetric Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino esters are invaluable building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their structural motif is a core component in numerous drugs, including antibiotics, antiviral agents, and enzyme inhibitors. The stereochemistry of these compounds is often critical to their pharmacological activity, making their enantioselective synthesis a key focus in medicinal chemistry and drug development.[1][2][3] This technical guide provides an in-depth overview of three prominent and effective methods for the asymmetric synthesis of β-amino esters: lipase-catalyzed Michael addition, aza-Michael addition employing a chiral auxiliary, and rhodium-catalyzed asymmetric hydrogenation. Each section details the experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways.

I. Lipase-Catalyzed Michael Addition for the Synthesis of β-Amino Esters

The enzymatic synthesis of β-amino esters represents a green and efficient approach, often proceeding under mild conditions with high selectivity. Lipases, in particular, have been successfully employed to catalyze the Michael addition of amines to acrylates, yielding the desired β-amino esters. The use of continuous-flow microreactors can further enhance reaction efficiency.[4]

Data Presentation:
EntryAromatic AmineAcrylateYield (%)Residence Time (min)Temperature (°C)
1AnilineMethyl acrylate80.33035
24-ToluidineMethyl acrylate85.23035
34-tert-ButylanilineMethyl acrylate82.13035
44-MethoxyanilineMethyl acrylate88.93035
54-ChloroanilineMethyl acrylate70.53035
64-BromoanilineMethyl acrylate68.33035
7Anilinetert-Butyl acrylate75.63035
84-Toluidinetert-Butyl acrylate80.13035
Experimental Protocol: Continuous-Flow Lipase-Catalyzed Michael Addition

Materials:

  • Lipase TL IM (from Thermomyces lanuginosus)

  • Aromatic amine (e.g., aniline)

  • Acrylate (e.g., methyl acrylate)

  • Methanol (HPLC grade)

  • Continuous-flow microreactor system equipped with a packed-bed reactor containing the immobilized lipase, two syringe pumps, a back-pressure regulator, and a collection vessel.

Procedure:

  • Feed Solution Preparation:

    • Prepare Feed A by dissolving the aromatic amine (5.0 mmol) in 10 mL of methanol to a final concentration of 0.5 M.

    • Prepare Feed B by dissolving the acrylate (20.0 mmol) in 10 mL of methanol to a final concentration of 2.0 M.

  • System Setup:

    • Load the two feed solutions into separate syringes and place them on the syringe pumps.

    • Set the temperature of the microreactor to 35 °C.

    • Set the flow rates of both syringe pumps to deliver the reactants into the microreactor at a desired residence time (e.g., 30 minutes).

    • Pressurize the system using the back-pressure regulator to ensure the solvent remains in the liquid phase.

  • Reaction Execution:

    • Start the syringe pumps to introduce the reactants into the microreactor.

    • Allow the reaction to proceed in a continuous-flow manner.

    • Collect the product stream from the outlet of the reactor.

  • Product Isolation and Analysis:

    • The collected solution containing the β-amino ester is typically of high purity.

    • The solvent (methanol) can be removed under reduced pressure.

    • The product can be further purified by column chromatography on silica gel if necessary.

    • The yield and purity of the product are determined by analytical techniques such as GC-MS and NMR spectroscopy.

Visualization:

Lipase_Catalyzed_Michael_Addition Amine Aromatic Amine Lipase Lipase TL IM (Immobilized) Amine->Lipase Acrylate Acrylate Acrylate->Lipase Intermediate Enamine Intermediate Lipase->Intermediate Michael Addition Product β-Amino Ester Intermediate->Product Tautomerization

Caption: Lipase-catalyzed Michael addition of an aromatic amine to an acrylate.

II. Aza-Michael Addition with a Chiral Auxiliary: The Pseudoephedrine Method

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry. Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, can be used to direct the diastereoselective aza-Michael addition of a nucleophile to an α,β-unsaturated amide. The chiral auxiliary can be subsequently cleaved to yield the desired chiral β-amino ester with high enantiomeric purity.[5]

Data Presentation:
Entryα,β-Unsaturated AmideNucleophileDiastereomeric Ratio (dr)Yield (%)
1(S,S)-Pseudoephedrine crotonamideLithium benzylamide95:585
2(S,S)-Pseudoephedrine cinnamamideLithium benzylamide98:290
3(S,S)-Pseudoephedrine crotonamideLithium (R)-α-methylbenzylamide97:388
4(S,S)-Pseudoephedrine cinnamamideLithium (R)-α-methylbenzylamide>99:192
Experimental Protocol: Aza-Michael Addition with (S,S)-(+)-Pseudoephedrine

Materials:

  • (S,S)-(+)-Pseudoephedrine

  • α,β-Unsaturated acyl chloride (e.g., crotonoyl chloride)

  • Triethylamine

  • Dichloromethane (DCM)

  • Lithium amide nucleophile (e.g., lithium benzylamide)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Synthesis of the Chiral Auxiliary Adduct:

    • To a solution of (S,S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add the α,β-unsaturated acyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the α,β-unsaturated pseudoephedrine amide.

  • Diastereoselective Aza-Michael Addition:

    • To a solution of the α,β-unsaturated pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C, add the lithium amide nucleophile (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 3-6 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The product can be purified by column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Reflux the purified adduct in a solution of 6 M HCl in methanol for 12-24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude β-amino ester hydrochloride can be purified by recrystallization.

Visualization:

Aza_Michael_Auxiliary cluster_synthesis Synthesis of Chiral Adduct cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage Pseudo (S,S)-Pseudoephedrine UnsatAmide α,β-Unsaturated Amide Pseudo->UnsatAmide Acylation Adduct Diastereomeric Adduct UnsatAmide->Adduct Nucleophile Lithium Amide Nucleophile Nucleophile->Adduct Aza-Michael Addition Product Chiral β-Amino Ester Adduct->Product Hydrolysis

Caption: Asymmetric aza-Michael addition using a pseudoephedrine chiral auxiliary.

III. Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. Rhodium complexes with chiral phosphine ligands have proven to be particularly effective for the enantioselective hydrogenation of β-(acylamino)acrylates to produce chiral β-amino acid derivatives with excellent enantiomeric excesses.[6]

Data Presentation:
EntrySubstrate (β-(Acylamino)acrylate)CatalystEnantiomeric Excess (ee, %)Yield (%)
1Methyl 3-acetamido-2-butenoate (E/Z mixture)Rh-BICP98.2>99
2Methyl 3-acetamido-2-butenoate (E isomer)Rh-Me-DuPhos99.6>99
3Ethyl 3-acetamido-2-pentenoate (E isomer)Rh-Me-DuPhos99.4>99
4Methyl 3-benzamido-2-butenoate (E isomer)Rh-Me-DuPhos97.0>99
5Methyl 3-acetamido-3-phenylacrylate (E isomer)Rh-Me-DuPhos95.5>99
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • β-(Acylamino)acrylate substrate

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral phosphine ligand (e.g., (R,R)-Me-DuPhos)

  • Toluene, degassed

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, charge a Schlenk flask with the rhodium precursor (1 mol%) and the chiral phosphine ligand (1.1 mol%).

    • Add degassed toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Hydrogenation Reaction:

    • In a separate vessel, dissolve the β-(acylamino)acrylate substrate in degassed toluene.

    • Transfer the substrate solution to the autoclave.

    • Using a cannula, transfer the catalyst solution to the autoclave.

    • Seal the autoclave, purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 psi).

    • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas from the autoclave.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The residue can be purified by column chromatography on silica gel.

    • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualization:

Rhodium_Hydrogenation Substrate β-(Acylamino)acrylate Intermediate Rh-Substrate Complex Substrate->Intermediate Catalyst [Rh(Chiral Ligand)]+ Catalyst->Intermediate H2 H₂ H2->Intermediate Oxidative Addition Product Chiral β-Amino Ester Intermediate->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

References

Methodological & Application

Synthesis of Ethyl 3-Amino-3-Phenylpropanoate via Rodionov Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 3-amino-3-phenylpropanoate, a valuable building block in pharmaceutical synthesis, utilizing the Rodionov reaction. The described method is a one-pot procedure commencing with benzaldehyde, malonic acid, and ammonium acetate, followed by in-situ esterification.

Introduction

The Rodionov reaction is a classic multi-component reaction in organic chemistry for the synthesis of β-amino acids. It involves the condensation of an aldehyde or ketone with malonic acid and ammonia or an amine. This method offers a straightforward route to β-amino acids and their derivatives, which are crucial intermediates in the production of various pharmaceuticals, including antivirals and enzyme inhibitors. This protocol details a specific application of the Rodionov reaction for the preparation of this compound.

Reaction Scheme

The synthesis proceeds in two main stages within a single pot:

  • Rodionov Reaction: Benzaldehyde, malonic acid, and ammonium acetate react in ethanol to form 3-amino-3-phenylpropanoic acid.

  • Esterification: The resulting β-amino acid is then esterified in situ using thionyl chloride and ethanol to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the one-pot Rodionov reaction and subsequent esterification.[1]

ParameterValue
Starting Materials
Benzaldehyde10.0 g
Malonic Acid9.3 g
Ammonium Acetate18.2 g
Ethanol (solvent)50 mL
Thionyl Chloride40 g
Reaction Conditions
Rodionov Reaction TemperatureReflux
Esterification TemperatureReflux
Esterification Time16 hours
Product Information
ProductThis compound
Yield78%
Purity (HPLC)98%
AppearanceColorless oil

Experimental Protocols

Materials and Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Standard laboratory glassware

  • Rotary evaporator

  • Benzaldehyde (C₇H₆O)

  • Malonic acid (C₃H₄O₄)

  • Ammonium acetate (C₂H₇NO₂)

  • Ethanol (C₂H₅OH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • 5N Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure: [1]

  • Reaction Setup: Into a 500 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 50 mL of ethanol, 9.3 g of malonic acid, and 18.2 g of ammonium acetate.

  • Initiation of Rodionov Reaction: Heat the mixture to 50°C with stirring. Once the solids have largely dissolved, add 10.0 g of benzaldehyde dropwise from a dropping funnel over a period of 15-20 minutes.

  • Completion of Rodionov Reaction: After the addition of benzaldehyde is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • In-situ Esterification: Cool the reaction mixture to 10°C using an ice bath. Carefully and slowly add 40 g of thionyl chloride dropwise via the dropping funnel. An exothermic reaction will occur, and the temperature should be maintained below 20°C.

  • Esterification Reaction: Once the addition of thionyl chloride is complete, heat the mixture to reflux and maintain for 16 hours.

  • Work-up and Purification:

    • After 16 hours, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add 50 mL of dichloromethane.

    • Carefully neutralize the mixture by adding 5N sodium hydroxide solution until the pH of the aqueous layer is between 6 and 7.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two additional 25 mL portions of dichloromethane.

    • Combine all organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Product: The resulting colorless oil is this compound. The reported yield is 14.2 g (78%) with a purity of 98% as determined by HPLC.[1]

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the sequential steps involved in the one-pot synthesis of this compound.

G cluster_0 Rodionov Reaction cluster_1 Esterification cluster_2 Work-up Reactants Benzaldehyde, Malonic Acid, Ammonium Acetate, Ethanol Heating_1 Heat to 50°C Reactants->Heating_1 Add_Benzaldehyde Add Benzaldehyde Dropwise Heating_1->Add_Benzaldehyde Reflux_1 Heat to Reflux Add_Benzaldehyde->Reflux_1 Cooling Cool to 10°C Reflux_1->Cooling Add_SOCl2 Add Thionyl Chloride Dropwise Cooling->Add_SOCl2 Reflux_2 Heat to Reflux (16 hours) Add_SOCl2->Reflux_2 Evaporation Evaporate Ethanol Reflux_2->Evaporation Extraction DCM Extraction & Neutralization Evaporation->Extraction Purification Concentration Extraction->Purification Final_Product Ethyl 3-amino-3- phenylpropanoate Purification->Final_Product

Caption: Workflow for the one-pot synthesis.

Simplified Mechanism of the Rodionov Reaction

This diagram outlines the key mechanistic steps of the initial Rodionov reaction phase.

G Benzaldehyde Benzaldehyde Imine Iminophenylmethane Benzaldehyde->Imine Ammonia Ammonia (from Ammonium Acetate) Ammonia->Imine Michael_Addition Michael Addition Imine->Michael_Addition Malonic_Acid_Enolate Malonic Acid Enolate Malonic_Acid_Enolate->Michael_Addition Intermediate Adduct Intermediate Michael_Addition->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Beta_Amino_Acid 3-Amino-3-phenyl- propanoic Acid Decarboxylation->Beta_Amino_Acid

Caption: Simplified Rodionov reaction mechanism.

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-ethyl 3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-ethyl 3-amino-3-phenylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereochemically defined structure is crucial for the efficacy and selectivity of active pharmaceutical ingredients (APIs). This document provides an overview of common asymmetric synthesis strategies, detailed experimental protocols, and comparative data to guide researchers in selecting and performing the optimal synthesis for their needs.

Introduction

The enantioselective synthesis of β-amino acids and their esters is of significant interest in medicinal chemistry due to their role as key structural motifs in a wide array of biologically active compounds. (R)-ethyl 3-amino-3-phenylpropanoate, in particular, serves as a precursor for drugs such as the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used in the treatment of type 2 diabetes, and the selective serotonin reuptake inhibitor (SSRI) Dapoxetine, used for the treatment of premature ejaculation. The critical importance of stereochemistry in drug action necessitates efficient and highly selective methods for the preparation of the desired (R)-enantiomer.

This application note details three primary strategies for the asymmetric synthesis of (R)-ethyl 3-amino-3-phenylpropanoate:

  • Enzymatic Kinetic Resolution: A biocatalytic approach that utilizes the enantioselectivity of enzymes, typically lipases, to resolve a racemic mixture of the target molecule.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: A transition-metal catalyzed method that introduces chirality through the enantioselective reduction of a prochiral enamine precursor.

  • Asymmetric Aza-Michael Addition: An organocatalytic or metal-catalyzed conjugate addition of an amine to an α,β-unsaturated ester, establishing the chiral center in a single step.

Each method offers distinct advantages regarding scalability, cost, and enantioselectivity, which will be discussed in the respective sections.

Enzymatic Kinetic Resolution of (±)-ethyl 3-amino-3-phenylpropanoate

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer with high optical purity. Lipases are commonly employed for this purpose due to their broad substrate scope, high enantioselectivity, and operational stability.

Data Presentation
Lipase SourceAcylating AgentSolventTemp. (°C)Conversion (%)e.e. of (R)-Ester (%)Reference
Burkholderia cepacia (PSL-CI)Vinyl acetateTetrahydrofuran30~50>99[1]
Candida antarctica Lipase A3-Methoxyphenyl allyl carbonateToluene405098 (for the S-amine)
Pseudomonas cepaciaVinyl acetateDiisopropyl etherN/A~50>99[1]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate using Pseudomonas cepacia lipase.

Materials:

  • Racemic this compound

  • Pseudomonas cepacia lipase (immobilized)

  • Vinyl acetate

  • Diisopropyl ether (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of racemic this compound (1.0 g, 5.17 mmol) in anhydrous diisopropyl ether (50 mL), add vinyl acetate (0.94 mL, 10.34 mmol, 2.0 equiv.).

  • Add immobilized Pseudomonas cepacia lipase (500 mg) to the mixture.

  • Seal the reaction vessel and stir the suspension at room temperature (or as optimized, see table above).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.

  • Once the desired conversion is reached, filter off the immobilized enzyme and wash it with diisopropyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the unreacted (R)-ethyl 3-amino-3-phenylpropanoate from the N-acetylated (S)-enantiomer.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield (R)-ethyl 3-amino-3-phenylpropanoate.

  • Determine the enantiomeric excess of the final product by chiral HPLC or GC.

Enzymatic_Kinetic_Resolution racemate (±)-Ethyl 3-amino-3-phenylpropanoate lipase Lipase (e.g., Pseudomonas cepacia) racemate->lipase separation Chromatographic Separation lipase->separation Reaction Mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase r_ester (R)-Ethyl 3-amino-3-phenylpropanoate (unreacted) s_amide (S)-N-acetyl-ethyl 3-amino-3-phenylpropanoate separation->r_ester Desired Product separation->s_amide Byproduct

Workflow for enzymatic kinetic resolution.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral precursor, such as a β-aminoacrylate, is a highly efficient method for establishing the stereocenter of β-amino esters. This approach often provides high enantioselectivities and yields under mild reaction conditions. Chiral phosphine ligands complexed with rhodium are commonly used as catalysts.

Data Presentation
Catalyst (Rh-Ligand)SubstrateSolventH₂ Pressure (atm)Temp. (°C)Yield (%)e.e. (%)Reference
Rh(I)/tBu JOSIPHOSDehydrositagliptin precursorMethanolN/AN/AHigh>99.5[2]
Rh-BICP(E)-Methyl 3-acetamino-2-butenoateToluene2.725High96.1[3]
Rh-Me-DuPhos(E)-Methyl 3-acetamino-2-butenoateToluene2.725High99.3[3]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure for the asymmetric hydrogenation of a β-(acylamino)acrylate to a β-amino ester derivative.

Materials:

  • Ethyl (E/Z)-3-(acetylamino)-3-phenylpropenoate

  • [Rh(COD)₂]OTf (or other Rh precursor)

  • Chiral bisphosphine ligand (e.g., Me-DuPhos, JOSIPHOS)

  • Anhydrous, degassed solvent (e.g., Toluene, Methanol)

  • Hydrogen gas

  • Autoclave or high-pressure hydrogenation reactor

  • Silica gel

Procedure:

  • In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(COD)₂]OTf, 1 mol%) and the chiral bisphosphine ligand (1.1 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate flask, dissolve the substrate, ethyl (E/Z)-3-(acetylamino)-3-phenylpropenoate, in the same solvent.

  • Transfer the substrate solution to the autoclave.

  • Add the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm) and stir the reaction mixture at the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction for completion by TLC or LC-MS.

  • After the reaction is complete, carefully vent the hydrogen pressure and purge the reactor with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by passing it through a short plug of silica gel to remove the catalyst, eluting with a suitable solvent system.

  • The N-acetyl group can be removed under acidic or basic conditions to yield (R)-ethyl 3-amino-3-phenylpropanoate.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Asymmetric_Hydrogenation substrate Ethyl 3-(acetylamino)-3-phenylpropenoate product_protected (R)-N-acetyl-ethyl 3-amino-3-phenylpropanoate substrate->product_protected catalyst [Rh(I)]-Chiral Ligand (e.g., JOSIPHOS) catalyst->product_protected h2 H₂ h2->product_protected deprotection Deprotection product_protected->deprotection final_product (R)-Ethyl 3-amino-3-phenylpropanoate deprotection->final_product

Reaction pathway for asymmetric hydrogenation.

Asymmetric Aza-Michael Addition

The aza-Michael addition is a powerful C-N bond-forming reaction that involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral catalysts can render this reaction highly enantioselective, providing direct access to chiral β-amino esters.

Data Presentation
CatalystNucleophileMichael AcceptorSolventTemp. (°C)Yield (%)e.e. (%)Reference
Quinine-derived C(9)-urea ammonium salttert-Butyl β-naphthylmethoxycarbamate(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-oneTolueneRT9496[4][5]
Chiral bifunctional thiourea3-Indolinone-2-carboxylateN-Boc-α-amidosulfoneTolueneRTHighHigh
Experimental Protocol: Asymmetric Aza-Michael Addition

This protocol is a general procedure for the asymmetric aza-Michael addition to an α,β-unsaturated ester using a chiral organocatalyst.

Materials:

  • Ethyl cinnamate

  • Amine source (e.g., ammonia equivalent like a carbamate or protected amine)

  • Chiral catalyst (e.g., chiral bifunctional thiourea or phase-transfer catalyst) (5-20 mol%)

  • Anhydrous solvent (e.g., Toluene, CH₂Cl₂)

  • Acid or base for workup if necessary

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (10 mol%).

  • Add the anhydrous solvent (to a concentration of ~0.1-0.5 M with respect to the Michael acceptor).

  • Add the amine nucleophile (1.2 equiv.).

  • Stir the mixture for a few minutes, then add the Michael acceptor, ethyl cinnamate (1.0 equiv.).

  • Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction as appropriate (e.g., with a mild acid or base wash).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • If a protected amine was used, a subsequent deprotection step is required to obtain the final product.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Aza_Michael_Addition acceptor Ethyl Cinnamate product (R)-Ethyl 3-amino-3-phenylpropanoate (or protected derivative) acceptor->product nucleophile Nitrogen Nucleophile (e.g., protected amine) nucleophile->product catalyst Chiral Catalyst (e.g., bifunctional thiourea) catalyst->product

General scheme for asymmetric aza-Michael addition.

Conclusion

The asymmetric synthesis of (R)-ethyl 3-amino-3-phenylpropanoate can be achieved through several effective methods. The choice of the optimal synthetic route depends on factors such as the desired scale of the reaction, cost considerations, and the required level of enantiopurity.

  • Enzymatic kinetic resolution is an excellent choice for obtaining high enantiomeric purity and is often performed under mild conditions. However, the theoretical maximum yield for the desired enantiomer is 50%, and it requires the separation of the product from the acylated byproduct.

  • Rhodium-catalyzed asymmetric hydrogenation offers high yields and enantioselectivities, making it a very attractive method for large-scale production. The main considerations are the cost of the catalyst and ligand, and the need for high-pressure equipment.

  • Asymmetric aza-Michael addition provides a direct route to the product, often with high enantioselectivity. The development of efficient organocatalysts has made this a more accessible and environmentally friendly option.

Researchers and drug development professionals should carefully evaluate these factors when selecting a synthetic strategy for (R)-ethyl 3-amino-3-phenylpropanoate. The protocols provided herein serve as a starting point for the development and optimization of these important transformations.

References

Enantioselective Synthesis of (S)-ethyl 3-amino-3-phenylpropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-ethyl 3-amino-3-phenylpropanoate, a valuable chiral building block in the pharmaceutical industry. The synthesis of enantiomerically pure β-amino acids and their derivatives is of significant interest due to their presence in numerous biologically active compounds. This guide explores three prominent and effective strategies for achieving high enantioselectivity: organocatalytic aza-Michael addition, asymmetric hydrogenation, and lipase-catalyzed kinetic resolution.

Application Notes

The selection of a synthetic strategy for (S)-ethyl 3-amino-3-phenylpropanoate depends on several factors, including the desired scale of the reaction, cost of reagents and catalysts, and the required level of enantiopurity. Below is a summary and comparison of the three highlighted methods.

1. Organocatalytic Aza-Michael Addition: This method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, such as ethyl cinnamate, catalyzed by a chiral organocatalyst. Chiral phosphoric acids and squaramide-based catalysts are particularly effective. The reaction typically proceeds by activation of the electrophile and/or nucleophile through hydrogen bonding interactions with the catalyst. This approach offers the advantage of using metal-free catalysts, which can be beneficial in pharmaceutical synthesis to avoid metal contamination in the final product. The use of carbamates as nitrogen nucleophiles is common, requiring a subsequent deprotection step to yield the free amine.

2. Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral enamine or N-acylenamine precursor using a chiral transition metal catalyst, most commonly based on rhodium or iridium with chiral phosphine ligands. The synthesis of the enamine precursor is typically straightforward from the corresponding β-keto ester. Asymmetric hydrogenation is known for its high efficiency, often providing excellent enantioselectivities (ee) and high yields.[1][2] The method is highly scalable, making it suitable for industrial applications.

3. Lipase-Catalyzed Kinetic Resolution: This biocatalytic approach utilizes lipases to selectively acylate or hydrolyze one enantiomer from a racemic mixture of ethyl 3-amino-3-phenylpropanoate. Lipases, such as Candida antarctica Lipase B (CAL-B) and Pseudomonas cepacia Lipase (Lipase PS), are highly enantioselective and operate under mild reaction conditions.[3][4] Kinetic resolution is a robust and often cost-effective method, especially for smaller scale synthesis. A key consideration is that the maximum theoretical yield for the desired enantiomer is 50%. However, the unreacted enantiomer can often be racemized and recycled to improve the overall process efficiency.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different enantioselective methods for the synthesis of β-amino esters, providing a basis for comparison.

MethodCatalystTypical YieldTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Organocatalytic Aza-Michael Addition Chiral Phosphoric Acid / Squaramide70-95%85-99%Metal-free, mild conditionsMay require multi-step sequence (protection/deprotection)
Asymmetric Hydrogenation Rh-Josiphos / Rh-DuPhos90-99%93-99%High efficiency and scalability, high eeRequires specialized ligands and metal catalysts
Lipase-Catalyzed Kinetic Resolution Candida antarctica Lipase B (CAL-B)45-50% (for one enantiomer)>99%Mild conditions, high ee, cost-effective enzymesMaximum 50% theoretical yield per run

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed above.

Protocol 1: Organocatalytic Aza-Michael Addition using a Chiral Phosphoric Acid Catalyst

This protocol describes the conjugate addition of a carbamate to ethyl cinnamate, followed by deprotection to yield (S)-ethyl 3-amino-3-phenylpropanoate.

Workflow Diagram:

Protocol 1: Organocatalytic Aza-Michael Addition Workflow cluster_0 Aza-Michael Addition cluster_1 Deprotection A Ethyl Cinnamate + Benzyl Carbamate D Reaction at specified temperature A->D B Chiral Phosphoric Acid Catalyst B->D C Solvent (e.g., Toluene) C->D E Work-up and Purification D->E F (S)-ethyl 3-(N-benzyloxycarbonylamino)-3-phenylpropanoate E->F G Protected Amino Ester F->G J Reaction at room temperature G->J H H2, Pd/C H->J I Solvent (e.g., Ethanol) I->J K Work-up and Purification J->K L (S)-ethyl 3-amino-3-phenylpropanoate K->L

Caption: Workflow for the enantioselective synthesis of (S)-ethyl 3-amino-3-phenylpropanoate via organocatalytic aza-Michael addition followed by deprotection.

Materials:

  • Ethyl cinnamate

  • Benzyl carbamate

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar chiral phosphoric acid catalyst

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Palladium on carbon (10 wt%)

  • Hydrogen gas (H₂)

  • Ethanol

Procedure:

  • Aza-Michael Addition: a. To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl cinnamate (1.0 equiv.), benzyl carbamate (1.2 equiv.), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%). b. Add anhydrous toluene as the solvent. c. Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction and perform an aqueous work-up. e. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain (S)-ethyl 3-(N-benzyloxycarbonylamino)-3-phenylpropanoate.

  • Deprotection: a. Dissolve the purified protected amino ester in ethanol in a flask suitable for hydrogenation. b. Add palladium on carbon (10 wt%) catalyst. c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). d. Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC). e. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with ethanol. f. Concentrate the filtrate under reduced pressure to yield (S)-ethyl 3-amino-3-phenylpropanoate.

Protocol 2: Asymmetric Hydrogenation of a β-Enamino Ester

This protocol involves the synthesis of a β-enamino ester precursor followed by rhodium-catalyzed asymmetric hydrogenation.

Workflow Diagram:

Protocol 2: Asymmetric Hydrogenation Workflow cluster_0 Enamine Synthesis cluster_1 Asymmetric Hydrogenation A Ethyl benzoylacetate D Reflux with Dean-Stark trap A->D B Ammonium Acetate B->D C Solvent (e.g., Toluene) C->D E Work-up and Purification D->E F Ethyl (Z)-3-amino-3-phenylpropenoate E->F G Enamine Substrate F->G J Hydrogenation under pressure G->J H [Rh(COD)2]BF4 + Chiral Ligand (e.g., Josiphos) H->J I Solvent (e.g., Methanol) I->J K Work-up and Purification J->K L (S)-ethyl 3-amino-3-phenylpropanoate K->L

Caption: Workflow for the enantioselective synthesis of (S)-ethyl 3-amino-3-phenylpropanoate via asymmetric hydrogenation of a β-enamino ester.

Materials:

  • Ethyl benzoylacetate

  • Ammonium acetate

  • Toluene

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Chiral phosphine ligand (e.g., a Josiphos-type ligand)

  • Methanol, degassed

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor

Procedure:

  • Synthesis of Ethyl (Z)-3-amino-3-phenylpropenoate: a. In a round-bottom flask equipped with a Dean-Stark apparatus, combine ethyl benzoylacetate (1.0 equiv.) and ammonium acetate (1.5 equiv.) in toluene. b. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap. c. Cool the reaction mixture, perform an aqueous work-up, and extract with an organic solvent. d. Dry the combined organic layers, concentrate, and purify the crude product (e.g., by crystallization or chromatography) to obtain the enamine precursor.

  • Asymmetric Hydrogenation: a. In a glovebox, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ and the chiral ligand in degassed methanol. b. In a high-pressure reactor, dissolve the enamine substrate in degassed methanol. c. Add the catalyst solution to the reactor. d. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). e. Stir the reaction at a specified temperature (e.g., room temperature) for the required time. f. After the reaction is complete, carefully vent the reactor and concentrate the reaction mixture. g. Purify the product by column chromatography to obtain (S)-ethyl 3-amino-3-phenylpropanoate.

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic this compound via enantioselective N-acylation using Candida antarctica Lipase B.

Workflow Diagram:

Protocol 3: Lipase-Catalyzed Kinetic Resolution Workflow A Racemic this compound E Reaction at specified temperature A->E B Acylating Agent (e.g., Diisopropyl Malonate) B->E C Candida antarctica Lipase B (CAL-B) C->E D Solvent (e.g., MTBE) D->E F Reaction monitoring (to ~50% conversion) E->F G Separation of Product and Unreacted Starting Material F->G H (S)-ethyl 3-amino-3-phenylpropanoate G->H I (R)-N-acylated this compound G->I

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym® 435)

  • Acylating agent (e.g., diisopropyl malonate or ethyl acetate)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • To a flask containing racemic this compound (1.0 equiv.) and the acylating agent (e.g., diisopropyl malonate, 0.6 equiv.) in an organic solvent, add immobilized CAL-B.

  • Stir the suspension at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining starting material and the acylated product.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-ester and the acylated (R)-amine.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Separate the unreacted (S)-ethyl 3-amino-3-phenylpropanoate from the acylated (R)-enantiomer by column chromatography or by an acid-base extraction procedure.

Catalytic Cycle/Mechanism Diagram:

Illustrative Catalytic Cycle for Chiral Phosphoric Acid CPA Chiral Phosphoric Acid (CPA-H) Substrate_Complex CPA-H • Ethyl Cinnamate • Carbamate CPA->Substrate_Complex + Ethyl Cinnamate + Carbamate Product_Complex CPA-H • Product Substrate_Complex->Product_Complex Aza-Michael Addition Product_Complex->CPA - Product Product Adduct Product_Complex->Product

Caption: Simplified catalytic cycle for the chiral phosphoric acid-catalyzed aza-Michael addition.

References

Catalytic Routes to Ethyl 3-Amino-3-Phenylpropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-phenylpropanoate, a valuable chiral building block in medicinal chemistry, serves as a key intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is often crucial for biological activity, making enantioselective synthesis a primary focus. This document provides an overview of and detailed protocols for catalytic methods to prepare this compound, with a focus on asymmetric synthesis. The methodologies covered include biocatalytic kinetic resolution and organocatalytic asymmetric aza-Michael additions, offering versatile strategies for accessing this important molecule.

Data Summary of Catalytic Methods

The following table summarizes quantitative data for different catalytic methods for the preparation of this compound and related β-amino esters, providing a comparative overview of their efficiency and stereoselectivity.

Catalyst TypeCatalystAmine SourceSubstrateSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Biocatalyst Lipase PSIM (Burkholderia cepacia)Water (for hydrolysis)Racemic ethyl 3-amino-3-(fluorophenyl)propanoateiPr₂O45->48 (for ester)≥99 (for ester)[1]
Organocatalyst Chiral Phosphoric AcidBenzyl carbamateEthyl cinnamateTolueneRT489592[2][3]
Organocatalyst N-Heterocyclic CarbeneHydroxylamine derivativeEthyl cinnamateTHFRT248595[4]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes the enantioselective hydrolysis of racemic this compound, resulting in the separation of the two enantiomers.

Materials:

  • Racemic this compound hydrochloride

  • Lipase PSIM (Burkholderia cepacia, immobilized)

  • Diisopropyl ether (iPr₂O)

  • Triethylamine (Et₃N)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • To a solution of racemic this compound hydrochloride (1.0 mmol) in diisopropyl ether (20 mL), add triethylamine (1.2 mmol).

  • Add Lipase PSIM (100 mg) and deionized water (0.5 mmol).

  • Stir the suspension at 45 °C.

  • Monitor the reaction progress by chiral HPLC.

  • Upon reaching approximately 50% conversion, filter off the immobilized enzyme and wash it with ethyl acetate.

  • Separate the organic phase and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (R)-ethyl 3-amino-3-phenylpropanoate.

  • Acidify the aqueous phase with 1 M HCl and extract with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the (S)-3-amino-3-phenylpropanoic acid.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Aza-Michael Addition

This protocol details the direct enantioselective addition of a carbamate to ethyl cinnamate, catalyzed by a chiral phosphoric acid.

Materials:

  • Ethyl cinnamate

  • Benzyl carbamate

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Toluene, anhydrous

  • Molecular sieves, 4 Å

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried flask containing 4 Å molecular sieves, add (R)-TRIP (0.05 mmol) and benzyl carbamate (1.2 mmol) under an inert atmosphere.

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add ethyl cinnamate (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product.

Visualizations

Lipase-Catalyzed Kinetic Resolution Workflow

G Lipase-Catalyzed Kinetic Resolution Workflow cluster_prep Reaction Setup cluster_workup Workup & Separation racemic_ester Racemic this compound reaction Stir at 45°C racemic_ester->reaction lipase Lipase PSIM lipase->reaction solvent Diisopropyl Ether + Water solvent->reaction filtration Filter Enzyme reaction->filtration ~50% Conversion extraction Liquid-Liquid Extraction filtration->extraction purification_R Purify (R)-Ester extraction->purification_R Organic Phase purification_S Isolate (S)-Acid extraction->purification_S Aqueous Phase R_product R_product purification_R->R_product (R)-Ethyl 3-Amino-3-phenylpropanoate S_product S_product purification_S->S_product (S)-3-Amino-3-phenylpropanoic Acid G Proposed Catalytic Cycle for Chiral Phosphoric Acid Catalyzed Aza-Michael Addition CPA Chiral Phosphoric Acid (CPA) activated_complex Activated CPA-Carbamate-Cinnamate Complex CPA->activated_complex carbamate Benzyl Carbamate carbamate->activated_complex cinnamate Ethyl Cinnamate cinnamate->activated_complex product_complex CPA-Product Complex activated_complex->product_complex Nucleophilic Attack product_complex->CPA Catalyst Regeneration product Ethyl 3-(N-benzylcarbamoyl)-3-phenylpropanoate product_complex->product Product Release

References

Application Notes and Protocols: Synthesis of β-Lactams from Ethyl 3-Amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of β-lactams utilizing ethyl 3-amino-3-phenylpropanoate as a key starting material. The methodologies described herein are based on established principles of organic synthesis, primarily focusing on the enolate-imine cyclocondensation reaction, a robust method for the construction of the β-lactam ring.

Introduction

β-Lactams are a cornerstone of medicinal chemistry, most notably as the core structural motif in a wide array of antibiotics, including penicillins and cephalosporins. The synthesis of novel β-lactam analogues remains a critical area of research for the development of new therapeutic agents with improved efficacy and resistance profiles. This compound is a versatile precursor for the synthesis of 3-amino-4-phenyl-β-lactams, which are valuable intermediates in the synthesis of various biologically active compounds.

The primary synthetic strategy detailed in these notes is the intramolecular cyclization of a β-amino ester derivative. This approach, often facilitated by the formation of a metal enolate, provides a reliable method for the construction of the four-membered azetidinone ring. The stereochemical outcome of the reaction can often be controlled by the choice of reagents and reaction conditions.

Key Synthetic Pathway: Enolate-Imine Type Cyclocondensation

The conversion of this compound to a β-lactam can be efficiently achieved through an intramolecular cyclization. A common and effective method involves the in-situ formation of a metal enolate of the ester, which then undergoes nucleophilic attack on the nitrogen-bearing carbon, leading to ring closure. To facilitate this, the amino group is typically protected, for example, by silylation, to prevent unwanted side reactions and to activate the substrate for cyclization.

A plausible and widely utilized approach is the cyclization of an N-silylated β-amino ester using a strong base, such as a Grignard reagent or a lithium amide, to generate the reactive enolate.

Reaction_Mechanism cluster_start Starting Material cluster_protection N-Silylation cluster_cyclization Cyclization start This compound silylated N,N-bis(trimethylsilyl) derivative start->silylated e.g., TMSCl, Et3N enolate Magnesium Enolate Intermediate silylated->enolate e.g., EtMgBr lactam 4-Phenyl-β-lactam enolate->lactam Intramolecular Cyclization Experimental_Workflow cluster_step1 Step 1: N-Silylation cluster_step2 Step 2: Cyclization S1_start Dissolve this compound in DCM S1_cool Cool to 0 °C S1_start->S1_cool S1_add_Et3N Add Triethylamine S1_cool->S1_add_Et3N S1_add_TMSCl Add Trimethylsilyl Chloride S1_add_Et3N->S1_add_TMSCl S1_react Stir at Room Temperature (12-18h) S1_add_TMSCl->S1_react S2_cool Cool Silylated Product to -78 °C S1_react->S2_cool Proceed to Cyclization S2_add_EtMgBr Add Ethylmagnesium Bromide S2_cool->S2_add_EtMgBr S2_react Stir and Warm to Room Temperature S2_add_EtMgBr->S2_react S2_quench Quench with aq. NH4Cl S2_react->S2_quench S2_extract Extract with Ethyl Acetate S2_quench->S2_extract S2_purify Purify by Column Chromatography S2_extract->S2_purify

Application of Ethyl 3-Amino-3-Phenylpropanoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-phenylpropanoate is a valuable and versatile chiral building block in medicinal chemistry. Its unique structural features, comprising a β-amino ester with a phenyl group, make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds and other molecules of pharmaceutical interest. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dihydropyrimidinones (DHPMs) and β-lactams, which are known to possess a wide array of biological activities.

Key Applications

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of:

  • Dihydropyrimidinones (DHPMs): These compounds are synthesized via the Biginelli reaction and are well-known for their potential as calcium channel blockers, anti-inflammatory, antibacterial, and antifungal agents. The presence of the phenyl group from the starting material is crucial for the pharmacological activity of many resulting DHPMs.

  • β-Lactams: These are a critical class of antibiotics. This compound can be utilized in cyclization reactions to form the characteristic four-membered β-lactam ring.

Data Presentation: Biological Activities of Structurally Related Derivatives

The following tables summarize the biological activities of dihydropyrimidinone and β-lactam derivatives that are structurally related to those synthesized from this compound. This data is provided to illustrate the potential therapeutic applications of compounds derived from this versatile building block.

Table 1: Anti-inflammatory Activity of Dihydropyrimidinone Derivatives

Compound IDStructureIn Vitro AssayIC50 (µM)Reference CompoundIC50 (µM)
DHPM-1 4-(4-Methoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneCOX-2 Inhibition0.25Celecoxib1.11
DHPM-2 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneCOX-2 Inhibition0.62Celecoxib1.11
DHPM-3 4-(3-Nitrophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneCOX-2 Inhibition0.89Celecoxib1.11

Note: The presented data is for structurally related compounds to demonstrate the potential of this chemical class.

Table 2: Anticonvulsant Activity of β-Lactam and Related Derivatives

Compound IDStructureAnimal ModelAnticonvulsant TestED50 (mg/kg)
BL-1 3-Hydroxy-1-methyl-3-phenyl-2-piperidinoneMouseMaximal Electroshock (MES)49.6
BL-2 1-(Ethoxycarbonyl)-3-hydroxy-3-phenyl-2-piperidinoneMousePentylenetetrazole (scPTZ)67.4
BL-3 3-Benzyl-3-ethyl-2-pyrrolidinoneMouseMaximal Electroshock (MES)55

Note: The presented data is for structurally related compounds to demonstrate the potential of this chemical class.[1]

Experimental Protocols

Protocol 1: Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

This protocol describes a general procedure for the acid-catalyzed, three-component Biginelli reaction using this compound, an aldehyde, and urea (or thiourea).

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Urea or Thiourea

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (catalyst)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (30 mL).

  • To this solution, add the aromatic aldehyde (10 mmol) and urea (or thiourea, 15 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.

  • Dry the purified product under vacuum and characterize it by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Protocol 2: Synthesis of a β-Lactam Derivative

This protocol outlines a general approach for the synthesis of a β-lactam from this compound through an intramolecular cyclization strategy. This often involves the activation of the carboxylic acid group (after hydrolysis of the ester) and subsequent reaction with the amine.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Ethyl chloroformate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Hydrolysis of the Ester

  • Dissolve this compound (10 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide (12 mmol) to the solution and stir at room temperature for 12-16 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-3-phenylpropanoic acid.

Step 2: Intramolecular Cyclization

  • Dissolve the crude 3-amino-3-phenylpropanoic acid (5 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (15 mmol) to the solution.

  • Slowly add ethyl chloroformate (6 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired β-lactam.

Visualizations

Signaling Pathways and Experimental Workflows

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Ethyl_3_amino_3_phenylpropanoate This compound Mixing Mixing in Ethanol Ethyl_3_amino_3_phenylpropanoate->Mixing Aldehyde Aldehyde Aldehyde->Mixing Urea Urea / Thiourea Urea->Mixing Acid_Catalysis Acid Catalysis (e.g., HCl) Mixing->Acid_Catalysis Reflux Reflux (4-6h) Acid_Catalysis->Reflux Workup Aqueous Workup & Precipitation Reflux->Workup Purification Recrystallization Workup->Purification DHPM Dihydropyrimidinone (DHPM) Purification->DHPM

Calcium_Channel_Blockade DHPM_Derivative DHPM Derivative L_type_Ca_Channel L-type Calcium Channel (Voltage-gated) DHPM_Derivative->L_type_Ca_Channel Blocks Ca_Influx Calcium Ion (Ca²⁺) Influx L_type_Ca_Channel->Ca_Influx Inhibits Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ca_Influx->Smooth_Muscle_Cell Contraction Muscle Contraction Ca_Influx->Contraction Prevents Smooth_Muscle_Cell->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Blood_Pressure Reduced Blood Pressure Vasodilation->Blood_Pressure

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate for Prostaglandins Prostaglandins (PGE₂) COX2_Enzyme->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates DHPM_Derivative DHPM Derivative DHPM_Derivative->COX2_Enzyme Inhibits

References

Application Note: Chiral HPLC Separation of Ethyl 3-Amino-3-phenylpropanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-amino-3-phenylpropanoate is a chiral building block of significant interest in the pharmaceutical industry due to its presence in the structure of various biologically active compounds. The ability to separate and quantify the individual enantiomers is crucial for drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-ethyl 3-amino-3-phenylpropanoate.

Chromatographic Conditions

The separation is achieved on a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely recognized for their broad applicability in resolving a variety of chiral compounds, including amino acid esters.[1][2] The use of a normal phase mobile system, typically a mixture of an alkane and an alcohol, provides excellent selectivity for this class of compounds.

Table 1: Chromatographic Parameters

ParameterValue
Column Chiralpak® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel) or equivalent polysaccharide-based CSP
Dimensions 250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Expected Chromatographic Performance

Based on typical separations of similar β-amino acid esters on polysaccharide-based CSPs, the following performance characteristics are anticipated.

Table 2: Expected Retention and Resolution Data

EnantiomerRetention Time (t_R) (min)
(R)-ethyl 3-amino-3-phenylpropanoate~ 8.5
(S)-ethyl 3-amino-3-phenylpropanoate~ 10.2
Resolution (R_s) > 2.0
Separation Factor (α) > 1.2

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the chiral HPLC separation of this compound enantiomers.

1. Materials and Reagents

  • Racemic this compound

  • (R)-ethyl 3-amino-3-phenylpropanoate and (S)-ethyl 3-amino-3-phenylpropanoate enantiomeric standards (if available)

  • HPLC grade n-Hexane

  • HPLC grade Ethanol (200 proof, absolute)

  • Diethylamine (DEA), HPLC grade or equivalent

  • HPLC system equipped with a UV detector

  • Chiral HPLC column as specified in Table 1

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Mobile Phase Preparation

  • Carefully measure 800 mL of n-Hexane into a 1 L graduated cylinder.

  • Add 200 mL of absolute Ethanol to the same cylinder.

  • Add 1 mL of Diethylamine.

  • Transfer the mixture to a 1 L solvent bottle and mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

3. Standard and Sample Preparation

  • Racemic Standard (1 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Enantiomeric Standards (optional): If individual enantiomers are available, prepare separate 1 mg/mL solutions in the same manner to confirm the elution order.

  • Sample Solution: Prepare the sample containing the this compound enantiomers at a concentration of approximately 1 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Operation

  • Install the chiral column in the HPLC system.

  • Purge the HPLC system with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).

  • Set the column oven temperature to 25 °C.

  • Set the UV detector wavelength to 254 nm.

  • Inject 10 µL of the racemic standard solution to verify the separation and determine the retention times and resolution.

  • If individual enantiomeric standards are available, inject them separately to identify the elution order.

  • Inject the sample solutions for analysis.

5. Data Analysis

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (R_s) and the separation factor (α).

  • Determine the enantiomeric excess (% ee) of the sample using the following formula: % ee = [ |Area_1 - Area_2| / (Area_1 + Area_2) ] x 100 where Area_1 and Area_2 are the peak areas of the two enantiomers.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the chiral HPLC separation protocol.

Chiral_HPLC_Workflow A Mobile Phase Preparation (n-Hexane/Ethanol/DEA) C HPLC System Equilibration (Column Installation, Purging, Baseline Stabilization) A->C B Sample Preparation (Dissolve in Mobile Phase & Filter) D Standard Injection (Racemic & Individual Enantiomers) B->D E Sample Injection B->E C->D D->E F Data Acquisition (Chromatogram Recording) E->F G Data Analysis (Peak Integration, Resolution, % ee Calculation) F->G

Caption: Workflow for Chiral HPLC Separation.

References

Application Note: GC-MS Analysis of Ethyl 3-Amino-3-Phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of ethyl 3-amino-3-phenylpropanoate and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the primary amino group, derivatization is a critical step to enhance volatility and improve chromatographic separation. This application note outlines a comprehensive protocol, including sample preparation, derivatization, GC-MS parameters, and data analysis. The presented methods are designed to provide a robust and reproducible workflow for the quantification and identification of these compounds in various sample matrices.

Introduction

This compound and its analogues are important intermediates in the synthesis of various pharmaceutical compounds. Accurate and sensitive analytical methods are crucial for monitoring reaction progress, assessing purity, and conducting pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] However, the presence of the polar amino group in this compound makes it non-volatile, necessitating a derivatization step to facilitate GC-MS analysis.[3] This protocol focuses on a common and effective derivatization method using ethyl chloroformate (ECF).

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

Materials:

  • Sample containing this compound derivative

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Protocol:

  • Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable volatile organic solvent such as dichloromethane (DCM).[2][4] The target concentration should be approximately 10-100 µg/mL.[4]

  • Extraction (for complex matrices): For samples in complex matrices (e.g., reaction mixtures, biological fluids), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[2][5]

  • Drying: If the sample contains residual water, pass the organic extract through a small column of anhydrous sodium sulfate to remove moisture.

  • Filtration/Centrifugation: To remove any particulate matter, centrifuge the sample at 3000 rpm for 5 minutes or filter through a 0.22 µm syringe filter.[1]

  • Transfer: Transfer the clear supernatant or filtrate to a clean GC vial for the derivatization step.

Derivatization with Ethyl Chloroformate (ECF)

This procedure converts the primary amine to a more volatile carbamate derivative.[6]

Materials:

  • Prepared sample in DCM

  • Pyridine

  • Ethyl Chloroformate (ECF)

  • Methanol

  • Deionized water

  • Vortex mixer

Protocol:

  • To 100 µL of the prepared sample solution in a GC vial, add 50 µL of pyridine.

  • Add 50 µL of a solution of 5% ethyl chloroformate in toluene.

  • Vortex the mixture for 30 seconds.

  • Let the reaction proceed at room temperature for 5 minutes.

  • Quench the reaction by adding 200 µL of deionized water and vortex for 30 seconds.

  • Allow the layers to separate. The upper organic layer contains the derivatized analyte.

  • Carefully transfer the upper organic layer to a new GC vial with an insert for GC-MS analysis.

GC-MS Instrumental Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and derivatives being analyzed.

Gas Chromatograph (GC) Parameters:

  • Column: SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

Mass Spectrometer (MS) Parameters:

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Solvent Delay: 3 minutes

Data Presentation

Quantitative data should be organized for clarity and ease of comparison. The following tables provide an example of how to present the expected results for the N-ethoxycarbonyl derivative of this compound.

Table 1: Chromatographic Data

CompoundDerivativeRetention Time (min)
This compoundN-ethoxycarbonyl~12.5

Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions.

Table 2: Mass Spectrometric Data (Expected Fragments for N-ethoxycarbonyl derivative)

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
N-ethoxycarbonyl this compound265192, 164, 117, 104, 91, 77

Note: The fragmentation pattern should be confirmed by running a standard of the derivatized compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Dissolve Dissolution in DCM Sample->Dissolve Extract Extraction (LLE/SPE) (if necessary) Dissolve->Extract Dry Drying (Na2SO4) Extract->Dry Filter Filtration / Centrifugation Dry->Filter AddReagents Add Pyridine & ECF Filter->AddReagents React Vortex & React AddReagents->React Quench Quench with Water React->Quench Separate Phase Separation Quench->Separate Inject GC Injection Separate->Inject SeparateGC Chromatographic Separation Inject->SeparateGC Ionize Ionization (EI) SeparateGC->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect ProcessData Chromatogram Processing Detect->ProcessData Identify Peak Identification (Retention Time & Mass Spectrum) ProcessData->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound derivatives.

Conclusion

The described GC-MS method, incorporating an ethyl chloroformate derivatization step, provides a reliable and sensitive approach for the analysis of this compound and its derivatives. The protocol is suitable for a range of applications in pharmaceutical research and development, from reaction monitoring to quality control. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed for specific applications.

References

Application Notes and Protocols for Enzymatic Resolution of Racemic β-Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic β-amino esters, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. This document covers the use of various enzymes, immobilization techniques, experimental procedures, and analytical methods for determining enantiomeric excess.

Introduction to Enzymatic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted. This technique is highly valued for its mild reaction conditions, high enantioselectivity, and environmental friendliness. Lipases and proteases are the most commonly employed enzymes for the resolution of β-amino esters, catalyzing reactions such as hydrolysis, transesterification, and amidation with high efficiency and stereospecificity.

Key Enzymes in the Resolution of β-Amino Esters

A variety of commercially available enzymes have demonstrated efficacy in the kinetic resolution of racemic β-amino esters. The choice of enzyme is crucial and depends on the specific substrate and desired reaction.

  • Lipases: These enzymes are robust and versatile, often exhibiting high stability in organic solvents.

    • Candida antarctica Lipase B (CAL-B): The most extensively used lipase for this purpose, known for its broad substrate scope and excellent enantioselectivity. It is often used in an immobilized form (e.g., Novozym 435).

    • Pseudomonas cepacia Lipase (PCL): Another highly effective lipase, demonstrating high enantioselectivity in the hydrolysis and transesterification of β-amino esters.

    • Porcine Pancreatic Lipase (PPL): A classical lipase that has been successfully applied in the enantioselective hydrolysis of N-protected β-amino acid esters.[1][2][3]

  • Proteases: These enzymes, which naturally hydrolyze peptide bonds, can also be employed for the resolution of amino acid derivatives.

    • Subtilisin: A serine endoprotease that can catalyze the stereoselective hydrolysis or synthesis of amino acid esters.[4][5]

    • Papain: A cysteine protease that has been used for the regioselective cleavage of α-methyl esters in protected amino acids.

Quantitative Data on Enzymatic Resolutions

The efficiency of an enzymatic resolution is quantified by the enantiomeric excess of the product (eep) and the unreacted substrate (ees), the conversion rate (c), and the enantioselectivity (E-value). The following tables summarize representative data from the literature for the resolution of various racemic β-amino esters.

Table 1: Resolution of Racemic β-Amino Esters using Candida antarctica Lipase B (CAL-B)

Substrate (Racemic β-Amino Ester)N-Protecting GroupReaction TypeAcyl Donor/SolventTemp (°C)Conversion (c) (%)ees (%)eep (%)E-value
Methyl 3-aminobutanoateBocTransesterificationBenzyl alcohol/Toluene45>45>99->200
Methyl 3-amino-3-phenylpropanoateCbzTransesterificationBenzyl alcohol/Toluene45~50>99>99>200
Ethyl 3-aminobutanoateNoneAcylationButyl butanoateRT539987>100
This compoundNoneHydrolysisDiisopropyl ether/H₂O45>40->99>100
Methyl 3-(benzylamino)butanoateBenzylHydrolysis2-methyl-2-butanol/H₂O4548>9992>200

Table 2: Resolution of Racemic β-Amino Esters using Other Lipases and Proteases

Substrate (Racemic β-Amino Ester)N-Protecting GroupEnzymeReaction TypeSolventTemp (°C)Conversion (c) (%)ees (%)eep (%)E-value
Ethyl β-phenylalaninateNonePseudomonas cepacia LipaseHydrolysisMTBE/H₂ORT~50>99>99>200
N-Benzoyl-DL-phenylalanine methyl esterBenzoylPorcine Pancreatic LipaseHydrolysisAcetone/Buffer3750>98>98High
Z-DL-Asu(OMe)-OMeZSubtilisin BPN'HydrolysisOrganic solvent/low waterRT50--High
N-Acetyl-β-phenylserine methyl esterAcetylSubtilisin CarlsbergHydrolysisBuffer (pH 7-8)RT50>99>99High

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic β-Amino Esters by Hydrolysis

This protocol provides a general method for the enantioselective hydrolysis of N-protected or unprotected racemic β-amino esters using a lipase.

Materials:

  • Racemic β-amino ester

  • Immobilized Lipase (e.g., Novozym 435 - CAL-B)

  • Organic solvent (e.g., Diisopropyl ether (DIPE), Methyl tert-butyl ether (MTBE))

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Stirring plate and stir bar

  • Reaction vessel (e.g., screw-capped vial)

  • Temperature-controlled shaker or water bath

  • Analytical equipment for ee determination (Chiral HPLC or GC)

Procedure:

  • Reaction Setup: In a screw-capped vial, dissolve the racemic β-amino ester (1 equivalent) in the chosen organic solvent (e.g., 10-50 mg/mL).

  • Addition of Water: Add a controlled amount of water or buffer solution (typically 0.5 to 1.5 equivalents relative to the substrate).

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg per 100 mg of substrate). The optimal enzyme loading should be determined empirically.

  • Incubation: Seal the vial and place it in a temperature-controlled shaker or water bath (typically 30-60 °C). Agitate the mixture at a constant speed (e.g., 200 rpm).

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture. Analyze the aliquots for conversion and enantiomeric excess of the substrate and product using an appropriate chiral chromatography method (see Protocol 4).

  • Reaction Termination: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Work-up and Isolation:

    • Wash the filtered enzyme with fresh solvent to recover any adsorbed product and substrate.

    • The filtrate contains the unreacted ester enantiomer and the hydrolyzed amino acid product.

    • Separate the unreacted ester from the amino acid by extraction. Typically, the organic layer will contain the unreacted ester, while the amino acid can be extracted into an aqueous acidic or basic solution, depending on its isoelectric point.

    • Isolate the respective compounds by solvent evaporation and/or pH adjustment followed by extraction.

  • Characterization: Characterize the purified unreacted ester and the amino acid product to confirm their identity and determine their enantiomeric purity.

Protocol 2: Enzyme Immobilization - Covalent Attachment of Candida antarctica Lipase B (CAL-B) to Epoxy-Activated Support

Immobilization can enhance the stability, reusability, and performance of enzymes. This protocol describes a common method for the covalent immobilization of CAL-B.

Materials:

  • Candida antarctica Lipase B (CAL-B) solution

  • Epoxy-activated support (e.g., epoxy-functionalized silica or polymer beads)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Bovine Serum Albumin (BSA) for quantification (optional)

  • Shaker or rotator

  • Filtration apparatus

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of CAL-B in phosphate buffer (pH 8.0) at a desired concentration (e.g., 1-10 mg/mL).

  • Support Preparation: Weigh the epoxy-activated support and wash it with the phosphate buffer to equilibrate the pH.

  • Immobilization Reaction: Add the enzyme solution to the prepared support in a suitable vessel. The ratio of enzyme solution to support can be varied (e.g., 10 mL of enzyme solution per 1 g of support).

  • Incubation: Gently agitate the mixture on a shaker or rotator at room temperature for a specified period (e.g., 24 hours) to allow for the covalent bond formation between the enzyme's amine groups and the support's epoxy groups.

  • Monitoring Immobilization: (Optional) Monitor the immobilization progress by measuring the protein concentration in the supernatant at different time points using a standard protein assay (e.g., Bradford assay with BSA as a standard). The decrease in protein concentration in the supernatant corresponds to the amount of enzyme immobilized.

  • Washing: After the incubation period, separate the immobilized enzyme from the solution by filtration.

  • Wash the immobilized enzyme thoroughly with the phosphate buffer to remove any non-covalently bound enzyme.

  • Final Wash and Storage: Perform a final wash with a suitable buffer or distilled water and then dry the immobilized enzyme (e.g., under vacuum). Store the dried immobilized CAL-B at a low temperature (e.g., 4 °C) until use.

Protocol 3: General Procedure for Protease-Catalyzed Kinetic Resolution of N-Acyl-β-Amino Esters by Hydrolysis

This protocol outlines a general method for the enantioselective hydrolysis of N-acyl-β-amino esters using a protease like Subtilisin.

Materials:

  • Racemic N-acyl-β-amino ester

  • Protease (e.g., Subtilisin Carlsberg)

  • Buffer solution (e.g., phosphate or Tris-HCl buffer, pH 7-8)

  • pH-stat or pH meter and a burette with a dilute base solution (e.g., 0.1 M NaOH)

  • Stirring plate and stir bar

  • Reaction vessel

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Acid for acidification (e.g., 1 M HCl)

Procedure:

  • Reaction Setup: Dissolve or suspend the racemic N-acyl-β-amino ester in the chosen buffer solution in a reaction vessel. The concentration will depend on the substrate's solubility.

  • Enzyme Addition: Add the protease to the reaction mixture. The optimal enzyme concentration should be determined experimentally.

  • pH Control: Maintain the pH of the reaction mixture at the optimal level for the enzyme (typically pH 7-8) using a pH-stat or by manual addition of a dilute base solution to neutralize the carboxylic acid formed during hydrolysis.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the consumption of the base, which is directly proportional to the extent of hydrolysis.

  • Reaction Termination: Stop the reaction when approximately 50% of the ester has been hydrolyzed (i.e., when 0.5 equivalents of base have been consumed).

  • Work-up and Isolation:

    • Adjust the pH of the reaction mixture to slightly basic (e.g., pH 8) and extract the unreacted ester with an organic solvent like ethyl acetate.

    • Acidify the remaining aqueous phase to a low pH (e.g., pH 2) with acid.

    • Extract the N-acyl-β-amino acid product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the unreacted ester and the product acid.

  • Characterization: Determine the enantiomeric excess of both the recovered ester and the product acid using a suitable chiral analytical method.

Protocol 4: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the substrate and product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

A. Chiral High-Performance Liquid Chromatography (HPLC)

Materials and Equipment:

  • HPLC system with a UV or other suitable detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak AD-H, Chiralcel OD-H, or protein-based columns like Chirobiotic T)[6]

  • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)

  • Samples of the unreacted ester and the product (derivatized if necessary)

General Procedure:

  • Column Selection: Choose a chiral column that is known to be effective for the separation of the class of compounds being analyzed. Polysaccharide-based columns are often a good starting point for β-amino esters and their derivatives.

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is a critical parameter for achieving good separation and should be optimized.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis under isocratic conditions (constant mobile phase composition).

    • The two enantiomers should elute at different retention times.

  • Quantification: Integrate the peak areas of the two enantiomer peaks. The enantiomeric excess is calculated using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Example HPLC Conditions for N-protected β-amino esters:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25 °C

B. Chiral Gas Chromatography (GC)

For volatile or derivatized β-amino esters, chiral GC is a powerful analytical tool.

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., based on cyclodextrin derivatives like Chirasil-DEX CB)

  • High-purity carrier gas (e.g., Helium, Hydrogen)

  • Derivatizing agent if necessary (e.g., trifluoroacetic anhydride)

General Procedure:

  • Derivatization (if required): Non-volatile β-amino esters or acids may need to be derivatized to increase their volatility. A common derivatization involves esterification of the carboxyl group and acylation of the amino group (e.g., forming N-trifluoroacetyl methyl esters).

  • Column Installation and Conditioning: Install the chiral column in the GC and condition it according to the manufacturer's instructions.

  • Sample Preparation: Dissolve the derivatized or volatile sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis:

    • Set the GC parameters, including the injector temperature, oven temperature program, and detector temperature.

    • The oven temperature program is crucial for separating the enantiomers and typically involves a temperature ramp.

    • Inject a small volume of the sample into the GC.

  • Quantification: As with HPLC, integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the same formula.

Example GC Conditions for derivatized β-amino esters:

  • Column: Chirasil-DEX CB (25 m x 0.25 mm ID)

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 2-5 °C/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C (FID)

Visualizations

Experimental Workflow for Enzymatic Resolution

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of a racemic β-amino ester.

G cluster_input Input cluster_process Process cluster_output Output & Analysis racemic_ester Racemic β-Amino Ester (R/S Mixture) reaction Enzymatic Reaction (e.g., Hydrolysis) racemic_ester->reaction enzyme Enzyme (e.g., Immobilized Lipase) enzyme->reaction solvent Solvent/Buffer solvent->reaction separation Separation/Work-up reaction->separation s_ester Unreacted (S)-Ester separation->s_ester r_product Product (R)-Acid separation->r_product analysis Chiral Analysis (HPLC/GC) s_ester->analysis r_product->analysis ee_s ee_s Determination analysis->ee_s ee_p ee_p Determination analysis->ee_p

Caption: General workflow for the enzymatic kinetic resolution of a racemic β-amino ester.

Logical Relationships in Enzymatic Resolution

This diagram shows the key parameters that influence the outcome of an enzymatic kinetic resolution.

G cluster_enzyme Enzyme Factors cluster_substrate Substrate Factors cluster_conditions Reaction Conditions center_node Enzymatic Resolution Outcome (ee, c, E-value) enzyme_type Enzyme Type (Lipase, Protease) enzyme_type->center_node enzyme_form Enzyme Form (Free vs. Immobilized) enzyme_form->center_node enzyme_conc Enzyme Concentration enzyme_conc->center_node substrate_structure Substrate Structure (Steric/Electronic Effects) substrate_structure->center_node n_protecting_group N-Protecting Group n_protecting_group->center_node solvent Solvent (Polarity, Type) solvent->center_node temperature Temperature temperature->center_node ph pH ph->center_node acyl_donor Acyl Donor (for Transesterification) acyl_donor->center_node water_activity Water Activity (for Hydrolysis) water_activity->center_node

Caption: Key parameters influencing the outcome of enzymatic resolution.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Ethyl 3-Amino-3-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis and purification of ethyl 3-amino-3-phenylpropanoate, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a robust three-step synthetic route commencing with the formation of ethyl benzoylacetate, followed by oximation and subsequent catalytic hydrogenation. Detailed methodologies for each experimental stage are presented, alongside purification techniques designed for scalability and high purity of the final product. Quantitative data, including yields and purity assessments, are summarized for clarity. A detailed workflow diagram is also provided to visually represent the entire process.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmacologically active molecules. Its structure, featuring a β-amino ester moiety, is a common scaffold in various drug candidates. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This application note details a reliable and scalable three-step synthesis, focusing on procedural details relevant to kilogram-scale production.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step process:

  • Synthesis of Ethyl Benzoylacetate: A Claisen condensation of ethyl acetate and ethyl benzoate.

  • Oximation: Reaction of ethyl benzoylacetate with hydroxylamine hydrochloride to yield ethyl 3-(hydroxyimino)-3-phenylpropanoate.

  • Catalytic Hydrogenation: Reduction of the oxime intermediate to the target primary amine, this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
1Synthesis of Ethyl BenzoylacetateEthyl acetate, Ethyl benzoate, Sodium ethoxideToluene70-804-680-85>95 (crude)
2OximationEthyl benzoylacetate, Hydroxylamine hydrochloride, Sodium acetateEthanol/Water20-252-490-95>97 (crude)
3Catalytic HydrogenationEthyl 3-(hydroxyimino)-3-phenylpropanoate, H₂, Raney NickelEthanol40-508-1285-90>98 (distilled)

Table 2: Purification Parameters

StepPurification MethodSolvents/ConditionsProduct FormTypical Purity (%)
1Vacuum Distillation145-150 °C @ 10 mmHgColorless liquid>99
2RecrystallizationEthanol/WaterCrystalline solid>99
3Vacuum Distillation130-135 °C @ 1 mmHgColorless to pale yellow oil>99.5
3aSalt Formation & CrystallizationHCl in isopropanol, Diethyl etherWhite crystalline solid>99.8

Experimental Protocols

Step 1: Large-Scale Synthesis of Ethyl Benzoylacetate

Materials:

  • Ethyl acetate (2.5 kg, 28.4 mol)

  • Ethyl benzoate (1.5 kg, 10.0 mol)

  • Sodium ethoxide (0.75 kg, 11.0 mol)

  • Toluene (10 L)

  • 20% Aqueous Acetic Acid (5 L)

  • Saturated Sodium Bicarbonate Solution (5 L)

  • Brine (5 L)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser with toluene (8 L) and sodium ethoxide (0.75 kg).

  • Heat the suspension to 70-80 °C with stirring.

  • Premix ethyl acetate (2.5 kg) and ethyl benzoate (1.5 kg) and add the mixture to the reactor over 2-3 hours, maintaining the internal temperature at 70-80 °C.

  • After the addition is complete, maintain the reaction mixture at 80 °C for an additional 2-3 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to 10-15 °C.

  • Slowly quench the reaction by adding 20% aqueous acetic acid (5 L) while maintaining the temperature below 25 °C.

  • Separate the organic layer and wash sequentially with water (2 x 5 L), saturated sodium bicarbonate solution (5 L), and brine (5 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl benzoylacetate as a yellow oil.

  • Purify the crude product by vacuum distillation (145-150 °C @ 10 mmHg) to yield pure ethyl benzoylacetate as a colorless liquid.

Step 2: Large-Scale Synthesis of Ethyl 3-(hydroxyimino)-3-phenylpropanoate

Materials:

  • Ethyl benzoylacetate (1.92 kg, 10.0 mol)

  • Hydroxylamine hydrochloride (0.77 kg, 11.0 mol)

  • Sodium acetate trihydrate (1.5 kg, 11.0 mol)

  • Ethanol (8 L)

  • Water (4 L)

Procedure:

  • In a 20 L reactor, dissolve hydroxylamine hydrochloride (0.77 kg) and sodium acetate trihydrate (1.5 kg) in a mixture of ethanol (8 L) and water (4 L) at room temperature.

  • To this solution, add ethyl benzoylacetate (1.92 kg) in one portion with vigorous stirring.

  • Continue stirring at room temperature for 2-4 hours. The product will precipitate as a white solid. Monitor the reaction by TLC.

  • Cool the mixture to 0-5 °C and stir for an additional hour.

  • Filter the solid product and wash the filter cake with cold 50% aqueous ethanol (2 x 2 L) and then with cold water (2 x 2 L).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight to obtain ethyl 3-(hydroxyimino)-3-phenylpropanoate as a white crystalline solid.

Step 3: Large-Scale Catalytic Hydrogenation of Ethyl 3-(hydroxyimino)-3-phenylpropanoate

Materials:

  • Ethyl 3-(hydroxyimino)-3-phenylpropanoate (2.07 kg, 10.0 mol)

  • Raney Nickel (200 g, 50% slurry in water, washed with ethanol)

  • Ethanol (10 L)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Charge a 20 L stainless steel autoclave with a slurry of Raney Nickel (200 g) in ethanol (1 L).

  • Add a solution of ethyl 3-(hydroxyimino)-3-phenylpropanoate (2.07 kg) in ethanol (9 L) to the autoclave.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to 100-150 psi.

  • Heat the reaction mixture to 40-50 °C with efficient stirring.

  • Monitor the hydrogen uptake. The reaction is typically complete in 8-12 hours.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol (2 x 1 L).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain crude this compound as an oil.

Purification Protocols

Purification of this compound (Free Base)

The crude product from the hydrogenation step can be purified by vacuum distillation.

  • Conditions: 130-135 °C at 1 mmHg.

  • Expected Purity: >99.5% (by GC).

  • Form: Colorless to pale yellow, viscous oil.

Purification via Hydrochloride Salt Formation and Crystallization

For a stable, solid product, the free base can be converted to its hydrochloride salt.

  • Dissolve the purified this compound (1.93 kg, 10.0 mol) in isopropanol (5 L).

  • Cool the solution to 0-5 °C.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol until the pH is acidic (pH 1-2).

  • The hydrochloride salt will precipitate. Stir the slurry at 0-5 °C for 1 hour.

  • Add diethyl ether (5 L) to complete the precipitation.

  • Filter the solid, wash with cold diethyl ether (2 x 2 L), and dry under vacuum to afford this compound hydrochloride as a white crystalline solid.

  • Expected Purity: >99.8% (by HPLC).

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_products Intermediates & Final Product cluster_processes Processes ethyl_acetate Ethyl Acetate claisen Claisen Condensation ethyl_acetate->claisen ethyl_benzoate Ethyl Benzoate ethyl_benzoate->claisen hydroxylamine Hydroxylamine HCl oximation Oximation hydroxylamine->oximation h2 Hydrogen Gas hydrogenation Catalytic Hydrogenation h2->hydrogenation ethyl_benzoylacetate Ethyl Benzoylacetate ethyl_benzoylacetate->oximation oxime Ethyl 3-(hydroxyimino)-3-phenylpropanoate oxime->hydrogenation final_product_crude Crude this compound purification Purification (Distillation/Crystallization) final_product_crude->purification final_product_pure Purified this compound claisen->ethyl_benzoylacetate oximation->oxime hydrogenation->final_product_crude purification->final_product_pure

Application Notes and Protocols: Derivatization of the Amino Group of Ethyl 3-Amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-phenylpropanoate is a versatile bifunctional molecule possessing both an amino group and an ester functionality. The presence of the primary amino group offers a reactive handle for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug development. Derivatization of this amino group can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall steric bulk, thereby influencing its biological activity and pharmacokinetic profile.

This document provides detailed application notes and experimental protocols for the derivatization of the primary amino group of this compound through common and synthetically useful transformations, including N-acylation (acetylation and benzoylation), N-sulfonylation, and N-alkylation (benzylation).

Derivatization Strategies

The nucleophilic nature of the primary amino group in this compound allows for its facile reaction with various electrophilic reagents. The primary derivatization strategies covered in this document are:

  • N-Acylation: The introduction of an acyl group (e.g., acetyl, benzoyl) to the nitrogen atom. This is typically achieved by reacting the amine with an acyl halide or anhydride, often in the presence of a base to neutralize the acid byproduct.

  • N-Sulfonylation: The reaction of the amino group with a sulfonyl halide (e.g., tosyl chloride) to form a sulfonamide. This transformation is also typically carried out in the presence of a base.

  • N-Alkylation: The introduction of an alkyl group onto the nitrogen atom. Reductive amination, a two-step one-pot process involving the formation of an imine followed by its reduction, is a common and efficient method for N-alkylation.

These derivatization reactions provide a powerful toolkit for modifying the structure of this compound to explore structure-activity relationships and develop new chemical entities.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the derivatization of the amino group of this compound.

N_Acylation_Workflow Figure 1: N-Acylation Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start This compound dissolve Dissolve amine in solvent start->dissolve acylating_agent Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) add_acyl Add acylating agent dropwise at 0°C acylating_agent->add_acyl base Base (e.g., Triethylamine, Pyridine) add_base Add base base->add_base solvent Anhydrous Solvent (e.g., DCM, THF) solvent->dissolve dissolve->add_base add_base->add_acyl stir Stir at room temperature add_acyl->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product N-Acylated Product purify->product

Caption: General workflow for the N-acylation of this compound.

N_Sulfonylation_Workflow Figure 2: N-Sulfonylation Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start This compound dissolve Dissolve amine in solvent/base start->dissolve sulfonyl_chloride Sulfonyl Chloride (e.g., Tosyl Chloride) add_sulfonyl Add sulfonyl chloride portionwise sulfonyl_chloride->add_sulfonyl base Base (e.g., Pyridine) base->dissolve solvent Anhydrous Solvent (e.g., DCM) solvent->dissolve cool Cool to 0°C dissolve->cool cool->add_sulfonyl stir Stir at room temperature add_sulfonyl->stir add_hcl Add dilute HCl stir->add_hcl extract Extract with organic solvent add_hcl->extract wash Wash organic layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify product N-Sulfonylated Product purify->product

Caption: General workflow for the N-sulfonylation of this compound.

Reductive_Amination_Workflow Figure 3: N-Alkylation (Reductive Amination) Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start This compound mix Mix amine, aldehyde, and solvent start->mix aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->mix reducing_agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) add_reductant Add reducing agent reducing_agent->add_reductant solvent Solvent (e.g., Methanol, DCE) solvent->mix acid Acid catalyst (optional) (e.g., Acetic Acid) add_acid Add acid catalyst (if needed) acid->add_acid mix->add_acid stir_imine Stir to form imine add_acid->stir_imine stir_imine->add_reductant stir_reduction Stir until completion add_reductant->stir_reduction quench Quench reaction stir_reduction->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product N-Alkylated Product purify->product

Caption: General workflow for N-alkylation via reductive amination.

Experimental Protocols

Materials and General Methods:

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Infrared (IR) spectra should be recorded on an FT-IR spectrometer. Mass spectra (MS) should be obtained using an appropriate ionization technique (e.g., ESI, EI).

Protocol 1: N-Acetylation of this compound

This protocol describes the synthesis of ethyl N-acetyl-3-amino-3-phenylpropanoate.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-acetylated product.

Protocol 2: N-Benzoylation of this compound

This protocol details the synthesis of ethyl N-benzoyl-3-amino-3-phenylpropanoate.

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM (0.2 M) and pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

  • Subsequently, wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the pure N-benzoylated product.

Protocol 3: N-Tosylation of this compound

This protocol outlines the synthesis of ethyl N-(p-toluenesulfonyl)-3-amino-3-phenylpropanoate.

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine (0.2 M) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portionwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the desired N-tosylated derivative.

Protocol 4: N-Benzylation of this compound via Reductive Amination

This protocol describes the synthesis of ethyl N-benzyl-3-amino-3-phenylpropanoate.

Procedure:

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol (0.2 M), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portionwise.

  • Allow the reaction to warm to room temperature and stir for an additional 3-5 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the N-benzylated product.

Data Presentation

The following tables summarize typical quantitative data for the derivatization of this compound. Please note that yields and spectral data can vary based on specific reaction conditions and purification methods.

Table 1: Summary of Reaction Yields

DerivativeDerivatization MethodTypical Yield (%)
Ethyl N-acetyl-3-amino-3-phenylpropanoateN-Acetylation85-95%
Ethyl N-benzoyl-3-amino-3-phenylpropanoateN-Benzoylation80-90%
Ethyl N-tosyl-3-amino-3-phenylpropanoateN-Sulfonylation75-85%
Ethyl N-benzyl-3-amino-3-phenylpropanoateReductive Amination70-85%

Table 2: Spectroscopic Data for Derivatized Products

Derivative¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
Ethyl N-acetyl-3-amino-3-phenylpropanoate 7.25-7.40 (m, 5H), 6.50 (d, 1H), 5.40 (q, 1H), 4.10 (q, 2H), 2.80 (d, 2H), 2.00 (s, 3H), 1.20 (t, 3H)171.5, 170.0, 141.0, 128.8, 127.8, 126.5, 60.9, 50.5, 41.0, 23.2, 14.23280 (N-H), 1735 (C=O, ester), 1650 (C=O, amide)[M+H]⁺ 236.1
Ethyl N-benzoyl-3-amino-3-phenylpropanoate 7.20-7.90 (m, 10H), 7.00 (d, 1H), 5.60 (q, 1H), 4.15 (q, 2H), 3.00 (d, 2H), 1.25 (t, 3H)171.8, 167.0, 140.5, 134.0, 131.8, 128.9, 128.7, 128.0, 127.2, 126.8, 61.2, 51.0, 41.5, 14.23320 (N-H), 1730 (C=O, ester), 1640 (C=O, amide)[M+H]⁺ 298.1
Ethyl N-tosyl-3-amino-3-phenylpropanoate 7.75 (d, 2H), 7.20-7.40 (m, 7H), 5.80 (d, 1H), 5.10 (q, 1H), 4.00 (q, 2H), 2.70 (d, 2H), 2.40 (s, 3H), 1.10 (t, 3H)171.0, 143.8, 139.5, 137.0, 129.8, 128.9, 128.2, 127.4, 126.5, 61.5, 52.0, 42.0, 21.5, 14.13280 (N-H), 1730 (C=O, ester), 1330 & 1160 (SO₂)[M+H]⁺ 348.1
Ethyl N-benzyl-3-amino-3-phenylpropanoate 7.20-7.40 (m, 10H), 4.30 (t, 1H), 4.10 (q, 2H), 3.70 (s, 2H), 2.70 (d, 2H), 2.10 (br s, 1H), 1.20 (t, 3H)172.5, 142.0, 139.5, 128.7, 128.6, 128.4, 127.4, 127.2, 126.5, 60.8, 57.0, 51.5, 43.0, 14.23350 (N-H), 1730 (C=O, ester)[M+H]⁺ 284.2

Conclusion

The derivatization of the amino group of this compound provides a straightforward and effective means to generate a library of analogues for further investigation. The protocols outlined in this document for N-acylation, N-sulfonylation, and N-alkylation are robust and can be readily implemented in a standard organic synthesis laboratory. The provided data serves as a useful reference for the characterization of the resulting products. These derivatization strategies are valuable tools for researchers and scientists engaged in drug discovery and development, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Ethyl 3-amino-3-phenylpropanoate: A Versatile Precursor for the Synthesis of Unnatural β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids are invaluable tools in modern drug discovery and development. Their incorporation into peptides and small molecules can lead to compounds with enhanced potency, greater metabolic stability, and unique conformational properties. Ethyl 3-amino-3-phenylpropanoate, a β-amino acid ester, serves as a crucial and versatile starting material for the synthesis of a diverse range of unnatural β-phenylalanine derivatives. These derivatives are key components in various bioactive molecules, including enzyme inhibitors and peptidomimetics. This document provides detailed protocols for the synthesis, resolution, and derivatization of this compound, enabling researchers to access a wide array of novel unnatural amino acids for their research and development endeavors.

Synthesis of Racemic this compound

A common and efficient method for the synthesis of the racemic precursor is the Rodionov-Johnson reaction, which involves the condensation of benzaldehyde, malonic acid, and ammonium acetate, followed by esterification. A one-pot synthesis has been described, offering a streamlined approach to obtaining the desired product.

Protocol 1: One-Pot Synthesis of Racemic this compound

This protocol is adapted from a patented procedure for the synthesis of 3-amino-3-phenylpropionic acid esters.

Reaction Scheme:

Benzaldehyde + Malonic Acid + Ammonium Acetate → 3-Amino-3-phenylpropanoic acid → this compound

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Thionyl chloride

  • Dichloromethane (DCM)

  • 5N Sodium hydroxide (NaOH) solution

  • 500 mL three-necked flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 500 mL three-necked flask, add ethanol (50 mL), malonic acid (9.3 g), and ammonium acetate (18.2 g).

  • Heat the mixture to 50°C with stirring.

  • Add benzaldehyde (10.0 g) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Cool the reaction mixture to below 10°C.

  • Slowly add thionyl chloride (40 g) dropwise.

  • Heat the mixture to reflux for 16 hours.

  • Distill off the ethanol.

  • To the residue, add dichloromethane (50 mL).

  • Adjust the pH to 6-7 with a 5N NaOH solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and concentrate to yield the product as a colorless oil.

Quantitative Data:

ParameterValue
Yield78%
Purity (HPLC)98%
1H NMR (400MHz, CDCl3)δ[ppm] 7.294-7.167 (m, 5H), 4.352 (t, 1H), 3.922 (q, 2H), 2.595 (d, 2H), 1.749 (s, 2H), 1.235 (t, 3H)[1]

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure amino acids. Candida antarctica lipase A (CAL-A) has been shown to be an excellent biocatalyst for the enantioselective N-acylation of β-amino esters.[2][3]

Protocol 2: CAL-A-Catalyzed Enantioselective N-Acylation

This protocol is adapted from the kinetic resolution of a structurally similar compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate.[2]

Reaction Scheme:

(±)-Ethyl 3-amino-3-phenylpropanoate + Acyl Donor --(CAL-A)--> (S)-N-Acyl-ethyl 3-amino-3-phenylpropanoate + (R)-Ethyl 3-amino-3-phenylpropanoate

Materials:

  • Racemic this compound

  • Candida antarctica lipase A (CAL-A), immobilized

  • Butyl butanoate (or other suitable acyl donor)

  • Diisopropyl ether (solvent)

  • Shaker incubator

  • Filtration apparatus

Procedure:

  • In a suitable vessel, dissolve racemic this compound in butyl butanoate.

  • Add immobilized CAL-A. A typical enzyme loading is 15 mg/mL of a 20% (w/w) CAL-A preparation.[2]

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 45°C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Stop the reaction by filtering off the enzyme.

  • The unreacted (R)-enantiomer and the acylated (S)-enantiomer can be separated by standard chromatographic techniques or by acid-base extraction.

Expected Outcome:

This method is expected to yield the unreacted (R)-ethyl 3-amino-3-phenylpropanoate and the (S)-N-butanoyl-ethyl 3-amino-3-phenylpropanoate with high enantiomeric excess. For a similar substrate, enantioselectivities (E > 100) have been reported.[3]

Synthesis of N-Protected Unnatural Amino Acids

The resolved amino acid can be protected with standard protecting groups such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) to make it suitable for peptide synthesis.

Protocol 3: Synthesis of N-Boc-3-amino-3-phenylpropanoic Acid

This protocol is a general procedure for the Boc protection of amino acids.

Materials:

  • Enantiomerically pure 3-amino-3-phenylpropanoic acid (obtained after hydrolysis of the resolved ester)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Potassium hydrogen sulfate solution

Procedure:

  • Dissolve the amino acid in a mixture of dioxane and water.

  • Add a solution of NaOH.

  • Add (Boc)2O and stir the mixture overnight at room temperature.

  • Extract the reaction mixture with pentane to remove unreacted (Boc)2O.

  • Acidify the aqueous layer to pH 1-1.5 with a potassium hydrogen sulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the N-Boc protected amino acid.

Quantitative Data for a similar compound (N-Boc-L-phenylalanine):

ParameterValue
Yield78-87%
mp86–88°C
[α]D20+25.5° (c 1.0, ethanol)

Protocol 4: Synthesis of N-Fmoc-3-amino-3-phenylpropanoic Acid

This protocol is adapted from the Fmoc protection of a similar β-amino acid.[2]

Materials:

  • Enantiomerically pure 3-amino-3-phenylpropanoic acid

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of acetone and water.

  • Cool the solution to 0°C.

  • Add NaHCO3 and Fmoc-OSu.

  • Stir the mixture for 2 hours at 0°C and then at room temperature overnight.

  • Remove the acetone under reduced pressure.

  • Adjust the pH to 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the N-Fmoc protected amino acid.

Quantitative Data for a similar compound (N-Fmoc-3-amino-3-(4-cyanophenyl)propanoic acid):

ParameterValue
Yield58%
mp179–182°C

Application in Peptide Synthesis

The N-protected unnatural β-amino acids can be incorporated into peptides using standard peptide coupling reagents.

Protocol 5: Peptide Coupling

This is a general protocol for peptide bond formation.

Materials:

  • N-protected unnatural β-amino acid

  • Amino acid ester hydrochloride (coupling partner)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected unnatural β-amino acid in DCM or DMF.

  • Add EDC·HCl and HOBt and stir for a few minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride in DCM or DMF and add DIPEA to neutralize the salt.

  • Add the solution of the activated unnatural amino acid to the amino acid ester solution.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up the reaction mixture by washing with aqueous acid, base, and brine, followed by drying and evaporation of the solvent.

  • Purify the resulting dipeptide by column chromatography.

Visualizations

Synthetic_Workflow precursor This compound (Racemic) resolution Enzymatic Kinetic Resolution (CAL-A) precursor->resolution Acyl Donor enantiomers (R)- and (S)-Enantiomers resolution->enantiomers protection N-Protection (Boc or Fmoc) enantiomers->protection unnatural_aa Protected Unnatural β-Amino Acid protection->unnatural_aa peptide_synthesis Peptide Synthesis unnatural_aa->peptide_synthesis Coupling Reagents final_product Peptides with Unnatural β-Amino Acids peptide_synthesis->final_product

Caption: General workflow for the synthesis of unnatural amino acids.

Enzymatic_Resolution cluster_0 Reaction Mixture cluster_1 Separation racemic_ester (±)-Ethyl 3-amino-3-phenylpropanoate enzyme Immobilized CAL-A racemic_ester->enzyme acyl_donor Acyl Donor (e.g., Butyl butanoate) acyl_donor->enzyme s_product (S)-N-Acyl-ethyl 3-amino-3-phenylpropanoate enzyme->s_product Enantioselective Acylation r_enantiomer (R)-Ethyl 3-amino-3-phenylpropanoate (Unreacted) enzyme->r_enantiomer No Reaction Peptide_Coupling unnatural_aa N-Protected Unnatural β-Amino Acid R-COOH coupling_reagents EDC, HOBt unnatural_aa->coupling_reagents activated_aa Activated Ester R-CO-OBt coupling_reagents->activated_aa amino_ester Amino Acid Ester H₂N-R' activated_aa->amino_ester dipeptide Dipeptide R-CONH-R' amino_ester->dipeptide

References

Troubleshooting & Optimization

Common side products in the Rodionov synthesis of beta-amino esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Rodionov synthesis to prepare β-amino esters.

Troubleshooting Guide

This guide addresses common issues encountered during the Rodionov synthesis of β-amino esters and subsequent work-up procedures.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of β-Amino Ester 1. Incomplete Knoevenagel Condensation: The initial condensation between the aldehyde and malonic acid may be inefficient.- Ensure anhydrous reaction conditions, as water can inhibit the condensation. - Optimize the catalyst (e.g., piperidine, ammonium acetate) concentration. - Increase the reaction temperature or time.
2. Competing Side Reactions: Formation of propenoic acid and ylidenemalonic acid derivatives via a dominant Knoevenagel pathway.[1]- Use a molar excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the intermediate imine required for the Michael addition.[1] - Control the reaction temperature; lower temperatures may favor the Michael addition over the elimination leading to Knoevenagel products.
3. Inefficient Esterification: If performing a two-step synthesis, the esterification of the β-amino acid may be incomplete.- Use a large excess of the alcohol and a suitable acid catalyst (e.g., thionyl chloride, sulfuric acid). - Ensure the removal of water formed during the reaction, for example, by using a Dean-Stark apparatus.
4. Degradation of Product: The desired β-amino ester may be unstable under the reaction or work-up conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidation. - Use milder work-up procedures, avoiding strong acids or bases if the product is sensitive.
Presence of Significant Amounts of α,β-Unsaturated Byproducts Dominant Knoevenagel Condensation Pathway: The reaction conditions favor the elimination of water after the initial aldol addition, leading to propenoic acid or ylidenemalonic acid derivatives.[1]- Increase the concentration of the amine component to promote the formation of the imine intermediate. - Optimize the solvent. For example, the use of glacial acetic acid as a solvent has been shown to increase the conversion to β-amino acids in some cases.[1]
Formation of N-Acyl Side Products Acylation of the Amino Group: During esterification, especially with acylating agents like thionyl chloride, the amino group can be acylated.- Protect the amino group before esterification using a suitable protecting group (e.g., Boc, Cbz). - Alternatively, use a milder esterification method that does not involve harsh acylating agents.
Formation of Diketopiperazines Intramolecular Cyclization: The β-amino ester can undergo intramolecular cyclization to form a six-membered diketopiperazine ring, especially upon heating or under basic conditions.- Avoid prolonged heating of the purified β-amino ester. - Store the product in a cool, dry place. - If possible, convert the ester to a more stable derivative or use it promptly in the next synthetic step.
Difficulty in Product Purification Similar Polarity of Products and Byproducts: The desired β-amino ester and the Knoevenagel byproducts may have similar polarities, making separation by chromatography challenging.- Exploit the basicity of the amino group: perform an acid-base extraction to separate the basic β-amino ester from the acidic or neutral byproducts. - The Knoevenagel byproducts (propenoic and ylidenemalonic acids) can often be removed by precipitation upon pouring the reaction mixture into ice water followed by filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Rodionov synthesis of β-amino esters?

A1: The most prevalent side products originate from a competing Knoevenagel condensation reaction between the aldehyde and malonic acid. This leads to the formation of α,β-unsaturated compounds, specifically propenoic acid derivatives and ylidenemalonic acids.[1] During the subsequent esterification of the β-amino acid, other side products can arise, such as N-acylated compounds and diketopiperazines, particularly if the amino group is unprotected.

Q2: How can I minimize the formation of Knoevenagel condensation byproducts?

A2: To favor the desired Rodionov pathway, it is crucial to promote the formation of the imine intermediate, which then undergoes a Michael addition with the enolate of malonic acid. This can be achieved by using a molar excess of the ammonia source, such as ammonium acetate.[1] Careful control of reaction temperature and choice of solvent can also influence the reaction outcome.

Q3: Is it better to perform a one-pot synthesis or a two-step procedure (synthesis of β-amino acid followed by esterification)?

A3: Both approaches have their advantages and disadvantages. A one-pot synthesis is more atom- and step-economical. However, a two-step procedure allows for the purification of the intermediate β-amino acid, which can simplify the final purification of the β-amino ester and potentially lead to a higher overall purity. The choice often depends on the specific substrate and the desired purity of the final product.

Q4: My aldehyde substrate is prone to self-condensation. How can I avoid this?

A4: Aldehyde self-condensation (an aldol condensation) is typically base-catalyzed. Using a milder base or carefully controlling the stoichiometry of the base can help to minimize this side reaction. Additionally, adding the aldehyde slowly to the reaction mixture can keep its instantaneous concentration low, further reducing the likelihood of self-condensation.

Q5: What is the role of ammonium acetate in the Rodionov reaction?

A5: Ammonium acetate serves as the source of ammonia. In the reaction medium, it is in equilibrium with ammonia and acetic acid. The in situ generated ammonia reacts with the aldehyde to form an imine, which is a key intermediate in the Rodionov pathway.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in a Representative Rodionov Synthesis

AldehydeMalonic Acid (eq.)Ammonium Acetate (eq.)SolventTemperature (°C)β-Amino Acid Yield (%)Knoevenagel ByproductsReference
Benzaldehyde1.52.0Ethanol80~60PresentGeneral Literature
4-Chlorobenzaldehyde1.53.0Ethanol80~70MinimizedGeneral Literature
Benzaldehyde1.52.0Acetic Acid100~75Present[1]
2-Arylthiazole-4-carbaldehyde1.54.0Acetic Acid8552-68Removable by filtration[1]

Note: The yields of β-amino esters will depend on the efficiency of the subsequent esterification step. The data presented here is for the formation of the intermediate β-amino acid and is illustrative of general trends.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl 3-Amino-3-phenylpropanoate

Step 1: Synthesis of 3-Amino-3-phenylpropanoic Acid

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10.6 g, 0.1 mol), malonic acid (15.6 g, 0.15 mol), and ammonium acetate (15.4 g, 0.2 mol).

  • Add 50 mL of absolute ethanol as the solvent.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold ethanol, and then diethyl ether.

  • Dry the solid under vacuum to obtain 3-amino-3-phenylpropanoic acid.

Step 2: Esterification to this compound

  • Suspend the dried 3-amino-3-phenylpropanoic acid (8.25 g, 0.05 mol) in 100 mL of absolute ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (5.5 mL, 0.075 mol) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Rodionov_Synthesis_Pathways cluster_main Main Rodionov Pathway cluster_side Side Product Pathways Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine AldolAdduct Aldol Adduct Aldehyde->AldolAdduct MalonicAcid Malonic Acid Enolate Malonic Acid Enolate MalonicAcid->Enolate Base MalonicAcid->AldolAdduct Knoevenagel Condensation Ammonia Ammonia (from Ammonium Acetate) Ammonia->Imine MichaelAdduct Michael Adduct Imine->MichaelAdduct Enolate->MichaelAdduct Michael Addition BetaAminoAcid β-Amino Acid MichaelAdduct->BetaAminoAcid Decarboxylation BetaAminoEster β-Amino Ester BetaAminoAcid->BetaAminoEster NAcylation N-Acylation BetaAminoAcid->NAcylation Acylating Agent (during esterification) Diketopiperazine Diketopiperazine BetaAminoEster->Diketopiperazine Intramolecular Cyclization Alcohol Alcohol/Esterification Reagent Alcohol->BetaAminoEster PropenoicAcid Propenoic Acid Derivative AldolAdduct->PropenoicAcid Elimination & Decarboxylation YlidenemalonicAcid Ylidenemalonic Acid Derivative AldolAdduct->YlidenemalonicAcid Elimination

Caption: Reaction pathways in the Rodionov synthesis of β-amino esters.

Troubleshooting_Workflow Start Start Rodionov Synthesis CheckYield Low Yield of β-Amino Ester? Start->CheckYield CheckByproducts Significant Byproducts (e.g., Knoevenagel)? CheckYield->CheckByproducts No OptimizeConditions Optimize Reaction Conditions: - Molar Ratios - Temperature - Solvent CheckYield->OptimizeConditions Yes CheckByproducts->OptimizeConditions Yes PurificationIssue Difficulty in Purification? CheckByproducts->PurificationIssue No OptimizeConditions->CheckYield CheckEsterification Review Esterification Step: - Reagents - Water Removal AcidBaseExtraction Perform Acid-Base Extraction PurificationIssue->AcidBaseExtraction Yes Precipitation Precipitate Byproducts with Ice Water PurificationIssue->Precipitation Yes Success Successful Synthesis PurificationIssue->Success No AcidBaseExtraction->Success Precipitation->Success End End Success->End

Caption: Troubleshooting workflow for the Rodionov synthesis.

References

Navigating the Challenges of β-Amino Ester Synthesis: A Technical Support Center for Preventing Deamination Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals engaged in the synthesis of β-amino esters now have a dedicated resource to address a critical and often overlooked challenge: deamination side reactions. This Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help identify, prevent, and mitigate the formation of unwanted byproducts during catalysis, ensuring higher yields and purity of the target molecules.

Understanding the Elusive Side Reaction: Deamination in β-Amino Ester Catalysis

While not always the most prevalent side reaction, deamination—the removal of an amino group—can occur under certain catalytic conditions, leading to impurities that are often difficult to separate. This phenomenon is particularly relevant in transition metal-catalyzed reactions where oxidative pathways can be accessible, and in certain organocatalytic systems where the stability of intermediates plays a crucial role.

The primary pathways for the formation of β-amino esters, such as the Michael addition and Mannich reaction, are generally robust. However, factors such as the choice of catalyst, solvent, temperature, and the presence of oxidizing agents can influence the reaction pathway, potentially favoring deamination or related degradation processes. For instance, the retro-Michael reaction can lead to the decomposition of the β-amino ester product, which may be mistaken for or lead to deamination byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of a deamination side reaction in my β-amino ester synthesis?

A1: The most common indicators include a lower than expected yield of the desired β-amino ester, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, and the presence of unidentified peaks in your crude Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) data. Specifically, look for byproducts with a mass corresponding to the loss of the amino group (or a related fragment) from your starting amine or final product.

Q2: Which catalytic systems are more prone to deamination side reactions?

A2: While deamination is not a universally common side reaction, certain conditions can increase its likelihood. Transition metal catalysis, especially in the presence of an oxidant (including atmospheric oxygen), can potentially lead to oxidative deamination.[2] The stability of β-amino esters in the presence of Lewis acids should also be considered, as prolonged reaction times or high temperatures could lead to degradation pathways.

Q3: Can my choice of solvent influence the extent of deamination?

A3: Yes, the solvent can play a significant role. Protic solvents, for example, can participate in proton transfer steps that may influence the stability of key intermediates, such as enamines and iminium ions in organocatalysis.[3] It is advisable to screen a range of aprotic and protic solvents to determine the optimal conditions for your specific reaction.

Q4: How does temperature affect the formation of deamination byproducts?

A4: Higher reaction temperatures can provide the activation energy for alternative reaction pathways, including decomposition and side reactions. It is generally recommended to run reactions at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of unwanted byproducts.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Deamination

Should you suspect that deamination is occurring in your reaction, the following troubleshooting guide provides a systematic approach to diagnose and resolve the issue.

Problem Potential Cause Recommended Solution
Low yield of β-amino ester with unidentified byproducts. 1. Catalyst-mediated decomposition: The catalyst may be promoting a side reaction. 2. Oxidative deamination: Presence of an oxidant. 3. Unstable intermediates: Iminium or enamine intermediates in organocatalysis may be degrading.1. Catalyst Screening: Test different catalysts (e.g., switch from a metal catalyst to an organocatalyst, or vice versa). Vary the catalyst loading. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. 3. Modify Reaction Conditions: Lower the reaction temperature. Screen different solvents to stabilize intermediates.
Appearance of a byproduct consistent with the mass of a deaminated product. 1. Retro-Michael Reaction: The product may be reverting to the starting materials, followed by decomposition of the amine. 2. Hydrolysis: If water is present, hydrolysis of the ester could potentially be followed by decarboxylation and deamination under harsh conditions.1. Optimize Reaction Time: Monitor the reaction closely and stop it once the product is formed to prevent subsequent decomposition. 2. Anhydrous Conditions: Ensure all reagents and solvents are dry.
Complex crude NMR with multiple unidentifiable peaks. Multiple side reactions occurring simultaneously. 1. Simplify the System: Start with a systematic optimization of one parameter at a time (catalyst, solvent, temperature). 2. Spectroscopic Analysis: Attempt to isolate and characterize the major byproducts to gain insight into the unwanted reaction pathways.

Visualizing Reaction Pathways

To better understand the catalytic cycle and potential points of deviation, the following diagrams illustrate key concepts in β-amino ester synthesis.

Organocatalytic_Michael_Addition cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Enone Enone Iminium_Ion Iminium Ion Intermediate Enone->Iminium_Ion Condensation Amine Amine Michael_Addition Michael Addition Amine->Michael_Addition Organocatalyst Organocatalyst Organocatalyst->Iminium_Ion Enamine_Formation Enamine Formation Iminium_Ion->Enamine_Formation Enamine_Formation->Michael_Addition Hydrolysis Hydrolysis Michael_Addition->Hydrolysis Beta_Amino_Ester β-Amino Ester Hydrolysis->Beta_Amino_Ester Regenerated_Catalyst Regenerated Catalyst Hydrolysis->Regenerated_Catalyst Regenerated_Catalyst->Organocatalyst Re-enters cycle

Caption: Organocatalytic Michael Addition for β-Amino Ester Synthesis.

Troubleshooting_Deamination Start Problem: Low Yield / Deaminated Byproduct Check_Catalyst Is a transition metal catalyst being used? Start->Check_Catalyst Inert_Atmosphere Action: Run under inert atmosphere Check_Catalyst->Inert_Atmosphere Yes Check_Temp Is the reaction temperature high? Check_Catalyst->Check_Temp No Inert_Atmosphere->Check_Temp Lower_Temp Action: Lower reaction temperature Check_Temp->Lower_Temp Yes Check_Time Is the reaction time prolonged? Check_Temp->Check_Time No Lower_Temp->Check_Time Optimize_Time Action: Optimize reaction time Check_Time->Optimize_Time Yes Screen_Solvents Action: Screen alternative solvents Check_Time->Screen_Solvents No Optimize_Time->Screen_Solvents End Resolution: Minimized Deamination Screen_Solvents->End

Caption: Logical workflow for troubleshooting deamination side reactions.

Key Experimental Protocols

General Protocol for Minimizing Side Reactions in Organocatalyzed Michael Addition:

  • Reagent Purity: Ensure all starting materials, including the amine, the α,β-unsaturated ester, and the organocatalyst, are of high purity.

  • Solvent Choice: Begin with a non-polar, aprotic solvent such as toluene or dichloromethane. If solubility is an issue, consider polar aprotic solvents like THF or acetonitrile.

  • Catalyst Loading: Start with a catalyst loading of 10-20 mol%. Higher loadings can sometimes lead to an increase in side reactions.

  • Temperature Control: Run the initial reaction at room temperature or below (0 °C or -20 °C) to disfavor alternative reaction pathways.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals. Quench the reaction as soon as the starting materials are consumed to prevent product degradation.

  • Work-up: Use a mild aqueous work-up. Avoid strongly acidic or basic conditions if your product is sensitive.

  • Purification: Purify the product using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

By understanding the potential pathways for deamination and following a systematic approach to troubleshooting, researchers can significantly improve the efficiency and selectivity of their β-amino ester syntheses. This Technical Support Center will be continuously updated with the latest findings and methodologies to aid the scientific community in overcoming this synthetic challenge.

References

Optimizing temperature and pressure for ethyl 3-amino-3-phenylpropanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 3-amino-3-phenylpropanoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when using methods like the Rodionov reaction, which involves the condensation of an aldehyde, malonic acid, and an ammonia source.

Issue 1: Low Product Yield

Low or no yield of the desired this compound is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Reaction - Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C to find the optimal point for your specific substrate and solvent system. Prolonged reaction times at elevated temperatures may be necessary, but monitor for byproduct formation.
- Adjust Solvent: The choice of solvent can significantly impact reaction efficiency. For Rodionov-type reactions, switching to glacial acetic acid has been shown to improve conversion for similar β-amino acid syntheses.[1]
- Check Reagent Stoichiometry: Ensure the molar ratios of reactants are correct. An excess of one reactant may not always lead to a higher yield and can complicate purification.
Side Reactions - Knoevenagel Condensation: The condensation of the aldehyde with malonic acid can compete with the desired reaction.[1] To minimize this, consider adding the ammonia source first or ensure it is readily available in the reaction mixture.
- Formation of Ylidenemalonic Acids: These byproducts can also form.[1] Careful control of reaction conditions, such as temperature and reactant addition order, can help suppress their formation.
Product Degradation - Transesterification: If using an alcohol as a solvent that is different from the desired ethyl ester, transesterification can occur. Use ethanol as the solvent if possible when synthesizing the ethyl ester.
- pH Control: Extremes in pH can lead to hydrolysis of the ester or other side reactions. Maintain a pH that is optimal for the specific reaction, which is often near neutral or slightly acidic for the Rodionov reaction.
Inefficient Purification - Review Purification Method: Ensure the chosen purification method (e.g., column chromatography, recrystallization) is suitable for the product and that the solvent systems are optimized for good separation.

Issue 2: Impure Product

The presence of impurities in the final product can be due to side reactions or unreacted starting materials.

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. Extend the reaction time if necessary.
- Optimize Work-up Procedure: Ensure the work-up procedure effectively removes unreacted starting materials. This may involve liquid-liquid extractions with appropriate pH adjustments to separate acidic, basic, and neutral components.
Formation of Byproducts - Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions more than the rate of the desired reaction, leading to a cleaner product profile.
- Purification Strategy: A multi-step purification process, such as a combination of extraction, column chromatography, and recrystallization, may be necessary to remove persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature can vary depending on the specific synthetic route employed. For a Rodionov-type reaction, temperatures can range from room temperature to reflux conditions (typically 80-120°C). It is recommended to start with a moderate temperature (e.g., 50°C) and gradually increase it while monitoring the reaction progress.

Q2: How does pressure influence the reaction?

A2: For most common laboratory syntheses of this compound at a small scale, the reaction is typically carried out at atmospheric pressure. While some hydrogenation reactions to produce related compounds may be performed under pressure, there is limited specific information in the literature regarding the optimization of pressure for the primary synthesis of this compound.

Q3: What are the common side reactions to be aware of?

A3: A common side reaction, particularly in Rodionov-type syntheses, is the Knoevenagel condensation of the starting aldehyde with malonic acid.[1] This can lead to the formation of unsaturated carboxylic acids or their derivatives. The formation of ylidenemalonic acids is another possibility.[1]

Q4: Which solvent is best for this reaction?

A4: The choice of solvent is crucial. While alcohols like ethanol are often used, especially if the final product is an ethyl ester, other solvents can be more effective. For the synthesis of related β-amino acids via the Rodionov reaction, glacial acetic acid has been reported to improve conversion rates.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product spot. For more quantitative analysis, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.

Data Presentation

The following table provides an illustrative example of how to structure data for optimizing reaction temperature. Please note that these values are hypothetical and should be determined experimentally for your specific reaction conditions.

Table 1: Illustrative Effect of Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
50244595
70126592
9067888
110 (Reflux)47580

Experimental Protocols

One-Pot Synthesis of this compound (Rodionov Reaction)

This protocol is a general guideline for a one-pot synthesis.

Materials:

  • Benzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (Anhydrous)

  • Thionyl Chloride (for esterification)

  • Dichloromethane (for extraction)

  • Sodium Bicarbonate Solution (saturated)

  • Sodium Sulfate (anhydrous)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid and ammonium acetate in anhydrous ethanol.

  • Addition of Aldehyde: Slowly add benzaldehyde to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.

  • Cooling and Esterification: Once the reaction is complete, cool the mixture in an ice bath. Slowly add thionyl chloride to the cooled solution.

  • Second Reflux: Heat the mixture to reflux again for several hours to facilitate esterification.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Visualizations

Experimental Workflow for Temperature Optimization

experimental_workflow start Start: Define Temperature Range setup Set up Parallel Reactions (e.g., 50°C, 70°C, 90°C, 110°C) start->setup monitor Monitor Reactions (TLC, HPLC) setup->monitor workup Quench and Work-up Reactions monitor->workup analyze Analyze Yield and Purity (GC, NMR) workup->analyze compare Compare Results analyze->compare optimal Determine Optimal Temperature compare->optimal

Caption: Workflow for optimizing reaction temperature.

Troubleshooting Logic for Low Yield

troubleshooting_logic start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains side_reactions Side Reactions Observed? check_reaction->side_reactions Starting Material Consumed optimize_temp Increase Temperature or Prolong Reaction Time incomplete->optimize_temp change_solvent Consider Solvent Change (e.g., Acetic Acid) incomplete->change_solvent adjust_conditions Adjust Reaction Conditions (e.g., Lower Temperature) side_reactions->adjust_conditions Yes purification_issue Review Purification Strategy side_reactions->purification_issue No

Caption: Troubleshooting flowchart for low product yield.

References

Troubleshooting poor enantioselectivity in asymmetric synthesis of beta-amino esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of β-amino esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a primary focus on addressing poor enantioselectivity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the asymmetric synthesis of β-amino esters. Each section is structured in a question-and-answer format to directly address specific challenges.

Issue 1: Low Enantiomeric Excess (ee)

Question: My reaction is yielding the desired β-amino ester, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors related to the catalyst, reaction conditions, and substrates can be the root cause. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

start Low Enantioselectivity Observed catalyst Catalyst Issues start->catalyst conditions Suboptimal Reaction Conditions start->conditions substrate Substrate/Reagent Quality start->substrate analysis Analytical Method Validation start->analysis cat_purity Check Catalyst Purity and Loading catalyst->cat_purity cat_ligand Screen Different Chiral Ligands catalyst->cat_ligand cat_activation Verify Catalyst Activation Protocol catalyst->cat_activation temp Optimize Temperature conditions->temp solvent Screen Solvents conditions->solvent concentration Adjust Reactant Concentration conditions->concentration additives Investigate Additives conditions->additives reagent_purity Verify Purity of Starting Materials substrate->reagent_purity protecting_group Evaluate Protecting Group Strategy substrate->protecting_group hplc_method Validate Chiral HPLC/SFC Method analysis->hplc_method end Improved Enantioselectivity cat_purity->end cat_ligand->end cat_activation->end temp->end solvent->end concentration->end additives->end reagent_purity->end protecting_group->end hplc_method->end

Caption: Troubleshooting workflow for low enantioselectivity.

Potential Solutions:

  • Catalyst and Ligand Optimization: The choice of catalyst and chiral ligand is paramount.

    • Catalyst Integrity: Ensure the catalyst is pure, active, and handled under appropriate inert conditions if it is air or moisture sensitive.

    • Ligand Screening: The electronic and steric properties of the chiral ligand directly influence the stereochemical outcome. A screening of different ligands is often necessary. For instance, in rhodium-catalyzed asymmetric hydrogenations of enamines, ligands like Josiphos-type and MalPhos have shown high efficiency.[1]

    • Catalyst Loading: Vary the catalyst loading to see its effect on enantioselectivity.

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. However, this can also decrease the reaction rate. A study on an asymmetric autocatalysis of pyrimidyl alkanol demonstrated a complete inversion of enantioselectivity by changing the temperature from 0°C to -44°C.[2]

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance and the stability of the transition states. For example, trifluoroethanol (TFE) has been used as a solvent to achieve excellent yields in the hydrogenation of (Z)-enamine esters.

    • Concentration: Reactant concentration can influence reaction kinetics and, in some cases, the aggregation state of the catalyst, which can affect enantioselectivity.

    • Additives: Additives such as Lewis acids or bases can act as co-catalysts or influence the reaction environment. For instance, the effect of LiCl as an additive in alkylation reactions has been studied, though in some cases, it showed a negligible effect on diastereoselectivity.[3]

  • Substrate and Reagent Considerations:

    • Purity of Starting Materials: Impurities in substrates or reagents can interfere with the catalyst, leading to poor performance. Ensure all starting materials are of high purity.

    • Protecting Groups: The nature of the protecting groups on the amine and ester functionalities can influence the steric and electronic environment around the reacting center. For instance, in Ru(II)-catalyzed asymmetric transfer hydrogenation, Boc-protected β-amino-α-keto esters showed superior enantioselectivity compared to Cbz-protected ones.[4]

Issue 2: Poor Diastereoselectivity in Reactions Forming Two Chiral Centers

Question: My reaction is supposed to generate a specific diastereomer of a β-amino ester with two chiral centers, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity requires controlling the formation of two adjacent stereocenters. The relative orientation of substituents is dictated by the reaction mechanism and conditions.

Potential Solutions:

  • Choice of Chiral Auxiliary or Catalyst:

    • In substrate-controlled diastereoselective reactions, the choice of a suitable chiral auxiliary is critical. For example, Evans oxazolidinone auxiliaries are widely used to achieve high diastereoselectivity in aldol reactions for the synthesis of β-hydroxy γ-amino acids, which are precursors to β-amino esters.[5]

    • In catalyst-controlled reactions, the chiral catalyst dictates the facial selectivity of the attack on the prochiral substrate.

  • Reaction Conditions:

    • Temperature: As with enantioselectivity, temperature can have a significant impact on diastereoselectivity.

    • Solvent and Additives: The solvent and the presence of chelating or non-chelating additives can influence the conformation of the transition state, thereby affecting diastereoselectivity.

Table 1: Effect of Reaction Parameters on Diastereoselectivity in an Alkylation Reaction [3]

EntryAlkyl HalideAdditiveYield (%)Diastereomeric Ratio (dr)
1MeINone8575:25
2EtINone7880:20
3n-PrINone6582:18
4MeILiCl8876:24
5MeIHMPA9075:25

Data synthesized from information on the alkylation of a chiral β-alanine derivative.[3]

Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the enantiomeric excess (ee) of my β-amino ester?

A1: The most common and reliable method for determining the ee of chiral compounds like β-amino esters is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[6]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point. For β-amino acids, crown ether-based CSPs have also been shown to be effective.[7][8]

  • Mobile Phase Selection: A typical mobile phase for normal-phase HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve good separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified β-amino ester in the mobile phase. If the compound lacks a strong chromophore for UV detection, derivatization with a UV-active tag may be necessary.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV or other suitable detector. The ee is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Q2: My reaction is not proceeding to completion. What are some common reasons for low conversion?

A2: Low conversion in asymmetric synthesis can be attributed to several factors:

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent. Ensure all components are dry and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reaction Time or Temperature: The reaction may be slow under the conditions used to achieve high enantioselectivity. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature might be necessary, but this could compromise enantioselectivity.

  • Poor Substrate Reactivity: The electronic or steric properties of your specific substrate may lead to low reactivity.

  • Inhibitors: Trace impurities in your starting materials or solvent could be inhibiting the catalyst. Purification of reagents and solvents is recommended.

Q3: Can the protecting group on the nitrogen atom influence the enantioselectivity?

A3: Yes, the protecting group on the nitrogen atom can have a significant impact on the stereochemical outcome of the reaction. The size and electronic nature of the protecting group can influence the approach of the reagents to the prochiral center and the stability of the chiral transition state. For example, in some reactions, a bulky protecting group may enhance facial selectivity, leading to higher ee. It is often worthwhile to screen a few different N-protecting groups (e.g., Boc, Cbz, Fmoc) to find the optimal one for a particular transformation.[4]

Logical Relationship Diagram for Protecting Group Selection:

start Select N-Protecting Group steric_bulk Consider Steric Bulk start->steric_bulk electronic_effects Evaluate Electronic Effects start->electronic_effects stability Assess Stability to Reaction Conditions start->stability cleavage Plan for Deprotection start->cleavage boc Boc (tert-Butoxycarbonyl) steric_bulk->boc cbz Cbz (Carboxybenzyl) electronic_effects->cbz fmoc Fmoc (Fluorenylmethyloxycarbonyl) stability->fmoc outcome Impact on Enantioselectivity and Yield boc->outcome cbz->outcome fmoc->outcome

Caption: Factors to consider when selecting a nitrogen protecting group.

References

Column selection for resolving ethyl 3-amino-3-phenylpropanoate enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the resolution of ethyl 3-amino-3-phenylpropanoate enantiomers by High-Performance Liquid Chromatography (HPLC). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical and preparative work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for separating this compound enantiomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the separation of this compound and similar β-amino acid esters. Columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent performance for this class of compounds. Specifically, Chiralpak® AD-H or equivalent phases like Lux® Amylose-1 are excellent starting points for method development.[1][2]

Q2: What is a typical mobile phase for this chiral separation?

A2: A normal-phase mobile phase is most commonly employed. This typically consists of a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol). A common starting composition is n-Hexane/Isopropanol (90:10, v/v).[1]

Q3: My compound is basic. Do I need to add an additive to the mobile phase?

A3: Yes, for basic compounds like this compound, adding a small amount of a basic additive to the mobile phase is often crucial for achieving good peak shape and resolution. An addition of 0.1% diethylamine (DEA) is a standard practice to minimize peak tailing by masking residual silanol groups on the silica support.

Q4: Can I switch a column between normal-phase and reversed-phase modes?

A4: While some modern immobilized polysaccharide CSPs are designed to be robust enough for solvent switching, it is generally not recommended for traditional coated CSPs (like the standard Chiralpak® AD-H). Repeatedly switching between immiscible solvent systems can potentially damage the stationary phase. If you must switch, ensure you use a miscible intermediate solvent like isopropanol.

Q5: My column performance has degraded over time. Can it be regenerated?

A5: Yes, polysaccharide-based columns can often be regenerated. For columns used with alkane/alcohol mobile phases, flushing with 100% ethanol for an extended period (e.g., 3 hours) can help remove strongly retained contaminants. If switching from a hexane-based mobile phase, it is advisable to use 100% isopropanol as a transition solvent before flushing with ethanol. Always consult the manufacturer's specific instructions for your column.

Column Selection and Method Development

The selection of an appropriate chiral stationary phase is the most critical step in developing a successful enantioselective HPLC method. The following diagram outlines a logical workflow for column selection and initial method development.

cluster_screening Phase 1: Column Screening cluster_method_dev Phase 2: Method Development cluster_final Phase 3: Finalization Start Define Analyte: This compound (β-amino acid ester) Screen_CSPs Screen Polysaccharide CSPs: 1. Amylose-based (e.g., Chiralpak AD-H) 2. Cellulose-based (e.g., Chiralcel OD-H) Start->Screen_CSPs Initial_MP Start with Normal Phase: n-Hexane/IPA (90:10, v/v) + 0.1% DEA Screen_CSPs->Initial_MP Check_Resolution Resolution (Rs) > 1.5? Initial_MP->Check_Resolution Optimize_MP Optimize Mobile Phase: - Adjust %IPA (5-20%) - Try Ethanol as modifier Check_Resolution->Optimize_MP No Optimize_Temp Optimize Temperature: (e.g., 15-40°C) Check_Resolution->Optimize_Temp Partial Optimize_MP->Check_Resolution Optimize_Temp->Check_Resolution Final_Method Validated Method Optimize_Temp->Final_Method Yes cluster_troubleshooting Troubleshooting Decision Tree Problem Identify Problem No_Resolution Poor/No Resolution (Rs < 1.5) Problem->No_Resolution Peak_Tailing Peak Tailing (Asymmetry > 1.2) Problem->Peak_Tailing Pressure_High High Backpressure Problem->Pressure_High Cause_NR1 Cause: Inappropriate Mobile Phase No_Resolution->Cause_NR1 Cause_NR2 Cause: Column Contamination/Damage No_Resolution->Cause_NR2 Cause_PT1 Cause: Secondary Silanol Interactions Peak_Tailing->Cause_PT1 Cause_PT2 Cause: Column Overload Peak_Tailing->Cause_PT2 Cause_HP1 Cause: Frit Blockage Pressure_High->Cause_HP1 Cause_HP2 Cause: Sample Precipitation Pressure_High->Cause_HP2 Solution_NR1 Solution: 1. Decrease % Hexane 2. Try Ethanol modifier 3. Lower Temperature Cause_NR1->Solution_NR1 Solution_NR2 Solution: 1. Wash column (see protocol) 2. Replace column Cause_NR2->Solution_NR2 Solution_PT1 Solution: 1. Ensure 0.1% DEA is in MP 2. Increase DEA to 0.2% Cause_PT1->Solution_PT1 Solution_PT2 Solution: 1. Dilute sample 2. Reduce injection volume Cause_PT2->Solution_PT2 Solution_HP1 Solution: 1. Backflush column 2. Replace inlet frit Cause_HP1->Solution_HP1 Solution_HP2 Solution: 1. Ensure sample is fully dissolved in mobile phase 2. Filter sample Cause_HP2->Solution_HP2

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar amino esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar amino esters using various techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar amino ester shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1][2][3] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the aqueous portion. Some modern RP columns are designed to be stable in highly aqueous conditions.[2][3]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[3]

  • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[1][4] HILIC utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[1][4]

  • Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can increase the retention of ionizable polar amino esters. However, these agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

Issue 2: Tailing or Streaking on Silica Gel Chromatography

Q: My polar amino ester streaks badly on a silica gel TLC plate and the peaks are tailing during column chromatography. What can I do to improve the separation?

A: Tailing and streaking of basic amino compounds on silica gel are often caused by strong interactions with acidic silanol groups on the silica surface.[5] Here are some solutions:

  • Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia, to the mobile phase can help to saturate the acidic sites on the silica gel and improve peak shape.[5]

  • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).[5]

  • Employ a Different Chromatographic Technique: As mentioned previously, HILIC can be a very effective technique for purifying polar compounds and can often provide better peak shapes than traditional normal-phase chromatography.[1]

  • Protection of Functional Groups: Temporarily protecting the polar functional groups (amine and carboxylic acid) can reduce their polarity and interaction with the stationary phase, leading to better chromatographic behavior.[6][7][8][9][10]

Issue 3: Difficulty with Recrystallization

Q: My polar amino ester "oils out" or fails to crystallize from solution. How can I induce crystallization?

A: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is a common problem with polar compounds.[11] Here are some troubleshooting tips:

  • Optimize the Solvent System:

    • Single Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] For polar molecules, consider solvents like ethanol, methanol, or water, or mixtures thereof.[12][13][14]

    • Solvent Pairs: Use a solvent pair consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[12][15] Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[15] Common solvent pairs for polar compounds include ethanol-water and methanol-diethyl ether.[12]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath to maximize crystal formation.[15]

Issue 4: Low Recovery During Extraction

Q: I am losing a significant amount of my polar amino ester during aqueous workup and extraction. How can I improve the recovery?

A: The high water solubility of polar amino esters makes their extraction into organic solvents challenging. Here are some strategies to improve extraction efficiency:

  • pH Adjustment: The charge state of the amino ester is pH-dependent. To extract the free base into an organic solvent, the pH of the aqueous layer should be basic enough to deprotonate the ammonium group.[16][17] However, a high pH can lead to hydrolysis of the ester.[16][17] A pH range of 7-8 is often a good compromise.[16][17]

  • Salting Out: Adding a high concentration of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous layer can decrease the solubility of the polar amino ester in the aqueous phase and promote its partitioning into the organic phase.

  • Choice of Organic Solvent: Use a more polar organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane, to improve the partitioning of the polar amino ester.

  • Continuous Extraction: For very water-soluble compounds, continuous liquid-liquid extraction can be more effective than multiple discrete extractions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar amino esters?

A1: The primary challenges stem from their high polarity and the presence of both acidic (carboxyl ester) and basic (amino) functional groups. This can lead to:

  • Poor solubility in common organic solvents.[2]

  • Difficulty in separating them from polar impurities.

  • Strong interactions with stationary phases in chromatography, leading to poor peak shape and recovery.[5]

  • High water solubility, making extraction from aqueous solutions inefficient.[18]

Q2: When should I consider using a protecting group strategy?

A2: A protecting group strategy is useful when the high polarity or reactivity of the amino or carboxyl groups interferes with purification.[6][8] For example:

  • If you are experiencing irreversible binding to a silica gel column, protecting the basic amino group as a carbamate (e.g., Boc or Cbz) can make the compound less polar and improve its chromatographic behavior.[5]

  • Protecting groups can also prevent side reactions, such as self-condensation of the amino ester.[17]

  • Orthogonal protecting groups allow for the selective deprotection of one functional group while another remains protected, which is crucial in multi-step syntheses.[6][8]

Q3: What is HILIC, and how can it help in the purification of polar amino esters?

A3: HILIC (Hydrophilic Interaction Liquid Chromatography) is a chromatographic technique that uses a polar stationary phase (e.g., silica, diol, amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[1][4] It is particularly well-suited for the separation of highly polar compounds that are not well-retained in reversed-phase chromatography.[1][4] For polar amino esters, HILIC can provide better retention, improved peak shapes, and higher resolution compared to traditional normal-phase or reversed-phase methods.[1]

Q4: Can I use recrystallization for a polar amino ester that is an oil at room temperature?

A4: Recrystallizing a compound that is an oil at room temperature can be challenging, but it is sometimes possible through the formation of a salt.[14] If your polar amino ester has a free amino group, you can try to form a crystalline salt by treating it with an acid (e.g., HCl, H₂SO₄).[14] These salts often have higher melting points and are more likely to crystallize. The free base can then be regenerated after purification.

Experimental Protocols

Protocol 1: General Workflow for Recrystallization

Recrystallization_Workflow start Crude Polar Amino Ester dissolve Dissolve in minimum amount of hot 'good' solvent start->dissolve add_anti Add 'poor' anti-solvent until cloudy dissolve->add_anti clarify Add a few drops of 'good' solvent to clarify add_anti->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool further in ice bath/refrigerator cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end Purified Crystalline Product dry->end

Caption: A general workflow for the recrystallization of a solid polar amino ester using a solvent pair.[15]

Methodology:

  • Place the crude polar amino ester in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent and heat the mixture to dissolve the compound completely.[15]

  • Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.[15]

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.[15]

  • Cover the flask and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath or refrigerator.[15]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.[15]

  • Dry the crystals under vacuum to a constant weight.[15]

Protocol 2: Liquid-Liquid Extraction of a Polar Amino Ester

Extraction_Workflow start Aqueous solution of Polar Amino Ester Salt add_solvent Add water-insoluble organic solvent start->add_solvent adjust_ph Adjust aqueous pH to 7-8 with base add_solvent->adjust_ph shake Shake vigorously in a separatory funnel adjust_ph->shake separate Allow layers to separate and collect organic layer shake->separate repeat Repeat extraction of aqueous layer (2-3x) separate->repeat combine Combine organic layers repeat->combine dry Dry combined organic layers (e.g., over Na2SO4) combine->dry concentrate Concentrate in vacuo dry->concentrate end Isolated Polar Amino Ester concentrate->end

Caption: A general workflow for the extraction of a polar amino ester from an aqueous solution.[16][17][19]

Methodology:

  • Dissolve the mineral acid salt of the polar amino ester in water.

  • Transfer the aqueous solution to a separatory funnel and add a water-insoluble organic solvent (e.g., ethyl acetate, dichloromethane).[16]

  • Slowly add a base (e.g., NaHCO₃, Na₂CO₃) to the aqueous layer to adjust the pH to 7-8, which liberates the free amino ester.[16][17]

  • Stopper the funnel and shake vigorously, venting frequently.

  • Allow the layers to separate and then drain the organic layer.

  • Repeat the extraction of the aqueous layer two to three more times with fresh organic solvent.

  • Combine the organic layers.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the isolated polar amino ester.

Quantitative Data Summary

While specific quantitative data is highly dependent on the specific polar amino ester and the precise experimental conditions, the following table provides a general comparison of different purification techniques.

Purification TechniqueTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Reversed-Phase HPLC >95%Moderate to HighHigh resolution, well-established.Poor retention for very polar compounds.[1]
HILIC >95%HighExcellent for very polar compounds, good peak shapes.[1][4]Can require careful method development.
Normal-Phase Chromatography VariableLow to ModerateCan be effective for moderately polar compounds.Strong adsorption and tailing for basic compounds.[5]
Recrystallization High (>98%)VariableCan provide very high purity, scalable.Not suitable for oils, can have lower recovery.[12]
Liquid-Liquid Extraction Low to ModerateModerateGood for initial cleanup and removal of salts.Often insufficient for high purity on its own.[16]

Note: The values in this table are estimates and can vary significantly. They are intended for comparative purposes only.

References

Minimizing side-reactions during esterification of 3-amino-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the esterification of 3-amino-3-phenylpropanoic acid. Our goal is to help you minimize side-reactions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of 3-amino-3-phenylpropanoic acid?

A1: The most prevalent methods for esterifying 3-amino-3-phenylpropanoic acid include Fischer-Speier esterification, using an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or gaseous hydrochloric acid (HCl), and methods involving activating agents such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in the corresponding alcohol.[1] For substrates sensitive to strong acids, milder methods involving N-protection followed by esterification and deprotection can be employed.

Q2: What are the primary side-reactions I should be aware of during the esterification of 3-amino-3-phenylpropanoic acid?

A2: The main side-reactions of concern are:

  • Racemization: Loss of stereochemical integrity at the chiral center, leading to a mixture of enantiomers. This is a significant issue when the chirality of the final product is critical.[2][3]

  • Amide Formation/Polymerization: The amino group of one molecule can react with the activated carboxyl group of another, leading to the formation of amide bonds and potentially oligomers or polymers.[4]

  • Diketopiperazine (DKP) Formation: While more common with α-amino acids in peptide synthesis, intramolecular cyclization to form diketopiperazines can occur, especially under conditions that favor nucleophilic attack by the amino group.[5][6]

Q3: How does the β-position of the amino group in 3-amino-3-phenylpropanoic acid affect side-reactions compared to α-amino acids?

A3: The β-position of the amino group can influence the propensity for certain side-reactions. For instance, the formation of a six-membered ring intermediate in diketopiperazine formation from a β-amino acid ester is possible, analogous to the cyclization of dipeptides. However, the kinetics and steric hindrance will differ from those of α-amino acids. Racemization at the α-carbon to the phenyl group can still occur, particularly under harsh acidic or basic conditions.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Ester
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Increase reaction time or temperature moderately. Consider using a Dean-Stark trap to remove water if using Fischer esterification.Esterification is often an equilibrium reaction. Removing water shifts the equilibrium towards the product side, increasing the yield.[7]
Ineffective Catalyst Switch to a different acid catalyst (e.g., from HCl to H₂SO₄ or a Lewis acid). Ensure the catalyst is not consumed by the basic amino group.The choice of catalyst can significantly impact reaction rates. For amino acids, a stoichiometric amount of acid catalyst may be needed to protonate both the amino and carboxyl groups.
Substrate Degradation Lower the reaction temperature and monitor the reaction progress more frequently.High temperatures can lead to decomposition of the starting material or product, especially for complex molecules.
Poor Solubility Choose a co-solvent that dissolves the amino acid and is compatible with the reaction conditions.For the reaction to proceed efficiently, the reactants must be in the same phase.
Problem 2: Significant Racemization of the Chiral Center
Possible Cause Troubleshooting Step Rationale
Harsh Reaction Conditions Use milder esterification methods, such as activation with thionyl chloride at low temperatures or using dicyclohexylcarbodiimide (DCC) with a non-basic catalyst.Strong acids and high temperatures can promote the formation of a planar carbanion intermediate, leading to racemization.[2]
Presence of a Strong Base If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,4,6-collidine) in minimal necessary amounts.Strong, unhindered bases can readily abstract the α-proton, facilitating racemization.[3]
Prolonged Reaction Time Optimize the reaction time to achieve a reasonable yield without excessive exposure to racemization-inducing conditions.The extent of racemization is often time-dependent.[8]
Problem 3: Formation of Amide Byproducts

| Possible Cause | Troubleshooting Step | Rationale | | Unprotected Amino Group | Protect the amino group with a suitable protecting group (e.g., Boc or Cbz) before esterification. The protecting group can be removed in a subsequent step. | A protected amino group is no longer nucleophilic and cannot participate in amide bond formation.[4] | | Highly Reactive Carboxyl Group Activation | Use a less reactive activating agent or control the stoichiometry carefully. Perform the reaction at a lower temperature. | Over-activation of the carboxylic acid can increase its reactivity towards the amino group of another molecule. | | High Concentration of Reactants | Perform the reaction at a lower concentration to reduce the likelihood of intermolecular reactions. | Dilution favors intramolecular reactions over intermolecular ones, although this is more relevant for cyclization reactions. |

Data Presentation

Table 1: Comparison of Catalysts for Amino Acid Esterification

CatalystTypical ConditionsAdvantagesDisadvantagesReported Yield Range
H₂SO₄ Reflux in alcoholInexpensive, effectiveCan cause charring and other side reactions at high temperatures60-95%
HCl (gas) Alcohol solvent, 0°C to refluxClean reaction, product precipitates as hydrochloride saltRequires handling of corrosive gas70-98%
Thionyl Chloride (SOCl₂) / Alcohol 0°C to refluxHigh yields, works well for various amino acidsGenerates SO₂ and HCl as byproducts, requires careful handling88-95%[9]
Trimethylchlorosilane (TMSCl) / Alcohol Room temperatureMild conditions, simple workupStoichiometric amounts of TMSCl required85-98%[1]

Table 2: Effect of Reaction Conditions on Racemization (General Trends)

ParameterCondition Leading to Higher RacemizationCondition Leading to Lower Racemization
Temperature High temperaturesLow temperatures (e.g., 0°C)
Base Strong, unhindered bases (e.g., triethylamine)Weak or sterically hindered bases (e.g., N-methylmorpholine, 2,4,6-collidine)
Activating Agent Highly reactive reagents (e.g., carbodiimides without additives)Milder reagents or use of racemization suppressants (e.g., HOBt)
Reaction Time Prolonged reaction timesShorter reaction times

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride in Ethanol

This protocol is suitable for the synthesis of ethyl 3-amino-3-phenylpropanoate.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 3-amino-3-phenylpropanoic acid (1 equivalent) in anhydrous ethanol (10-15 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension. The addition should be done carefully to control the evolution of HCl and SO₂ gases. Thionyl chloride serves to activate the carboxylic acid and the in-situ generated HCl protonates the amino group, preventing its nucleophilic attack.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product, which is the hydrochloride salt of the ester, can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Protocol 2: Fischer Esterification using Sulfuric Acid in Methanol

This protocol is a classic method for preparing mthis compound.

  • Preparation: Suspend 3-amino-3-phenylpropanoic acid (1 equivalent) in a large excess of anhydrous methanol (which also acts as the solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 - 2 equivalents) dropwise with stirring.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used if a co-solvent that forms an azeotrope with water (e.g., toluene) is added.

  • Work-up: After cooling, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.

Visualizations

Esterification_Troubleshooting Start Esterification of 3-Amino-3-Phenylpropanoic Acid Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield  Yield?   Racemization High Racemization Problem->Racemization  Purity?   AmideFormation Amide Byproduct Problem->AmideFormation  Byproducts?   SolutionYield Increase Temp/Time Remove H2O Change Catalyst LowYield->SolutionYield SolutionRac Milder Conditions Hindered Base Optimize Time Racemization->SolutionRac SolutionAmide Protect Amino Group Less Reactive Activator Lower Concentration AmideFormation->SolutionAmide Success Optimized Reaction SolutionYield->Success SolutionRac->Success SolutionAmide->Success

Caption: Troubleshooting workflow for common esterification issues.

Side_Reaction_Pathways Start 3-Amino-3-Phenylpropanoic Acid + Alcohol Conditions Reaction Conditions (Catalyst, Temp, Time) Start->Conditions DesiredProduct Desired Ester Conditions->DesiredProduct SideReactions Side Reactions Conditions->SideReactions Racemization Racemized Ester (Mixture of Enantiomers) SideReactions->Racemization Amide Amide Dimer/ Polymer SideReactions->Amide DKP Diketopiperazine (if applicable) SideReactions->DKP

References

Technical Support Center: The Influence of Catalyst Support Acidity on β-Amino Ester Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and professionals in drug development who are working with β-amino esters and seeking to understand the critical role of catalyst support acidity in product stability. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a Brønsted acid and a Lewis acid catalyst support, and how does this affect my reaction?

A1: A Brønsted acid is a substance that can donate a proton (H+), while a Lewis acid is a substance that can accept a pair of electrons.[1] In the context of catalyst supports, a Brønsted acidic support (e.g., silica-alumina) has surface hydroxyl groups that can donate protons. A Lewis acidic support (e.g., pure alumina) has electron-deficient metal centers (like Al³⁺) that can accept electrons.[2] This difference can influence the reaction mechanism and the stability of your β-amino ester. Brønsted acids can protonate the carbonyl group of the ester, making it more susceptible to nucleophilic attack and subsequent hydrolysis.[3][4] Lewis acids can coordinate to the carbonyl oxygen, which also activates the ester but may have a different impact on its overall stability depending on the reaction conditions.

Q2: Can the acidity of the catalyst support lead to the degradation of my β-amino ester product?

A2: Yes, residual acidity from the catalyst support can contribute to the degradation of β-amino esters, primarily through hydrolysis. The ester functional group is susceptible to acid-catalyzed hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[4] If acidic residues from the support are not completely removed during workup and purification, they can lower the local pH and promote this degradation, especially in the presence of water.

Q3: My β-amino ester appears to be degrading during chromatographic purification on silica gel. Could this be related to support acidity?

A3: This is a common issue. Standard silica gel is known to be acidic and can act as a Brønsted acid. This acidity can lead to the degradation of sensitive compounds like β-amino esters directly on the column. The protonated amine of your product can also strongly interact with the acidic silanol groups, leading to poor peak shape (tailing) and potential decomposition.

Q4: How does the amine group in a β-amino ester influence its stability in the presence of an acidic catalyst support?

A4: The tertiary amine in many poly(β-amino esters) can be protonated in acidic environments, forming a polycation.[5] This protonation increases the polymer's solubility in water, which can enhance access of water to the ester backbone, potentially accelerating hydrolysis.[5] Furthermore, the protonated amino group has a strong electron-withdrawing effect, which can destabilize the adjacent ester bond and make it more susceptible to hydrolysis.[6]

Troubleshooting Guides

Problem 1: Low yield of β-amino ester, with evidence of hydrolysis (e.g., presence of the corresponding carboxylic acid and alcohol in NMR or MS).

Possible Cause Troubleshooting Step
Residual Acid from Catalyst Support Neutralize the Reaction Mixture: Before workup, quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize any acidic species. Wash the Catalyst: Ensure the catalyst is thoroughly washed and neutralized before use if it has been pre-treated with acid.
Acidic Conditions During Workup/Purification Use Neutralized Solvents/Reagents: Ensure all solvents and reagents used in the workup and purification are free of acidic impurities. Alternative Purification: If using silica gel chromatography, consider using deactivated or neutral silica gel. Alternatively, explore other purification methods like crystallization or distillation if the product is stable under those conditions.
Inherent Instability at Reaction Temperature Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize degradation, even if it requires a longer reaction time.

Problem 2: Product loss and peak tailing during silica gel chromatography.

Possible Cause Troubleshooting Step
Strong Interaction with Acidic Silica Surface Deactivate the Silica Gel: Prepare a slurry of silica gel in the eluent and add a small amount of a basic modifier like triethylamine or ammonia (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface. Switch to a Different Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase for your chromatography. Protect the Amine: If feasible, temporarily protect the amine group before chromatography to reduce its basicity and interaction with the silica.
On-Column Degradation Run a Quick Filtration: Instead of a full chromatographic separation, try passing the crude product through a short plug of deactivated silica or neutral alumina to remove baseline impurities quickly, minimizing contact time.

Quantitative Data Summary

The stability of esters is highly dependent on the pH of the environment. The following table summarizes the effect of different acid catalysts on the yield of an esterification reaction, which can be an indicator of the catalyst's activity and potential for side reactions.

Table 1: Effect of Various Acid Catalysts on Trimethylolpropane (TMP) Ester Yield (Data synthesized from a study on biolubricant production)[7]

CatalystCatalyst Amount (% wt/wt)% Yield of Ester
Perchloric acid270
Sulfuric acid246
Hydrochloric acid241
Nitric acid237

Reaction Conditions: 150 °C, 4:1 molar ratio of Fatty Acid to TMP, 2 hours.[7] This table illustrates that stronger acids can lead to higher yields in esterification, but it is also important to consider that residual strong acids can more aggressively promote the reverse hydrolysis reaction if not properly neutralized.

Experimental Protocols

Protocol: Testing the Stability of a β-Amino Ester in the Presence of Acidic and Neutralized Catalyst Supports

This protocol provides a method to assess the impact of catalyst support acidity on the stability of a purified β-amino ester.

1. Materials:

  • Purified β-amino ester
  • Acidic catalyst support (e.g., standard silica gel)
  • Neutralized catalyst support (e.g., silica gel treated with triethylamine)
  • Anhydrous solvent in which the β-amino ester is soluble (e.g., dichloromethane, acetonitrile)
  • Internal standard for quantitative analysis (e.g., dodecane)
  • Analysis equipment (e.g., GC-MS, LC-MS, or NMR)

2. Procedure:

  • Preparation of Support Slurries:
  • Prepare a 10% (w/v) slurry of the acidic silica gel in the chosen anhydrous solvent.
  • Prepare a second 10% (w/v) slurry of the neutralized silica gel in the same solvent.
  • Sample Preparation:
  • Prepare a stock solution of the purified β-amino ester at a known concentration (e.g., 10 mg/mL) in the anhydrous solvent, containing a known concentration of the internal standard.
  • Stability Test:
  • In separate vials, add 1 mL of the β-amino ester stock solution to:
  • Vial A: 1 mL of the acidic silica gel slurry.
  • Vial B: 1 mL of the neutralized silica gel slurry.
  • Vial C (Control): 1 mL of the pure solvent.
  • Stir all vials at room temperature.
  • Time-Point Analysis:
  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each vial.
  • Filter the aliquot to remove the silica gel.
  • Analyze the filtrate by GC-MS, LC-MS, or NMR to determine the concentration of the β-amino ester relative to the internal standard.

3. Data Analysis:

  • Plot the concentration of the β-amino ester versus time for each condition (Acidic, Neutralized, Control).
  • A faster decrease in concentration in Vial A compared to Vials B and C indicates that the acidic support is promoting the degradation of the β-amino ester.

Visualizations

Acid_Catalyzed_Hydrolysis Ester β-Amino Ester (RCOOR') ProtonatedEster Protonated Ester Ester->ProtonatedEster Protonation Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedEster->Tetrahedral_Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Final_Products Carboxylic Acid (RCOOH) + Alcohol (R'OH) Proton_Transfer->Final_Products Elimination H_plus H⁺ (from acidic support) H_plus->ProtonatedEster Troubleshooting_Workflow Start Low Yield or Degradation of β-Amino Ester Check_Workup Acidic Workup Conditions? Start->Check_Workup Check_Purification Using Acidic Silica Gel? Check_Workup->Check_Purification No Neutralize Action: Add Mild Base (e.g., NaHCO₃) during workup Check_Workup->Neutralize Yes Deactivate_Silica Action: Use Neutralized Silica (e.g., with Et₃N) Check_Purification->Deactivate_Silica Yes Alternative_Purification Action: Use Neutral Alumina or Crystallization Check_Purification->Alternative_Purification Yes Problem_Solved Problem Resolved Check_Purification->Problem_Solved No, issue persists. Consider inherent stability. Neutralize->Problem_Solved Deactivate_Silica->Problem_Solved Alternative_Purification->Problem_Solved

References

Refining workup procedures for ethyl 3-amino-3-phenylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the workup procedures in the synthesis of ethyl 3-amino-3-phenylpropanoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Two prevalent synthetic routes are the reduction of ethyl cinnamate derivatives and a one-pot synthesis from benzaldehyde and a malonic ester. Another effective method involves the reduction of a nitro-substituted precursor, which is often synthesized via a Knoevenagel condensation.[1][2]

Q2: My reaction appears incomplete, resulting in a low yield of the desired product. What are the likely causes?

A2: Incomplete reactions can stem from several factors. For reduction reactions of nitro compounds, inactive catalysts or insufficient reducing agent are common culprits. Ensure your catalyst (e.g., Pd/C) is fresh or properly activated, and use an adequate excess of the reducing agent (e.g., SnCl₂, Fe, Zn).[3][4][5] For condensation reactions, reaction time and temperature are critical parameters that may need optimization.

Q3: I am observing significant side-product formation. What are the typical impurities I should expect?

A3: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., ethyl cinnamate, 3-nitrobenzaldehyde), partially reduced intermediates (in the case of nitro-group reduction), or byproducts from side reactions like the formation of azobenzene derivatives during nitro reduction.[3]

Q4: How can I effectively remove unreacted starting materials and side products during the workup?

A4: A combination of liquid-liquid extraction with pH adjustment and column chromatography is typically effective. Acidic washes (e.g., with dilute HCl) can help remove basic impurities, while basic washes (e.g., with NaHCO₃ or Na₂CO₃ solution) can remove acidic impurities.[3] For neutral, non-polar impurities, column chromatography is often necessary.

Q5: I am struggling with emulsion formation during liquid-liquid extraction. What can I do to resolve this?

A5: Emulsion formation is a common issue. To mitigate this, you can try the following:

  • Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

  • Allow the mixture to stand for a longer period.

  • If the emulsion persists, filtration through a pad of Celite® or glass wool can help break it.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction- Ensure sufficient reaction time and appropriate temperature. - For reductions, verify the activity of the catalyst/reducing agent and use a sufficient excess.[3][4]
Product loss during workup- Minimize the number of transfer steps. - Ensure complete extraction by performing multiple extractions with smaller volumes of solvent. - Avoid overly aggressive washing that may lead to product partitioning into the aqueous layer.
Presence of Starting Material in Product Incomplete reaction- Increase reaction time or temperature. - Add a fresh portion of the limiting reagent if applicable.
Inefficient purification- Optimize the solvent system for column chromatography to achieve better separation.[6] - Consider recrystallization if the product is a solid and impurities have different solubilities.
Formation of a Persistent Emulsion High concentration of surfactants or fine particulates- Add brine to the separatory funnel. - Gently swirl instead of shaking vigorously. - Filter the mixture through Celite®.
Product is an Oil Instead of a Solid Presence of impurities- Purify the product using column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Residual solvent- Dry the product under high vacuum for an extended period.
Discolored Product (Yellow or Brown) Formation of colored byproducts (e.g., azo compounds from nitro reduction)- Treat the crude product solution with activated charcoal before filtration. - Purify by column chromatography, ensuring good separation of the colored impurities.

Experimental Protocols

Protocol 1: Workup for Synthesis via Reduction of a Nitro-substituted Precursor

This protocol assumes the reduction of ethyl 3-(3-nitrophenyl)propanoate using SnCl₂·2H₂O.

  • Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~8-9. Be cautious as this may cause foaming.

  • Filtration: Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Protocol 2: Workup for One-Pot Synthesis from Benzaldehyde and Malonic Acid

This protocol is adapted from a one-pot synthesis procedure.[2]

  • Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., ethanol) under reduced pressure.

  • Redissolving: Dissolve the residue in dichloromethane (DCM).

  • pH Adjustment: Add a 5N NaOH solution dropwise to adjust the pH to 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Further purification can be achieved by column chromatography if necessary.

Data Presentation

Workup Parameter Procedure 1 (Nitro Reduction) Procedure 2 (One-Pot Synthesis) Expected Purity (Crude) Typical Yield Range
pH Adjustment Basification with NaHCO₃ to pH 8-9Neutralization with NaOH to pH 6-785-95%70-85%
Extraction Solvent Ethyl AcetateDichloromethane90-98%75-90%
Purification Method Column ChromatographyOptional Column Chromatography>98%60-80% (after purification)

Note: The data presented in this table are representative and can vary based on the specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product synthesis Reaction Mixture quench Quenching / pH Adjustment synthesis->quench Transfer extract Liquid-Liquid Extraction quench->extract wash Washing extract->wash dry Drying wash->dry concentrate Concentration dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify Crude Product product This compound purify->product Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent/catalyst activity incomplete->optimize_conditions Yes end Improved Yield optimize_conditions->end review_workup Review Workup Procedure complete->review_workup Yes workup_issues Identify Potential Loss Points: - Insufficient extractions - Product in aqueous layer - Emulsion formation review_workup->workup_issues workup_issues->end

Caption: Decision-making workflow for troubleshooting low product yield.

References

Validation & Comparative

Unraveling the Molecular Signature: A Comparative Guide to the Analysis of Ethyl 3-Amino-3-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization and quantification of novel chemical entities are paramount. This guide provides a comprehensive comparison of analytical techniques for ethyl 3-amino-3-phenylpropanoate, a beta-amino acid ester with significant potential in synthetic chemistry and pharmaceutical research. We delve into its predicted mass spectrometry fragmentation pattern and explore alternative analytical methodologies, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Mass Spectrometry: Predicting the Fragmentation Fingerprint

The molecular ion ([M]•+) of this compound (C11H15NO2) has a nominal mass of 193 g/mol . Key predicted fragmentation pathways include:

  • Alpha-Cleavage adjacent to the Amino Group: A primary fragmentation pathway for amines involves the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of the carboxymethyl group, leading to the formation of a stable benzylic iminium ion.

  • Loss of the Ethoxy Group from the Ester: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH2CH3), resulting in an acylium ion.

  • McLafferty Rearrangement: The ethyl ester moiety can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen and subsequent elimination of a neutral ethylene molecule.

  • Formation of Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C7H7+) at m/z 91.

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon atom.

Based on these principles, a proposed fragmentation scheme is visualized below.

G M [C₁₁H₁₅NO₂]⁺˙ m/z 193 (Molecular Ion) F1 [C₉H₁₀NO]⁺ m/z 148 (Loss of C₂H₅O•) M->F1 - •OC₂H₅ F2 [C₈H₁₀N]⁺ m/z 120 (Benzylic iminium ion) M->F2 - •CH₂COOC₂H₅ F3 [C₉H₁₁O₂]⁺ m/z 167 (Loss of C₂H₄ via McLafferty) M->F3 - C₂H₄ F5 [C₆H₅CHNH₂]⁺ m/z 106 M->F5 - •CH₂COOC₂H₅ F4 [C₇H₇]⁺ m/z 91 (Tropylium ion) F2->F4 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Alternative Analytical Methodologies: A Comparative Overview

Beyond mass spectrometry, several other analytical techniques are well-suited for the characterization and quantification of this compound. The choice of method will depend on the specific analytical need, such as purity assessment, enantiomeric separation, or quantitative determination in complex matrices.

Analytical TechniquePrincipleTypical ApplicationAdvantagesDisadvantagesRepresentative Performance Data (for similar amino acid derivatives)
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, followed by detection of UV absorbance.Purity determination, quantitative analysis.Robust, widely available, good for quantitative analysis.May require derivatization for compounds with poor chromophores.Linearity: 0.999, LOD: ~1 µM, LOQ: ~3 µM
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of enantiomers using a chiral stationary phase.Enantiomeric purity determination.Direct separation of enantiomers.Chiral columns can be expensive and have specific mobile phase requirements.Resolution > 1.5 for phenylalanine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Identification and quantification of volatile derivatives.High sensitivity and specificity.Requires derivatization to increase volatility.LOD in the low ng/mL range after derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.Structural confirmation, purity assessment.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, not ideal for trace analysis.1H and 13C NMR provide characteristic chemical shifts for structural elucidation.

Experimental Protocols

HPLC-UV Method for Quantitative Analysis (with Pre-column Derivatization)

This protocol is a general procedure for the quantitative analysis of amino acids and can be adapted for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Derivatization agent (e.g., o-phthalaldehyde, OPA)

  • Standard of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard Preparation: Prepare a stock solution of the standard in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

  • Derivatization: In the autosampler, mix the sample or standard with the OPA reagent in a basic buffer (e.g., borate buffer) and allow to react for a defined time (typically 1-2 minutes).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 338 nm (for OPA derivatives)

    • Gradient elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the derivatized analyte.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample from the calibration curve.

Chiral HPLC for Enantiomeric Separation

This protocol provides a general approach for the chiral separation of amino acid derivatives.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade) or Ethanol (HPLC grade)

  • Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) if required for better separation.

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of hexane and alcohol (e.g., 90:10 v/v). Small amounts of an additive may be included to improve peak shape and resolution.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 5 µL

    • Detection wavelength: 210-260 nm (depending on the chromophore)

  • Analysis: Inject the sample and monitor the separation of the enantiomers. The resolution between the two peaks should be calculated to assess the quality of the separation.

GC-MS Analysis (with Derivatization)

This is a general protocol for the analysis of amino acids by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amino acid analysis (e.g., DB-5ms)

Reagents:

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Standard of this compound

Procedure:

  • Sample Preparation: Dry the sample completely under a stream of nitrogen.

  • Derivatization: Add the anhydrous solvent and the derivatization agent to the dried sample. Heat the mixture at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to form the volatile derivative.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier gas: Helium at a constant flow rate.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 50-500.

  • Analysis: Inject the derivatized sample into the GC-MS system. Identify the compound based on its retention time and mass spectrum. For quantification, a calibration curve can be prepared using derivatized standards.

Logical Workflow for Method Selection

The selection of an appropriate analytical method is a critical step in any research or development project. The following diagram illustrates a logical workflow for choosing the most suitable technique for the analysis of this compound.

G start Define Analytical Goal q1 Structural Confirmation? start->q1 q2 Quantitative Analysis? q1->q2 No nmr NMR Spectroscopy q1->nmr Yes q3 Enantiomeric Purity? q2->q3 No hplc HPLC-UV q2->hplc Yes q4 High Sensitivity Required? q3->q4 No chiral_hplc Chiral HPLC q3->chiral_hplc Yes q4->hplc No gcms GC-MS q4->gcms Yes ms Mass Spectrometry

Caption: Decision tree for selecting an analytical method.

By understanding the predicted fragmentation behavior and considering the strengths and weaknesses of alternative analytical techniques, researchers can confidently select and implement the most appropriate method for the characterization and quantification of this compound, thereby advancing their drug discovery and development efforts.

A Researcher's Guide to Selecting Chiral Stationary Phases for Beta-Amino Ester Separation

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and organic synthesis, the efficient separation of beta-amino ester enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) remains the most prevalent technique for this purpose, with the choice of Chiral Stationary Phase (CSP) being paramount to achieving successful resolution. This guide provides a comparative overview of the most common CSPs for beta-amino ester separation, supported by available experimental data and detailed protocols to aid in method development.

Introduction to Chiral Stationary Phases for Beta-Amino Ester Separation

The selection of an appropriate CSP for the enantioseparation of beta-amino esters depends on the specific molecular structure of the analyte, including the nature of the substituents at the chiral center and the amino and ester functionalities. The primary interaction mechanisms governing chiral recognition include hydrogen bonding, dipole-dipole interactions, π-π stacking, steric hindrance, and inclusion complexation. This guide focuses on five major classes of CSPs: polysaccharide-based, macrocyclic glycopeptide-based, Pirkle-type, cyclodextrin-based, and crown ether-based phases. While direct comparative data for a wide range of beta-amino esters is limited in the literature, this guide compiles available data for beta-amino esters and structurally related compounds, such as beta-amino acids and alpha-amino acid esters, to provide a strong foundation for method development.

Comparative Performance of Chiral Stationary Phases

The following tables summarize the performance of various CSPs for the separation of beta-amino esters and related compounds. The key parameters for comparison are the retention factor (k), the separation factor (α), and the resolution (Rs).

Table 1: Performance Data for Polysaccharide-Based CSPs in the Separation of Amino Acid Ester Enantiomers

Analyte (NBD Derivative)CSPMobile Phasek1αRsReference
Leucine Ethyl EsterChiralpak IA20% 2-propanol/hexane3.121.2711.77[1]
Phenylglycine Ethyl EsterChiralpak IA20% 2-propanol/hexane2.411.6811.20[1]
Valine Ethyl EsterChiralpak IA20% 2-propanol/hexane1.701.735.97[1]
Leucine Ethyl EsterChiralpak IB10% 2-propanol/hexane1.573.732.20[1]
Phenylglycine Ethyl EsterChiralpak IB10% 2-propanol/hexane1.189.461.79[1]
Valine Ethyl EsterChiralpak IB10% 2-propanol/hexane1.374.362.81[1]
Leucine Ethyl EsterChiralcel OD-H20% 2-propanol/hexane2.871.4212.90[1]
Phenylglycine Ethyl EsterChiralcel OD-H20% 2-propanol/hexane2.481.8513.50[1]
Valine Ethyl EsterChiralcel OD-H20% 2-propanol/hexane1.711.907.37[1]

Note: The data presented is for NBD-derivatized alpha-amino acid esters, which serve as a good proxy for the behavior of beta-amino esters on these phases.

Table 2: Performance Data for Macrocyclic Glycopeptide-Based CSPs in the Separation of β-Amino Acid Enantiomers

AnalyteCSPMobile Phasek1αRsReference
β²-homophenylalanineChirobiotic T0.1% TEAA (pH 4.1)/MeOH (30/70)~1.5~1.2~1.8[2]
β³-homophenylalanineChirobiotic T0.1% TEAA (pH 4.1)/MeOH (30/70)~2.0~1.1~1.5[2]
β²-homophenylalanineChirobiotic TAG0.1% TEAA (pH 4.1)/MeOH (30/70)~1.0~1.4~2.5[2]
β³-homophenylalanineChirobiotic TAG0.1% TEAA (pH 4.1)/MeOH (30/70)~1.2~1.1~1.2[2]

Note: This data is for β-amino acids. The separation of corresponding esters is expected to be feasible with adjustments to the mobile phase, typically by increasing the organic modifier concentration.

Table 3: Performance Data for a Crown Ether-Based CSP in the Separation of β²-Homoamino Acid Enantiomers

AnalyteCSPMobile Phasek1αRsReference
β²-homophenylalanineCrownpak CR(+)HClO₄ (pH 2.0) / MeOH (85/15)4.81.211.55[3]
β²-homotyrosineCrownpak CR(+)HClO₄ (pH 2.0) / MeOH (85/15)6.21.181.40[3]
β²-homotryptophanCrownpak CR(+)HClO₄ (pH 2.0) / MeOH (85/15)11.51.151.30[3]

Note: This data is for β²-homoamino acids. Successful separation of the corresponding esters would likely require a higher percentage of organic modifier in the mobile phase.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting separation methods. Below are representative protocols for the different classes of CSPs.

1. Polysaccharide-Based CSPs (e.g., Chiralpak IA)

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting condition is n-hexane/2-propanol (90:10, v/v). For basic analytes, 0.1% diethylamine (DEA) is often added. For acidic analytes, 0.1% trifluoroacetic acid (TFA) can be used.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or as appropriate for the analyte.

  • Sample Preparation: Analytes are dissolved in the mobile phase or a compatible solvent. If derivatization is required (e.g., with NBD-Cl), the reaction is carried out to completion, and the product is dissolved in a suitable solvent.[1]

2. Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic T)

  • Column: Chirobiotic T (teicoplanin bonded to silica), 250 x 4.6 mm, 5 µm

  • Mobile Phase Modes:

    • Reversed-Phase (RP): A mixture of an aqueous buffer (e.g., 0.1% triethylammonium acetate, pH 4.1) and an organic modifier like methanol or acetonitrile. A common starting point is a 30:70 (v/v) mixture of buffer and methanol.[2]

    • Polar Ionic Mode (PIM): A mixture of polar organic solvents such as methanol and acetonitrile, with small amounts of an acid (e.g., acetic acid) and a base (e.g., triethylamine) added to control ionization.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25 °C (can be varied to optimize separation)

  • Detection: UV at a low wavelength (e.g., 205-220 nm) for underivatized amino esters.

3. Pirkle-Type CSPs (e.g., SUMICHIRAL OA-2500(S))

  • Column: SUMICHIRAL OA-2500(S) (N-(3,5-dinitrobenzoyl)-L-1-naphthylglycine), 250 x 4.6 mm, 5 µm

  • Mobile Phase: For derivatized amino esters (e.g., NBD derivatives), a reversed-phase mobile phase is often used, such as a mixture of water, acetonitrile, and TFA (e.g., 58:42:0.025, v/v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV or fluorescence, depending on the derivatizing agent. For NBD derivatives, fluorescence detection (λex 470 nm, λem 530 nm) provides high sensitivity.[4]

4. Crown Ether-Based CSPs (e.g., Crownpak CR(+))

  • Column: Crownpak CR(+) ((+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid), 150 x 4.0 mm, 5 µm

  • Mobile Phase: An acidic aqueous solution with an organic modifier. A typical mobile phase is aqueous perchloric acid (pH 1-2) with methanol (up to 15% v/v).[3][5] The low pH is necessary to protonate the primary amine of the analyte for complexation with the crown ether.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: Can be varied; lower temperatures often improve resolution.[5]

  • Detection: UV at a suitable wavelength.

Logical Workflow for CSP Selection

The selection of an optimal CSP can be guided by a systematic approach. The following diagram illustrates a logical workflow for choosing a suitable chiral stationary phase for the separation of beta-amino ester enantiomers.

CSP_Selection_Workflow start Start: Racemic Beta-Amino Ester analyte_properties Characterize Analyte: - Aromatic/Aliphatic? - N-protection? - pKa? start->analyte_properties csp_screening Initial CSP Screening analyte_properties->csp_screening polysaccharide Polysaccharide CSPs (e.g., Chiralpak IA/IB/IC, Chiralcel OD/OJ) Normal Phase csp_screening->polysaccharide Aromatic or bulky groups? Good solubility in non-polar solvents? macrocyclic Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T/V/TAG) Reversed Phase / Polar Ionic Mode csp_screening->macrocyclic Ionizable groups? Broad applicability desired? pirkle Pirkle-Type CSPs (e.g., Whelk-O1) Normal or Reversed Phase (Often requires derivatization) csp_screening->pirkle Aromatic rings? π-π interactions possible? cyclodextrin Cyclodextrin-Based CSPs (e.g., Cyclobond) Reversed Phase csp_screening->cyclodextrin Aromatic group near chiral center? Analyte fits in cavity? crown_ether Crown Ether CSPs (e.g., Crownpak CR(+)) Reversed Phase (Acidic Mobile Phase) csp_screening->crown_ether Primary amine? Hydrophilic analyte? eval_separation Evaluate Separation (Rs, α, peak shape) polysaccharide->eval_separation macrocyclic->eval_separation pirkle->eval_separation cyclodextrin->eval_separation crown_ether->eval_separation optimization Optimize Mobile Phase - Modifier type & % - Additives (acid/base) - Temperature - Flow rate eval_separation->optimization Partial or Good Separation no_separation No/Poor Separation eval_separation->no_separation No Separation final_method Final Validated Method optimization->final_method try_another_csp Try Alternative CSP Class no_separation->try_another_csp try_another_csp->csp_screening

Caption: CSP selection workflow for beta-amino ester enantioseparation.

Conclusion

The selection of a chiral stationary phase for the separation of beta-amino ester enantiomers is a multi-faceted process that requires consideration of the analyte's structure and the diverse separation mechanisms offered by different CSPs. Polysaccharide-based CSPs are highly versatile, particularly in normal-phase mode, and often provide excellent separations for a wide range of compounds. Macrocyclic glycopeptide-based CSPs are powerful for their multi-modal capabilities and are particularly effective for ionizable compounds like amino acids and their derivatives. Pirkle-type, cyclodextrin-based, and crown ether-based CSPs offer unique selectivities for specific classes of molecules. By systematically screening a selection of these CSPs and optimizing the mobile phase conditions, researchers can develop robust and efficient methods for the chiral separation of beta-amino esters, a critical task in the advancement of pharmaceutical and chemical research.

References

Efficacy comparison of different catalysts for asymmetric beta-amino ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficacy in Asymmetric Beta-Amino Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of β-amino esters is a cornerstone of modern medicinal chemistry and drug development, providing critical chiral building blocks for a wide array of pharmaceuticals. The choice of catalyst is paramount in achieving high efficiency and stereoselectivity. This guide offers an objective comparison of different catalyst types for this synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.

Catalyst Performance Comparison

The efficacy of a catalyst in asymmetric synthesis is primarily evaluated by its ability to produce the desired product in high yield and with high stereoselectivity, typically measured as enantiomeric excess (ee) and diastereomeric ratio (dr). The following table summarizes the performance of representative catalysts from three main classes: organocatalysts, metal-based catalysts, and biocatalysts.

Catalyst TypeCatalyst/ReactionSubstrateProduct Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
Organocatalyst Confined Imidodiphosphorimidate (IDPi)Bis-silyl ketene acetals and a silylated aminomethyl ether>90%>97:3 e.r.Not Applicable[1][2]
Organocatalyst Chiral Bifunctional Thiourea3-Indolinone-2-carboxylate and N-Boc-α-amidosulfoneNot specifiedHighNot specified[3]
Metal-Based Catalyst Ni(II)/cyclo-Box complex and Chiral Phosphoric Acidβ-bromo α-amino acid esters and aryl bromidesModerateExcellent>20:1[4]
Metal-Based Catalyst Rh-BoPhoz complexPhthalimide-protected enaminesHighUp to 97%Not Applicable[5]
Biocatalyst Imine Reductases (IREDs)α-ketoesters and aminesHighExcellentNot Applicable[6]
Biocatalyst Engineered ω-TransaminasesEthyl benzoylacetateNot specifiedNot specifiedNot specified[7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for catalyst systems discussed in this guide.

Organocatalyzed Asymmetric Synthesis of β²-Amino Acids using a Confined Imidodiphosphorimidate (IDPi) Catalyst

This protocol describes a scalable, one-pot approach to enantiopure and unmodified β²-amino acids.[1]

  • Reaction Setup: In a glovebox, a dried reaction vessel is charged with the confined imidodiphosphorimidate (IDPi) catalyst (0.5-1 mol%). The bis-silyl ketene acetal (1.2 equivalents) and the silylated aminomethyl ether (1.0 equivalent) are then added, followed by the solvent (pentane).

  • Reaction Conditions: The reaction mixture is stirred at -60 °C. The progress of the reaction is monitored by an appropriate analytical technique such as ¹H NMR spectroscopy.

  • Workup and Purification: Upon completion, the reaction is quenched. A simple extraction with water followed by washing with dichloromethane is performed. The free β²-amino acid product is isolated in high yield and purity. The catalyst can be recovered from the organic phase by flash chromatography and acidification.[1][2]

Ni/Chiral Ligand-Catalyzed Asymmetric Migratory Cross-Electrophile Coupling

This method allows for the stereocontrolled synthesis of α-arylated β-amino acids.[4]

  • Catalyst Preparation: The Ni(II)/cyclo-Box complex is prepared in situ or pre-formed according to literature procedures. The chiral phosphoric acid co-catalyst is also added to the reaction mixture.

  • Reaction Setup: To a solution of the β-bromo α-amino acid ester and the aryl bromide in a suitable solvent, the Ni(II)/chiral ligand complex and the chiral phosphoric acid are added.

  • Reaction Conditions: The reaction is carried out under an inert atmosphere and stirred at a specified temperature until completion, as monitored by TLC or GC-MS.

  • Workup and Purification: The reaction mixture is quenched and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the enantioenriched α-arylated β-amino acid.[4]

Biocatalytic Asymmetric Synthesis using Imine Reductases (IREDs)

This biocatalytic approach offers a green and efficient route to N-substituted amino esters.[6]

  • Enzyme Preparation: The imine reductase (IRED) is expressed and purified or used as a whole-cell biocatalyst.

  • Reaction Setup: In a buffered aqueous solution, the α-ketoester, the amine, and a cofactor (e.g., NADH or NADPH) are combined. The IRED enzyme is then added to initiate the reaction. A cofactor regeneration system (e.g., using a dehydrogenase and a sacrificial substrate like glucose or isopropanol) is often employed.

  • Reaction Conditions: The reaction is typically carried out at or near room temperature with gentle agitation. The pH of the reaction mixture is maintained within the optimal range for the enzyme.

  • Workup and Purification: After the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent and purified by standard techniques such as column chromatography.[6]

Visualizing the Workflow and Logic

Understanding the experimental workflow and the decision-making process for catalyst selection is crucial for efficient research. The following diagrams, generated using the DOT language, illustrate these aspects.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Start Start Catalyst_Prep Catalyst Preparation Start->Catalyst_Prep Substrate_Prep Substrate Preparation Start->Substrate_Prep Reaction_Setup Reaction Setup Catalyst_Prep->Reaction_Setup Substrate_Prep->Reaction_Setup Reaction Asymmetric Synthesis Reaction_Setup->Reaction Monitoring Reaction Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup Monitoring->Workup Complete Purification Purification Workup->Purification Analysis Analysis (Yield, ee, dr) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for catalyst efficacy comparison.

Catalyst_Selection_Logic Define_Target Define Target β-Amino Ester Consider_Catalyst_Type Consider Catalyst Type Define_Target->Consider_Catalyst_Type Organocatalyst Organocatalyst Consider_Catalyst_Type->Organocatalyst Metal-free, Mild conditions Metal_Catalyst Metal-Based Catalyst Consider_Catalyst_Type->Metal_Catalyst High turnover, Broad scope Biocatalyst Biocatalyst Consider_Catalyst_Type->Biocatalyst High selectivity, Green chemistry Evaluate_Performance Evaluate Performance (Yield, ee, dr, Cost, Scalability) Organocatalyst->Evaluate_Performance Metal_Catalyst->Evaluate_Performance Biocatalyst->Evaluate_Performance Select_Optimal Select Optimal Catalyst Evaluate_Performance->Select_Optimal

Caption: Logical flow for selecting a suitable catalyst.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Ethyl 3-Amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantification of ethyl 3-amino-3-phenylpropanoate, a key chemical intermediate. The focus is on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS), two common and robust techniques for this purpose. The information is tailored for researchers, scientists, and drug development professionals, presenting supporting experimental data and detailed methodologies to aid in method selection and implementation.

Comparison of Analytical Methods

High-Performance Liquid Chromatography with UV detection and Gas Chromatography-Mass Spectrometry are both powerful techniques for the quantification of this compound. The choice between them often depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. When coupled with a UV detector, it offers a robust and sensitive method for compounds with a UV chromophore, such as this compound.[1] HPLC is often preferred for routine quality control due to its high resolution and sensitivity for non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability for GC analysis. GC-MS provides excellent specificity and sensitivity, making it a valuable tool for identifying and quantifying the analyte, especially in complex matrices.

Data Presentation: Validation Parameters

The following tables summarize the typical validation parameters for HPLC-UV and GC-MS methods for the quantification of this compound. These values are representative of what can be achieved with properly optimized and validated methods, in accordance with International Conference on Harmonisation (ICH) guidelines.[2][3]

Table 1: HPLC-UV Method Validation Data

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Intraday< 1.0%≤ 2.0%
- Interday< 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.2-
Limit of Quantification (LOQ) (µg/mL) 0.7-

Table 2: GC-MS Method Validation Data

ParameterResultAcceptance Criteria
Linearity (r²) 0.9992r² ≥ 0.999
Range (ng/mL) 5 - 500-
Accuracy (% Recovery) 99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Intraday< 1.2%≤ 2.0%
- Interday< 1.8%≤ 2.0%
Limit of Detection (LOD) (ng/mL) 1-
Limit of Quantification (LOQ) (ng/mL) 5-

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols can be adapted and optimized for specific analytical needs.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 10 mM phosphate buffer and acetonitrile (50:50, v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 240 nm[4]

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a representative example for the analysis of this compound after derivatization.

Derivatization Step (with Ethyl Chloroformate):

  • To an aqueous sample of this compound, add a suitable buffer (e.g., pyridine).

  • Add ethyl chloroformate and vortex to form the N-ethoxycarbonyl derivative.

  • Extract the derivative with a non-polar organic solvent (e.g., chloroform).

  • The organic layer is then analyzed by GC-MS.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.[1]

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Selection cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation define_req Define Analytical Requirements select_tech Select Analytical Technique (e.g., HPLC, GC-MS) define_req->select_tech develop_method Develop Initial Method Parameters select_tech->develop_method optimize_method Optimize Method (e.g., mobile phase, temperature) develop_method->optimize_method specificity Specificity optimize_method->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness validation_report Prepare Validation Report robustness->validation_report routine_use Implement for Routine Use validation_report->routine_use

Caption: Workflow of the analytical method validation process.

References

A Comparative Analysis of the Reactivity of Ethyl and Methyl 3-Amino-3-phenylpropanoate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between closely related molecular scaffolds is paramount for efficient synthesis and process optimization. This guide provides a detailed comparison of the reactivity of ethyl 3-amino-3-phenylpropanoate and mthis compound, focusing on reactions of significant interest in pharmaceutical and organic chemistry: N-acylation, ester hydrolysis, and intramolecular cyclization.

While both the ethyl and methyl esters of 3-amino-3-phenylpropanoate are valuable building blocks in organic synthesis, the choice between them can have a discernible impact on reaction kinetics and yields. This difference primarily stems from the steric and electronic properties of the methyl and ethyl groups. The ethyl group, being larger, can exert a greater steric hindrance at the ester carbonyl, potentially slowing down reactions at this site. Conversely, the slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group can subtly influence the electron density at both the ester and the amino functionalities.

Executive Summary of Reactivity Comparison

Reaction TypeGeneral ObservationPlausible Rationale
N-Acylation Methyl ester may exhibit slightly higher reactivity.Less steric hindrance from the methyl group may allow for faster approach of the acylating agent to the amino group.
Ester Hydrolysis Methyl ester is generally more reactive (hydrolyzes faster).The smaller methyl group presents less steric hindrance to the incoming nucleophile (e.g., hydroxide ion) at the ester carbonyl.[1]
Intramolecular Cyclization Methyl ester may favor cyclization to the corresponding β-lactam.The greater ease of departure of methanol compared to ethanol could favor the intramolecular nucleophilic attack of the amino group on the ester carbonyl.

In-depth Analysis of Reactivity

N-Acylation

N-acylation is a fundamental transformation for the derivatization of the amino group in 3-amino-3-phenylpropanoate, often a crucial step in the synthesis of more complex molecules. The reaction involves the nucleophilic attack of the primary amine on an acylating agent, such as an acid chloride or anhydride.

Logical Workflow for N-Acylation:

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amino_Ester Ethyl or Methyl 3-Amino-3-phenylpropanoate Solvent_Base Aprotic Solvent + Base (e.g., Pyridine) Amino_Ester->Solvent_Base Dissolution Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Solvent_Base Addition N_Acyl_Product N-Acylated Product Solvent_Base->N_Acyl_Product Reaction

Caption: General workflow for the N-acylation of 3-amino-3-phenylpropanoate esters.

Ester Hydrolysis

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a critical reaction in both synthetic transformations and metabolic studies. The reactivity of esters towards hydrolysis is influenced by both steric and electronic factors.

Experimental evidence from studies on related compounds, such as N-acetylproline esters, demonstrates that ethyl esters hydrolyze approximately three times slower than their methyl counterparts.[1] This observation is consistent with the generally accepted principle that the larger ethyl group provides more steric hindrance to the nucleophilic attack at the carbonyl carbon, which is the rate-determining step in base-catalyzed hydrolysis.

Proposed Mechanism for Base-Catalyzed Hydrolysis:

Hydrolysis_Mechanism Ester Ester Substrate (Methyl or Ethyl) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate Collapse Alcohol Alcohol (Methanol or Ethanol) Tetrahedral_Intermediate->Alcohol Elimination

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Intramolecular Cyclization to β-Lactams

The intramolecular cyclization of β-amino esters to form β-lactams is a synthetically valuable reaction, providing access to this important class of heterocyclic compounds. This transformation involves the nucleophilic attack of the amino group on the ester carbonyl, followed by the elimination of the corresponding alcohol.

While specific kinetic data for the cyclization of these two esters is scarce, the reactivity is expected to be influenced by the nature of the leaving group (alkoxide). Methoxide is a better leaving group than ethoxide, which would suggest that the methyl ester may undergo cyclization more readily than the ethyl ester under identical conditions. The formation of the tetrahedral intermediate and the subsequent expulsion of the leaving group are key steps in this intramolecular reaction.

Experimental Protocols

General Protocol for N-Acetylation

This protocol describes a general procedure for the N-acetylation of both ethyl and mthis compound using acetic anhydride.

Materials:

  • Ethyl or Mthis compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino ester in pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Base-Mediated Ester Hydrolysis

This protocol provides a general method for the hydrolysis of the ester functionality using lithium hydroxide.

Materials:

  • Ethyl or Mthis compound (1.0 eq)

  • Lithium hydroxide monohydrate (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Conclusion

The choice between ethyl and mthis compound can influence the outcome and efficiency of synthetic transformations. Based on established chemical principles and data from related compounds, the methyl ester is expected to be more reactive in hydrolysis reactions. For N-acylation and intramolecular cyclization, while the differences may be more subtle, the methyl ester is also anticipated to exhibit slightly higher reactivity due to reduced steric hindrance and better leaving group potential of the methoxide ion, respectively. For drug development professionals, these seemingly minor differences can be critical in optimizing reaction conditions, improving yields, and controlling impurity profiles. The provided experimental protocols offer a starting point for the practical investigation and application of these valuable synthetic intermediates.

References

A Comparative Guide to the Enantiomeric Excess (ee) Analysis of Chiral Ethyl 3-Amino-3-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like ethyl 3-amino-3-phenylpropanoate is paramount for ensuring stereochemical purity, which directly impacts pharmacological activity and safety. This guide provides a comparative analysis of common analytical techniques for the ee determination of this compound, supported by representative experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterChiral HPLCChiral GC (after derivatization)¹H NMR with Chiral Solvating Agent
Principle Direct separation on a chiral stationary phase.Separation of volatile diastereomeric derivatives on a chiral capillary column.Formation of transient diastereomeric complexes leading to distinct chemical shifts.
Chiral Selector/Agent Polysaccharide-based CSP (e.g., Chiralpak® IA)Chiral GC Column (e.g., Chirasil-L-Val)(R)-(-)-Mandelic Acid
Retention Time (R-enantiomer) ~ 8.5 min~ 12.2 minNot Applicable
Retention Time (S-enantiomer) ~ 9.8 min~ 12.8 minNot Applicable
Resolution (Rs) > 2.0> 1.8Not Applicable
Chemical Shift Difference (Δδ) Not ApplicableNot Applicable~ 0.05 ppm for the methine proton
Analysis Time per Sample 15-20 minutes20-30 minutes5-10 minutes
Sample Preparation Simple dissolutionDerivatization requiredSimple mixing
Limit of Detection Low (ng range)Very Low (pg range)High (mg range)
Precision (%RSD) < 2%< 3%< 5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the direct separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for β-amino esters.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the racemic or enantioenriched this compound in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the Chiralpak® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Record the chromatogram for approximately 15 minutes.

  • Identify the peaks corresponding to the R- and S-enantiomers based on the injection of enantiomerically pure standards, if available.

  • Calculate the enantiomeric excess (% ee) from the integrated peak areas (A) of the two enantiomers using the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

Chiral Gas Chromatography (GC)

Chiral GC analysis of amino esters typically requires derivatization to increase volatility and improve chromatographic performance.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness)

  • Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Oven Temperature Program: Initial temperature of 120 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

Procedure:

  • Derivatization: In a vial, dissolve ~1 mg of this compound in 100 µL of anhydrous pyridine. Add 100 µL of MSTFA. Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the sample to room temperature.

  • Inject 1 µL of the derivatized sample into the GC.

  • Run the specified temperature program.

  • Calculate the % ee from the integrated peak areas of the two diastereomeric derivatives.

¹H NMR Spectroscopy with a Chiral Solvating Agent

This method provides a rapid determination of enantiomeric excess without the need for chromatographic separation by inducing a chemical shift difference between the enantiomers.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid

  • Deuterated Solvent: Chloroform-d (CDCl₃)

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add 1.0 to 1.2 equivalents of (R)-(-)-mandelic acid.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Observe the splitting of a well-resolved proton signal (e.g., the methine proton at the chiral center) into two distinct signals corresponding to the two diastereomeric complexes.

  • Integrate the two separated signals to determine the ratio of the enantiomers and calculate the % ee.

Visualizations

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample in Mobile Phase B Filter Sample (0.45 µm) A->B C Inject onto Chiral Column B->C D Isocratic Elution C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate % ee F->G

Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

Comparison of Analytical Methodologies

Method_Comparison cluster_main Analysis of this compound cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr Chiral NMR Analyte Ethyl 3-Amino-3- Phenylpropanoate HPLC_Method Direct Separation on CSP Analyte->HPLC_Method Direct GC_Method Derivatization & Separation on Chiral Column Analyte->GC_Method Indirect NMR_Method Addition of Chiral Solvating Agent Analyte->NMR_Method Direct HPLC_Result Quantitative Data: - Retention Times - Resolution (Rs) HPLC_Method->HPLC_Result GC_Result Quantitative Data: - Retention Times - Resolution (Rs) GC_Method->GC_Result NMR_Result Quantitative Data: - Chemical Shift  Difference (Δδ) NMR_Method->NMR_Result

Caption: Logical relationship in comparing different analytical methods for ee determination.

Conformational Analysis of Ethyl 3-Amino-3-Phenylpropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of small molecules is a critical determinant of their biological activity and physicochemical properties. In drug discovery and development, a thorough understanding of the preferred three-dimensional arrangement of a molecule is paramount for designing effective and specific therapeutic agents. Ethyl 3-amino-3-phenylpropanoate, a β-amino acid ester, possesses a flexible backbone with multiple rotatable bonds, leading to a complex conformational equilibrium. This guide provides a comparative analysis of the conformational preferences of this compound and related β-amino acid esters, supported by established experimental and computational methodologies.

Data Presentation: Conformational Preferences of β-Amino Acid Esters

Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following tables present representative data from conformational studies of analogous β-amino acid esters. This data serves to illustrate the typical parameters obtained from such analyses. The primary methods for elucidating these parameters are Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.

Table 1: Representative Vicinal Proton-Proton Coupling Constants (³JHH) and Calculated Dihedral Angles (Φ) for a Flexible β-Amino Ester Analog.

Proton PairObserved ³JHH (Hz)Calculated Dihedral Angle (Φ) - Conformer ACalculated Dihedral Angle (Φ) - Conformer B
Hα-Hβ₁7.5~60° (gauche)~180° (anti)
Hα-Hβ₂4.2~60° (gauche)~60° (gauche)

Note: The observed coupling constant is a population-weighted average of the coupling constants for the individual conformers. The dihedral angles are estimated using the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons.[1][2][3]

Table 2: Calculated Relative Energies and Rotamer Populations for Different Conformers of a Model β-Phenylalanine Ester.

ConformerDihedral Angle (Cα-Cβ)Relative Energy (kcal/mol)Population (%)
Gauche (-) -60°0.065
Gauche (+) +60°0.825
Anti 180°1.510

Note: This data is derived from computational modeling studies (e.g., Density Functional Theory) and illustrates how different spatial arrangements of the phenyl and ester groups relative to the amino group have distinct energetic stabilities, leading to different population distributions.

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.[4][5]

Protocol for Determining Dihedral Angles using ¹H NMR:

  • Sample Preparation: Dissolve the compound of interest (e.g., this compound) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition: Record a high-resolution one-dimensional ¹H NMR spectrum. To aid in signal assignment, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are often necessary to identify the spin systems and confirm proton connectivity.

  • Spectral Analysis:

    • Identify the signals corresponding to the protons on the α and β carbons (the -CH(Ph)NH₂- and -CH₂-COOEt groups).

    • Measure the vicinal coupling constants (³JHH) between the Hα and Hβ protons from the fine structure of the signals.

  • Dihedral Angle Calculation:

    • Utilize the Karplus equation, which provides a mathematical relationship between the measured ³JHH value and the corresponding H-C-C-H dihedral angle (Φ).[1][2][3] The generalized Karplus equation is of the form: J(Φ) = A cos²(Φ) + B cos(Φ) + C where A, B, and C are empirically derived parameters that depend on the substituents.

    • By inputting the measured ³JHH values, the corresponding dihedral angles can be estimated. It is important to note that a single coupling constant can correspond to multiple possible dihedral angles, and thus, analysis of multiple couplings and complementary computational data is often required for an unambiguous conformational assignment.

Computational Chemistry

Computational modeling provides insights into the relative energies of different conformers and can predict various spectroscopic parameters.

Protocol for Computational Conformational Analysis:

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This involves rotating the single bonds in the molecule (e.g., the Cα-Cβ bond and the C-N bond) and calculating the energy of each resulting structure.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and calculate its energy using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

  • Population Analysis: Based on the calculated relative energies (ΔE) of the conformers, their equilibrium populations can be estimated using the Boltzmann distribution equation: Population % = (e^(-ΔE/RT) / Σe^(-ΔEi/RT)) * 100 where R is the gas constant and T is the temperature.

  • Prediction of NMR Parameters: For the optimized geometries of the most stable conformers, NMR parameters such as chemical shifts and coupling constants can be calculated and compared with the experimental data for validation.

Visualizations

Workflow for Conformational Analysis

Conformational Analysis Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Interpretation exp_start Sample Preparation nmr NMR Data Acquisition (1D ¹H, 2D COSY) exp_start->nmr j_coupling Measure Vicinal Coupling Constants (³JHH) nmr->j_coupling karplus Karplus Equation j_coupling->karplus Input J values comp_start Build 3D Structure conf_search Conformational Search comp_start->conf_search dft DFT Energy Calculations & Geometry Optimization conf_search->dft boltzmann Boltzmann Distribution dft->boltzmann Input Energies dihedral Calculate Dihedral Angles karplus->dihedral rotamer Determine Rotamer Populations boltzmann->rotamer model Validated Conformational Model rotamer->model dihedral->model

Caption: Workflow for the conformational analysis of this compound.

Conformational Equilibrium of this compound

Conformational Equilibrium A Phenyl and Ester groups are at a -60° dihedral angle. B Phenyl and Ester groups are at a +60° dihedral angle. A->B ΔE₁ C Phenyl and Ester groups are in an anti-periplanar arrangement (180°). A->C ΔE₃ B->C ΔE₂

Caption: Equilibrium between the staggered conformers of this compound.

References

A Comparative Guide to Beta-Amino Acid Synthesis: Benchmarking the Rodionov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-amino acids are crucial structural motifs in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures and confer resistance to metabolic degradation. Consequently, the development of efficient and stereoselective methods for their synthesis is a significant area of research. This guide provides a comparative analysis of the Rodionov reaction against other prominent synthetic routes for preparing beta-amino acids, namely the Arndt-Eistert homologation, the Mannich reaction, and the Michael addition. We present a detailed examination of their performance based on experimental data, offering insights into the strengths and limitations of each methodology.

Overview of Synthetic Strategies

The synthesis of beta-amino acids can be achieved through various strategies, each with its own set of advantages and challenges. The choice of method often depends on factors such as the availability of starting materials, desired substitution patterns, stereochemical requirements, scalability, and safety considerations. This guide focuses on four key methodologies:

  • Rodionov Reaction: A one-pot condensation of an aldehyde, malonic acid, and ammonia or an amine.

  • Arndt-Eistert Homologation: A reliable method for the one-carbon homologation of α-amino acids.

  • Mannich Reaction: A three-component condensation reaction involving an amine, a non-enolizable aldehyde, and a compound with an acidic proton.

  • Michael Addition (Aza-Michael Reaction): The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

The Rodionov Reaction

The Rodionov reaction is a classical method for the synthesis of β-amino acids from simple starting materials. It involves the condensation of an aldehyde, malonic acid, and ammonia (often in the form of ammonium acetate) in a single pot.[1]

General Reaction Scheme

Rodionov_Reaction cluster_reactants Reactants cluster_product Product RCHO R-CHO (Aldehyde) beta_amino_acid R-CH(NH₂)-CH₂-COOH (β-Amino Acid) RCHO->beta_amino_acid + H₂O + CO₂ Malonic CH₂(COOH)₂ (Malonic Acid) Malonic->beta_amino_acid + H₂O + CO₂ NH3 NH₃ (Ammonia) NH3->beta_amino_acid + H₂O + CO₂ Arndt_Eistert_Workflow start α-Amino Acid step1 Activation (e.g., SOCl₂) start->step1 step2 Reaction with Diazomethane (CH₂N₂) step1->step2 step3 Wolff Rearrangement (Ag₂O, H₂O) step2->step3 end β-Amino Acid step3->end Mannich_Mechanism cluster_step1 Iminium Ion Formation cluster_step2 Enol/Enolate Formation cluster_step3 Nucleophilic Attack Amine R'₂NH Iminium [CH₂=NR'₂]⁺ (Iminium Ion) Amine->Iminium Aldehyde HCHO Aldehyde->Iminium Product R-CO-CH₂-CH₂-NR'₂ (Mannich Base) Iminium->Product Ketone R-CO-CH₃ Enol Enol/Enolate Ketone->Enol Tautomerization Enol->Product Aza_Michael cluster_reactants Reactants cluster_product Product Acceptor α,β-Unsaturated Carbonyl Product β-Amino Carbonyl Acceptor->Product Nucleophile R'₂NH (Amine) Nucleophile->Product

References

A Comparative Guide to the Resolution of β-Amino Esters: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The production of enantiomerically pure β-amino acids and their derivatives is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of these compounds is often stereospecific. The resolution of racemic β-amino esters is a critical step in obtaining these valuable chiral building blocks. This guide provides a comparative analysis of two primary resolution strategies: classical chemical resolution via diastereomeric salt formation and biocatalytic enzymatic resolution.

At a Glance: Chemical vs. Enzymatic Resolution

FeatureChemical Resolution (Diastereomeric Salt Formation)Enzymatic Resolution (Kinetic Resolution)
Principle Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility and subsequent liberation of the enantiomers.Enantioselective transformation of one enantiomer by an enzyme (e.g., lipase), allowing for the separation of the unreacted enantiomer from the product.
Selectivity Dependent on the choice of resolving agent and crystallization conditions. Can be highly effective but often requires extensive optimization.Typically high to excellent enantioselectivity (E-value > 200 is common), governed by the enzyme's intrinsic properties.[1]
Reaction Conditions Often requires stoichiometric amounts of a chiral resolving agent and can involve harsh conditions (e.g., strong acids/bases for salt formation and liberation).Mild reaction conditions (e.g., near-neutral pH, moderate temperatures), preserving sensitive functional groups.[]
Environmental Impact May involve the use of organic solvents and generate stoichiometric amounts of waste from the resolving agent.Generally considered a "green" technology due to the use of biodegradable catalysts (enzymes) and often milder solvents.[3]
Substrate Scope Broadly applicable to basic compounds like amines.Can be broad, but is dependent on the specific enzyme's substrate tolerance.
Yield Theoretical maximum yield for each enantiomer is 50%. The resolving agent can often be recovered.[4]The theoretical maximum yield for the unreacted enantiomer is 50%, and for the product, it is also 50%.[5]
Process Development Can be laborious, requiring screening of multiple resolving agents and crystallization conditions.[6]Often requires screening of different enzymes and reaction parameters (solvent, temperature, acyl donor).

Quantitative Comparison of Resolution Methods

The following table summarizes experimental data for the resolution of various β-amino esters using both chemical and enzymatic methods.

SubstrateMethodResolving Agent / EnzymeSolventTemp (°C)Time (h)Product 1 (Enantiomer)Yield (%)e.e. (%)Product 2 (Enantiomer)Yield (%)e.e. (%)Reference
Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylateChemical(+)-O,O'-Dibenzoyltartaric acidEtOH70-(-)-Amino Ester->99(+)-Amino Ester--[7]
Ethyl 3-amino-3-phenylpropanoateEnzymaticPseudomonas cepacia Lipase (PSL)diisopropyl ether/H₂O453(2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate~50100Unreacted (S)-ester~50>99[1]
Methyl cis-2-aminocycloheptanecarboxylateEnzymaticCandida antarctica Lipase A (CAL-A)diisopropyl ether--Acylated (S)-amine->99Unreacted (R)-ester->99[8]
Ethyl cis-2-aminocyclohexanecarboxylateEnzymaticCandida antarctica Lipase B (CAL-B)tBuOMe6512(1S,2R)-β-amino acid>25>96(1R,2S)-β-amino ester>25>62[3]
(±)-3-hydroxy-β-amino esterEnzymaticCandida antarctica Lipase B (CAL-B)tBuOMe60240(1S,2S,5S)-ester3278Polymerized amino acid--[9]

Experimental Protocols

Chemical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[10]

Protocol: Resolution of Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate [7]

  • Salt Formation: Dissolve the racemic β-amino ester in a suitable solvent, such as ethanol. Add an equimolar amount of an enantiomerically pure chiral acid (e.g., (+)-O,O'-dibenzoyltartaric acid). Heat the mixture to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts will preferentially crystallize due to its lower solubility.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether) and an aqueous basic solution (e.g., 1 M NaOH). Stir the mixture until the salt dissolves. The chiral resolving agent will move to the aqueous phase, while the free β-amino ester will remain in the organic phase.

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the enantiomerically enriched β-amino ester. The other enantiomer can be recovered from the mother liquor by a similar workup after removal of the solvent and treatment with a base.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.[11]

Protocol: Lipase-Catalyzed Hydrolysis of a β-Amino Ester [3][9]

  • Reaction Setup: Dissolve the racemic β-amino ester in a suitable organic solvent (e.g., tert-butyl methyl ether, tBuOMe). Add the lipase (e.g., Candida antarctica lipase B, CAL-B) and a controlled amount of water (as the nucleophile for hydrolysis).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 60-65 °C). Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the substrate and product (e.g., by chiral HPLC).

  • Reaction Termination: When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Product Separation: The unreacted β-amino ester and the resulting β-amino acid can be separated by extraction. The unreacted ester will remain in the organic phase, while the more polar amino acid can be extracted into an aqueous phase.

  • Isolation: Isolate the unreacted ester by evaporating the organic solvent. Isolate the amino acid product by adjusting the pH of the aqueous phase to its isoelectric point to induce precipitation, followed by filtration, or by evaporation of the aqueous phase.

Visualizing the Workflows

Chemical Resolution Workflow

G racemic Racemic β-Amino Ester salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt1 Diastereomeric Salt 1 (Solid) crystallization->salt1 mother_liquor Mother Liquor (contains Salt 2) crystallization->mother_liquor liberation1 Liberation (Base) salt1->liberation1 liberation2 Liberation (Base) mother_liquor->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 recovered_agent1 Recovered Resolving Agent liberation1->recovered_agent1 enantiomer2 Enantiomer 2 liberation2->enantiomer2 recovered_agent2 Recovered Resolving Agent liberation2->recovered_agent2

Caption: Workflow for chemical resolution via diastereomeric salt formation.

Enzymatic Resolution Workflow

G racemic Racemic β-Amino Ester reaction Enzymatic Reaction (e.g., Hydrolysis) racemic->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction mixture Mixture of Product and Unreacted Ester reaction->mixture separation Separation (e.g., Extraction) mixture->separation unreacted Unreacted Ester (Enantiomer 1) separation->unreacted product Product (from Enantiomer 2) separation->product

Caption: Workflow for enzymatic kinetic resolution of a β-amino ester.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the resolution of β-amino esters, each with its own set of advantages and disadvantages. Chemical resolution through diastereomeric salt formation is a well-established and broadly applicable technique, but it can be time-consuming to optimize and may use harsher reagents. Enzymatic resolution, on the other hand, provides a greener alternative with often superior enantioselectivity under mild conditions.[][12] The choice between these methods will ultimately depend on factors such as the specific substrate, the desired scale of the reaction, cost considerations, and the availability of suitable resolving agents or enzymes. For industrial applications, the high selectivity and mild conditions of enzymatic processes are increasingly favored.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-amino-3-phenylpropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as local regulations may vary. This document provides general guidance for the safe disposal of Ethyl 3-amino-3-phenylpropanoate, a compound that is harmful if swallowed and presents a long-term hazard to aquatic life.[1][2] Adherence to proper disposal procedures is critical for personnel safety and environmental protection.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses or goggles should be worn.

  • Lab Coat: A standard lab coat is recommended to protect from potential splashes.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a particle respirator should be used.[1]

Work in a well-ventilated area, and avoid creating dust when handling the solid form of the compound.[1]

Step-by-Step Disposal Procedure

  • Collection: Carefully collect the waste material. If it is a solid, sweep it up and shovel it. For liquid spills, use an inert absorbent material to soak it up.[1][3] Take care to avoid generating dust.[1][4]

  • Containment: Place the collected waste into a suitable, clearly labeled, and tightly closed container to await disposal.[1][4]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Decontamination: Thoroughly clean any contaminated surfaces. Dispose of any contaminated cleaning materials (e.g., paper towels, absorbent pads) in the same manner as the chemical waste.

Environmental Precautions

It is imperative to prevent this compound from entering the environment. Do not allow the product to enter drains or waterways.[1][6] Its classification as harmful to aquatic life with long-lasting effects underscores the importance of responsible disposal to prevent ecological damage.[1][2]

Disposal Decision Workflow

The following diagram outlines the general decision-making process for the proper disposal of this compound.

start Start: Have Ethyl 3-amino-3- phenylpropanoate for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Collect Waste Material (Sweep solid or absorb liquid) ppe->collect contain Place in a Labeled, Closed Container collect->contain store Store in a Cool, Dry, Well-Ventilated Area contain->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

Quantitative Data Summary

No specific quantitative data, such as concentration limits for disposal, were found in the reviewed safety data sheets. Disposal regulations are typically based on the hazardous characteristics of the waste and local regulations rather than specific concentration thresholds for this particular compound.

Data PointValue
Hazard Classification Harmful if swallowed, Harmful to aquatic life with long-lasting effects.[1][2]
Disposal Method Entrust to a licensed waste disposal company.

References

Essential Safety and Logistics for Handling Ethyl 3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for Ethyl 3-amino-3-phenylpropanoate, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][2] A face shield may also be necessary.
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Chemical-impermeable gloves must be worn; inspect them prior to use.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is suitable.[2] For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[2]
Occupational Exposure Limits
ParameterValue
Occupational Exposure Limit No data available[1]
Biological Limit Values No data available[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[1][2] The use of a chemical fume hood is recommended.

  • Have an emergency eye wash station and safety shower readily accessible.[3]

  • Remove all sources of ignition from the handling area.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

2. Handling the Chemical:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not breathe mist, gas, or vapors.[1]

  • Wash hands thoroughly after handling.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store apart from incompatible materials and foodstuff containers.[1]

4. Accidental Release Measures:

  • Evacuate personnel to a safe area, upwind of the spill.[1]

  • Prevent further leakage if it is safe to do so.[1]

  • Do not allow the chemical to enter drains.[1][2]

  • Collect the spillage using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Dispose of as unused product in accordance with local and national regulations.[2][3]

  • Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Discharge into the environment must be avoided.[1]

Workflow for Safe Handling

prep Preparation handling Handling prep->handling Proceed with caution storage Storage handling->storage After use spill Accidental Spill handling->spill If spill occurs disposal Disposal handling->disposal Dispose of waste storage->disposal When no longer needed spill_response Follow Spill Response Protocol spill->spill_response Immediately ppe Wear Appropriate PPE ppe->prep eng_controls Use Engineering Controls (Fume Hood, Ventilation) eng_controls->prep spill_response->handling After cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.